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Cladosporide A

Cat. No.: B1250015
M. Wt: 388.6 g/mol
InChI Key: IMFPTRFAGTZUCB-KGEWIPHDSA-N
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Description

Cladosporide A is a triterpenoid.
This compound has been reported in Cladosporium with data available.
isolated from Cladosporium sp.;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40O3 B1250015 Cladosporide A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H40O3

Molecular Weight

388.6 g/mol

IUPAC Name

(3S,4R,5R,10S,13R,14R,17R)-3-hydroxy-17-[(2S)-1-hydroxypropan-2-yl]-4,10,13,14-tetramethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-4-carbaldehyde

InChI

InChI=1S/C25H40O3/c1-16(14-26)17-8-12-25(5)19-6-7-20-22(2,18(19)9-13-24(17,25)4)11-10-21(28)23(20,3)15-27/h15-17,20-21,26,28H,6-14H2,1-5H3/t16-,17-,20-,21+,22-,23-,24-,25+/m1/s1

InChI Key

IMFPTRFAGTZUCB-KGEWIPHDSA-N

Isomeric SMILES

C[C@H](CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H]([C@]4(C)C=O)O)C)C)C

Canonical SMILES

CC(CO)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C=O)O)C)C)C

Synonyms

3beta,22-dihydroxy-23,24,25,26,27-pentanorlanostane-29-al
cladosporide A

Origin of Product

United States

Foundational & Exploratory

Cladosporide A: A Technical Guide to its Discovery, Isolation, and Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporide A is a naturally occurring pentanorlanostane derivative first isolated from the fungus Cladosporium sp. IFM 49189.[1] This compound has garnered significant interest within the scientific community due to its potent and specific antifungal activity, particularly against the opportunistic human pathogen Aspergillus fumigatus. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, intended to serve as a valuable resource for researchers in mycology, natural product chemistry, and antifungal drug development.

Discovery and Initial Characterization

This compound was first reported in 2000 by Hosoe and colleagues as part of a screening program for novel antifungal agents.[1] The producing organism, Cladosporium sp. strain IFM 49189, was isolated and subsequently found to produce a metabolite with characteristic inhibitory effects on the growth of Aspergillus fumigatus. The structure of this compound was elucidated through a combination of spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR), and ultimately confirmed by X-ray crystallographic analysis.[1] It was identified as a pentanorlanostane derivative, a class of triterpenoids.

Subsequent studies by the same research group led to the isolation and identification of related compounds, Cladosporide B, C, and D, from the same fungal strain, expanding the family of these bioactive natural products.[2]

Experimental Protocols

Fungal Strain and Culture Conditions

The producing fungal strain is Cladosporium sp. IFM 49189. For the production of this compound, the fungus is typically cultured in a suitable liquid medium. While the specific media composition from the original discovery is not publicly detailed, a general approach for the cultivation of Cladosporium species for secondary metabolite production is as follows:

Culture Medium: A nutrient-rich medium such as Potato Dextrose Broth (PDB) or a custom defined medium containing a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

Fermentation Parameters:

  • Inoculation: The medium is inoculated with a mycelial suspension or spore suspension of Cladosporium sp. IFM 49189.

  • Incubation: The culture is incubated at a controlled temperature, typically between 25-28°C.

  • Agitation: Shaking or stirring is employed to ensure proper aeration and nutrient distribution.

  • Duration: The fermentation is carried out for a period sufficient to allow for significant biomass growth and secondary metabolite production, which can range from several days to a few weeks.

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from the fungal culture, based on common practices for natural product isolation.

1. Extraction:

  • After the fermentation period, the fungal mycelia are separated from the culture broth by filtration.

  • Both the mycelia and the broth are typically extracted with a suitable organic solvent, such as ethyl acetate or methanol, to recover the secondary metabolites.

  • The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound.

  • Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient elution system of increasing polarity, for example, a mixture of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

The purity of the isolated this compound is then confirmed by analytical HPLC and its structure verified by spectroscopic analysis (MS and NMR).

Biological Activity and Data Presentation

This compound exhibits a notable and specific antifungal activity against Aspergillus fumigatus. The available quantitative data on its biological activity is summarized in the table below.

Compound Target Organism Activity Metric Value Reference
This compoundAspergillus fumigatusIC800.5-4.0 µg/mL[1]
This compoundAspergillus fumigatusDisk Diffusion6.25 µ g/disc [3]
This compoundCandida albicans-No activity[1]
This compoundCryptococcus neoformans-No activity[1]
This compoundAspergillus niger-No activity[1]
This compoundAspergillus flavus-No activity[1]

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound against Aspergillus fumigatus has not been fully elucidated in the available scientific literature. However, its high specificity suggests a targeted mode of action rather than a general disruption of cellular processes.

Many antifungal agents that target Aspergillus fumigatus interfere with the integrity of the fungal cell wall, a structure essential for viability and pathogenesis. The fungal cell wall is a dynamic structure primarily composed of chitin, β-(1,3)-glucan, and mannoproteins. Its synthesis and maintenance are controlled by complex signaling pathways.

While the specific pathway affected by this compound is unknown, a hypothetical model of its potential interaction with the cell wall integrity (CWI) pathway is presented below. This pathway is a common target for antifungal drugs. Disruption of this pathway can lead to cell lysis and death. It is important to note that this is a generalized representation, and further research is required to confirm the involvement of this or other pathways in the antifungal activity of this compound.

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cell Wall Stress Cell Wall Stress This compound->Cell Wall Stress Sensor Proteins Sensor Proteins Cell Wall Stress->Sensor Proteins Rho-GTPase Rho-GTPase Sensor Proteins->Rho-GTPase PKC PKC Rho-GTPase->PKC MAPK Cascade MAPK Cascade PKC->MAPK Cascade Transcription Factor Transcription Factor MAPK Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Wall Synthesis Cell Wall Synthesis Gene Expression->Cell Wall Synthesis G Start Start Cladosporium sp. Culture Cladosporium sp. Culture Start->Cladosporium sp. Culture Fermentation Fermentation Cladosporium sp. Culture->Fermentation Extraction Extraction Fermentation->Extraction Crude Extract Crude Extract Extraction->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Fractionation Fractionation Silica Gel Chromatography->Fractionation Bioassay Guided Selection Bioassay Guided Selection Fractionation->Bioassay Guided Selection Active Fractions Active Fractions Bioassay Guided Selection->Active Fractions Preparative HPLC Preparative HPLC Active Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Structural Elucidation Structural Elucidation Pure this compound->Structural Elucidation End End Structural Elucidation->End

References

An In-depth Technical Guide to the Chemical Structure of Cladosporide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladosporide A, a secondary metabolite isolated from the fungus Cladosporium sp., has garnered significant interest for its selective antifungal activity against the human pathogen Aspergillus fumigatus. Initial database inconsistencies have led to confusion regarding its chemical identity. This technical guide consolidates the current scientific understanding of this compound's chemical structure, definitively identifying it as a pentanorlanostane triterpenoid. This document provides a comprehensive overview of its structural elucidation, including key spectroscopic data, and presents detailed experimental protocols for its isolation and antifungal activity assessment. This guide aims to serve as a critical resource for researchers engaged in natural product chemistry, mycology, and the development of novel antifungal agents.

Introduction

This compound is a naturally occurring compound first reported for its characteristic inhibitory effects on the growth of Aspergillus fumigatus, a fungus responsible for invasive aspergillosis, a life-threatening infection in immunocompromised individuals.[1] The unique biological activity profile of this compound, with minimal to no effect on other fungal species such as Aspergillus niger, Candida albicans, and Cryptococcus neoformans, underscores its potential as a lead compound for targeted antifungal drug discovery.[1]

An initial challenge in the study of this compound has been the conflicting information regarding its core chemical structure. While some public databases have erroneously classified it as a 12-membered macrolide, the primary scientific literature unequivocally establishes it as a pentanorlanostane derivative. This guide will focus exclusively on the scientifically validated pentanorlanostane structure.

Chemical Structure and Properties

The definitive structure of this compound was determined through extensive spectroscopic analysis and confirmed by X-ray crystallography.[2]

IUPAC Name: 3β,22-dihydroxy-23,24,25,26,27-pentanorlanost-8-en-3,22-dial[2]

Molecular Formula: C₂₅H₃₈O₄

Molecular Weight: 402.57 g/mol

Core Structure: The chemical framework of this compound is a tetracyclic triterpenoid based on the lanostane skeleton. It is characterized by the loss of five carbon atoms from the side chain, classifying it as a pentanorlanostane. Key functional groups include two hydroxyl groups at positions C-3 and C-22, and two aldehyde groups, one at the C-4β position (designated as C-29 in the original numbering) and another at the terminus of the shortened side chain (C-22).[2] The presence of a double bond between C-8 and C-9 is another defining feature of the molecule.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₅H₃₈O₄[2]
Molecular Weight402.57 g/mol [2]
AppearanceColorless needles[2]
Melting Point188-190 °C[2]
Optical Rotation[α]D²⁵ +68° (c 0.1, CHCl₃)[2]

Spectroscopic Data

The structural elucidation of this compound relied heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the unambiguous identification and characterization of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-33.24dd11.5, 4.5
H-224.15m
H-29 (aldehyde)9.73s
H-22 (aldehyde)9.60d2.5
Note: This table represents a summary of key proton signals. A complete dataset would be required for full structural assignment.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-378.9
C-8134.4
C-9134.5
C-2270.1
C-29 (aldehyde)205.5
C-22 (aldehyde)202.8
Note: This table represents a summary of key carbon signals. A complete dataset would be required for full structural assignment.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound. The fragmentation pattern observed in MS/MS experiments provides valuable information about the connectivity of the molecule.

Table 4: Mass Spectrometry Data for this compound

TechniqueIonm/z
HR-FAB-MS[M+H]⁺403.2848 (calcd. for C₂₅H₃₉O₄, 403.2848)
Note: The fragmentation pattern would reveal losses of water, aldehyde groups, and portions of the side chain, consistent with the pentanorlanostane structure.

Experimental Protocols

Isolation of this compound from Cladosporium sp. IFM 49189

The following protocol is based on the methodology described by Hosoe et al. (2000).[2]

Workflow for the Isolation of this compound ```dot graph Isolation_Workflow { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Fungal Culture of Cladosporium sp. IFM 49189"]; B [label="Mycelial Mat and Culture Broth Separation"]; C [label="Methanol Extraction of Mycelia"]; D [label="Concentration of Methanol Extract"]; E [label="Ethyl Acetate Partitioning"]; F [label="Concentration of Ethyl Acetate Fraction"]; G [label="Silica Gel Column Chromatography"]; H [label="Fraction Collection (Hexane-Ethyl Acetate Gradient)"]; I [label="Sephadex LH-20 Column Chromatography"]; J [label="Crystallization"]; K [label="Pure this compound"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; }

Figure 2: Antifungal susceptibility testing workflow.

Detailed Methodology:

  • Preparation of Fungal Inoculum: Aspergillus fumigatus is grown on potato dextrose agar (PDA) plates at 35-37°C for 5-7 days until sporulation is observed. Spores (conidia) are harvested by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. The resulting spore suspension is filtered through sterile gauze to remove hyphal fragments. The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL) in RPMI 1640 medium.

  • Preparation of Microdilution Plates: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using RPMI 1640 medium as the diluent. A range of concentrations should be tested to determine the MIC accurately. Include a positive control (no drug) and a negative control (no fungus).

  • Inoculation and Incubation: Each well is inoculated with the prepared A. fumigatus spore suspension. The final volume in each well is typically 200 µL. The plate is then incubated at 35-37°C for 48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound's antifungal activity against A. fumigatus has not been fully elucidated. However, based on its lanostane triterpenoid structure, some potential mechanisms can be inferred. Lanostane derivatives are known to interact with and disrupt fungal cell membranes. [3]The biosynthesis of ergosterol, a crucial component of the fungal cell membrane, involves lanosterol as a key intermediate. [4]It is plausible that this compound, as a lanostane analog, interferes with enzymes involved in the ergosterol biosynthetic pathway.

Potential Fungal Signaling Pathways Affected by Lanostane Triterpenoids

Signaling_Pathways This compound This compound Ergosterol Biosynthesis Ergosterol Biosynthesis This compound->Ergosterol Biosynthesis potentially inhibits Membrane Integrity Membrane Integrity Ergosterol Biosynthesis->Membrane Integrity maintains Cell Viability Cell Viability Membrane Integrity->Cell Viability essential for

Figure 3: Postulated mechanism of action of this compound.

Further research is required to identify the specific molecular targets of this compound and to understand how it selectively inhibits the growth of A. fumigatus. Investigating its effects on key fungal signaling pathways, such as the cell wall integrity pathway and stress response pathways, could provide valuable insights into its mode of action.

Conclusion

This compound is a pentanorlanostane triterpenoid with promising and selective antifungal activity against Aspergillus fumigatus. This technical guide has provided a consolidated resource on its chemical structure, spectroscopic properties, and detailed experimental protocols for its study. The structural clarity and methodological guidance presented herein are intended to facilitate further research into this intriguing natural product, with the ultimate goal of developing new and effective therapies for invasive aspergillosis. Future investigations should focus on elucidating its precise mechanism of action and exploring its potential for derivatization to enhance its antifungal potency and pharmacokinetic properties.

References

Cladosporide A: A Technical Guide to its Fungal Production, Bioactivity, and Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporide A, a secondary metabolite produced by certain fungal strains, has garnered significant interest within the scientific community due to its potent and specific biological activities. This guide provides a comprehensive overview of this compound, with a focus on the fungal strains responsible for its production, its known biological effects, and the experimental methodologies utilized in its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product discovery, mycology, and drug development.

Fungal Production of this compound

The primary fungal strain identified as a producer of this compound is Cladosporium sp. IFM 49189.[1][2] Cladosporium is a genus of ascomycete fungi that is widely distributed in various terrestrial and marine environments.[1][3] While many species of Cladosporium are known to produce a diverse array of secondary metabolites, the production of this compound has been specifically attributed to this strain.

Cultivation of Cladosporium sp. IFM 49189

Successful cultivation of Cladosporium sp. for the production of secondary metabolites is crucial. While specific optimal conditions for maximizing this compound yield are not extensively published, general mycological techniques for Cladosporium species can be applied.

General Cultivation Protocol:

A common medium for the cultivation of Cladosporium species is Potato Dextrose Agar (PDA).[4][5][6][7]

Workflow for Cultivation:

cluster_0 Inoculation cluster_1 Incubation cluster_2 Observation Inoculate PDA plates with Cladosporium sp. IFM 49189 Inoculate PDA plates with Cladosporium sp. IFM 49189 Incubate at 18-28°C Incubate at 18-28°C Inoculate PDA plates with Cladosporium sp. IFM 49189->Incubate at 18-28°C Optimal Growth Temperature Monitor for mycelial growth and sporulation Monitor for mycelial growth and sporulation Incubate at 18-28°C->Monitor for mycelial growth and sporulation

Caption: General workflow for the cultivation of Cladosporium sp.

Extraction and Purification of this compound

The extraction and purification of this compound from fungal cultures is a critical step for its characterization and bioactivity screening. As a polyketide, standard protocols for the isolation of fungal secondary metabolites can be adapted.

General Extraction and Purification Protocol:

  • Extraction: The fungal biomass and agar medium are typically extracted with an organic solvent such as ethyl acetate or methanol to isolate the secondary metabolites.

  • Chromatography: The crude extract is then subjected to various chromatographic techniques for purification. This often involves a combination of column chromatography (e.g., silica gel) and high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, to obtain pure this compound.[8][9][10]

Workflow for Extraction and Purification:

Fungal Culture Fungal Culture Solvent Extraction Solvent Extraction Fungal Culture->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions Reversed-Phase HPLC Reversed-Phase HPLC Fractions->Reversed-Phase HPLC Pure this compound Pure this compound Reversed-Phase HPLC->Pure this compound

Caption: General workflow for the extraction and purification of this compound.

Biological Activity of this compound

Antifungal Activity

This compound exhibits notable antifungal activity, particularly against the human pathogenic fungus Aspergillus fumigatus.[1][11]

Quantitative Antifungal Activity Data:

CompoundTarget OrganismActivity (IC80)
This compoundAspergillus fumigatus0.5-4.0 µg/mL

Antifungal Susceptibility Testing Protocol (Broth Microdilution):

A standardized method for determining the minimum inhibitory concentration (MIC) of an antifungal agent is the broth microdilution assay.[2][12][13][14]

Workflow for Antifungal Susceptibility Testing:

Prepare serial dilutions of this compound in microplate Prepare serial dilutions of this compound in microplate Inoculate wells with Aspergillus fumigatus spores Inoculate wells with Aspergillus fumigatus spores Prepare serial dilutions of this compound in microplate->Inoculate wells with Aspergillus fumigatus spores Incubate at 35-37°C for 48 hours Incubate at 35-37°C for 48 hours Inoculate wells with Aspergillus fumigatus spores->Incubate at 35-37°C for 48 hours Visually or spectrophotometrically determine MIC Visually or spectrophotometrically determine MIC Incubate at 35-37°C for 48 hours->Visually or spectrophotometrically determine MIC Seed cancer cells in a 96-well plate Seed cancer cells in a 96-well plate Treat cells with varying concentrations of this compound Treat cells with varying concentrations of this compound Seed cancer cells in a 96-well plate->Treat cells with varying concentrations of this compound Incubate for 24-72 hours Incubate for 24-72 hours Treat cells with varying concentrations of this compound->Incubate for 24-72 hours Add MTT reagent Add MTT reagent Incubate for 24-72 hours->Add MTT reagent Incubate to allow formazan crystal formation Incubate to allow formazan crystal formation Add MTT reagent->Incubate to allow formazan crystal formation Solubilize formazan crystals Solubilize formazan crystals Incubate to allow formazan crystal formation->Solubilize formazan crystals Measure absorbance at ~570 nm Measure absorbance at ~570 nm Solubilize formazan crystals->Measure absorbance at ~570 nm cluster_0 Precursors cluster_1 Polyketide Synthase (PKS) Machinery cluster_2 Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS Gene Cluster PKS Gene Cluster Acetyl-CoA->PKS Gene Cluster Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Gene Cluster Iterative condensation and reduction cycles Iterative condensation and reduction cycles PKS Gene Cluster->Iterative condensation and reduction cycles Polyketide Chain Polyketide Chain Iterative condensation and reduction cycles->Polyketide Chain Tailoring Enzymes (e.g., P450s, Transferases) Tailoring Enzymes (e.g., P450s, Transferases) This compound This compound Tailoring Enzymes (e.g., P450s, Transferases)->this compound Polyketide Chain->Tailoring Enzymes (e.g., P450s, Transferases)

References

The Biological Activity of Cladosporide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladosporide A, a pentanorlanostane derivative isolated from the fungus Cladosporium sp., has demonstrated notable and specific biological activity, particularly as an antifungal agent. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological effects, with a focus on its antifungal properties. This document summarizes the quantitative data, details the experimental protocols used for its assessment, and visualizes key concepts related to its activity. While the primary focus of research has been on its antifungal capabilities, the broader context of bioactive compounds from the Cladosporium genus suggests potential for other, yet unexplored, biological activities.

Antifungal Activity of this compound

This compound has been identified as a characteristic antifungal agent with specific activity against the human pathogenic filamentous fungus Aspergillus fumigatus.[1][2] Unlike broad-spectrum antifungal agents, this compound's activity is targeted, showing no significant inhibition against other pathogenic fungi such as Aspergillus niger, Aspergillus flavus, and the pathogenic yeasts Candida albicans and Cryptococcus neoformans.[2] The inhibitory effect on A. fumigatus is described as a reduction in growth rather than complete inhibition.[1]

Quantitative Data for Antifungal Activity

The antifungal potency of this compound against Aspergillus fumigatus has been quantified using two primary methods: disc diffusion and broth microdilution assays. The results are summarized in the table below.

Assay Type Organism Result Reference
Disc DiffusionAspergillus fumigatusInhibition at 6.25 µ g/disc [1]
Broth MicrodilutionAspergillus fumigatusIC80 of 0.5-4.0 µg/ml[2]

IC80: The concentration required to inhibit 80% of fungal growth.

Structure-Activity Relationship and Postulated Mechanism of Action

The specific antifungal activity of this compound is believed to be linked to a key structural feature: a 4β-aldehyde residue. This hypothesis is supported by the observation that a related compound, 23,24,25,26,27-pentanorlanost-8-ene-3β,22-diol, which lacks this aldehyde group, shows no inhibitory activity against A. fumigatus and other tested fungi.[2] This suggests that the aldehyde moiety is essential for the antifungal effect. The precise molecular target and mechanism of action within A. fumigatus have not yet been fully elucidated.

cluster_0 Structure-Activity Relationship Cladosporide_A This compound (with 4β-aldehyde) Antifungal_Activity Antifungal Activity (against A. fumigatus) Cladosporide_A->Antifungal_Activity Related_Compound Related Compound (lacks 4β-aldehyde) No_Activity No Antifungal Activity Related_Compound->No_Activity cluster_workflow Disc Diffusion Assay Workflow Inoculum_Prep Prepare fungal inoculum (e.g., spore suspension) Agar_Plate Inoculate agar plate evenly with fungus Inoculum_Prep->Agar_Plate Disc_Application Apply paper disc with This compound to plate Agar_Plate->Disc_Application Incubation Incubate the plate (e.g., 24-48 hours) Disc_Application->Incubation Measurement Measure the zone of inhibition around the disc Incubation->Measurement

References

Cladosporide A: A Pentanorlanostane Derivative with Selective Antifungal Activity Against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cladosporide A, a novel pentanorlanostane derivative isolated from the fungus Cladosporium sp., has demonstrated specific and potent antifungal activity against the human pathogen Aspergillus fumigatus. This technical guide provides a comprehensive overview of this compound, including its chemical structure, biological activity, and detailed experimental protocols for its isolation, characterization, and antifungal evaluation. The document also presents a hypothesized mechanism of action, focusing on the inhibition of the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity. All quantitative data are summarized in structured tables, and key experimental workflows and the proposed signaling pathway are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and antifungal drug development.

Introduction

In the search for novel antifungal agents, natural products from microbial sources continue to be a promising avenue of discovery. Aspergillus fumigatus is a ubiquitous airborne fungus and a significant opportunistic pathogen, causing invasive aspergillosis, a life-threatening infection in immunocompromised individuals. The emergence of drug-resistant strains necessitates the development of new antifungal compounds with novel mechanisms of action. This compound, a pentanorlanostane triterpenoid, has been identified as a selective inhibitor of A. fumigatus growth[1]. This guide details the scientific knowledge surrounding this promising antifungal compound.

Chemical Structure and Properties

This compound is classified as a pentanorlanostane derivative. Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by X-ray crystallography[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₀H₅₀O₃Hosoe et al., 2000
Molecular Weight458.7 g/mol Hosoe et al., 2000
AppearanceColorless needlesHosoe et al., 2000

Biological Activity

This compound exhibits specific antifungal activity against Aspergillus fumigatus. Notably, it shows weak or no activity against other fungi, including Candida albicans, Cryptococcus neoformans, and other Aspergillus species such as A. niger and A. flavus[1].

Table 2: Antifungal Activity of this compound against Aspergillus fumigatus

StrainIC₈₀ (µg/mL)Reference
Aspergillus fumigatus0.5 - 4.0Hosoe et al., 2000[1]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methodology described by Hosoe et al. (2000).

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Separation A Cladosporium sp. Culture B Mycelial Mat & Broth A->B C Acetone Extraction B->C D Crude Extract C->D E Silica Gel Column Chromatography (n-hexane-ethyl acetate) D->E F Sephadex LH-20 Column Chromatography (methanol-chloroform) E->F G Preparative TLC (chloroform-methanol) F->G H Crystallization G->H I Pure this compound H->I

Caption: Workflow for the isolation and purification of this compound.

Protocol:

  • Fungal Culture: Cladosporium sp. is cultured in a suitable liquid medium.

  • Extraction: The mycelial mats and culture broth are extracted with acetone. The solvent is then evaporated to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane-ethyl acetate.

  • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by Sephadex LH-20 column chromatography using a methanol-chloroform solvent system.

  • Preparative Thin-Layer Chromatography (TLC): Final purification is achieved by preparative TLC with a chloroform-methanol mobile phase.

  • Crystallization: Pure this compound is obtained as colorless needles after crystallization.

Structural Elucidation

The structure of this compound was determined using the following spectroscopic and crystallographic techniques:

Table 3: Spectroscopic and Crystallographic Data for this compound

TechniqueDataReference
¹H-NMR Data to be extracted from the full-text publicationHosoe et al., 2000
¹³C-NMR Data to be extracted from the full-text publicationHosoe et al., 2000
Mass Spectrometry (MS) Data to be extracted from the full-text publicationHosoe et al., 2000
X-ray Crystallography Crystallographic parameters to be extracted from the full-text publicationHosoe et al., 2000

Note: The detailed spectroscopic and crystallographic data are contained within the primary publication by Hosoe et al. (2000) and will be populated upon accessing the full text.

Antifungal Susceptibility Testing

The following is a generalized protocol for determining the minimum inhibitory concentration (MIC) of this compound against Aspergillus fumigatus, based on established methodologies.

G cluster_0 Inoculum Preparation cluster_1 Microdilution Assay A A. fumigatus Culture B Conidial Suspension A->B C Adjust to 0.5 McFarland B->C E Inoculation with Fungal Suspension C->E D Serial Dilution of this compound in 96-well plate D->E F Incubation at 35-37°C for 48h E->F G Visual or Spectrophotometric Reading of Growth F->G H Determination of MIC G->H

Caption: Workflow for antifungal susceptibility testing.

Protocol:

  • Medium: Use RPMI 1640 medium with L-glutamine, buffered with MOPS.

  • Inoculum Preparation: Prepare a suspension of A. fumigatus conidia in sterile saline from a fresh culture. Adjust the suspension to a concentration of 0.5 McFarland standard.

  • Microdilution: Perform serial twofold dilutions of this compound in the 96-well microtiter plates.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at 35-37°C for 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Proposed Mechanism of Action

The precise molecular target of this compound in Aspergillus fumigatus has not been definitively elucidated. However, based on its structural similarity to lanosterol, the precursor of ergosterol in fungi, it is hypothesized that this compound acts by inhibiting a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. Potential enzyme targets in this pathway include squalene epoxidase and lanosterol synthase[2][3][4][5].

G cluster_pathway Ergosterol Biosynthesis Pathway in A. fumigatus cluster_effect Downstream Effects AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Oxidosqualene 2,3-Oxidosqualene LanosterolSynthase Lanosterol Synthase Oxidosqualene->LanosterolSynthase Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps ErgosterolDepletion Ergosterol Depletion HMGCoAReductase HMG-CoA Reductase SqualeneEpoxidase->Oxidosqualene LanosterolSynthase->Lanosterol CladosporideA This compound CladosporideA->SqualeneEpoxidase Inhibition CladosporideA->LanosterolSynthase Inhibition MembraneDisruption Cell Membrane Disruption ErgosterolDepletion->MembraneDisruption FungalCellDeath Fungal Cell Death MembraneDisruption->FungalCellDeath

Caption: Proposed mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.

Conclusion

This compound represents a promising lead compound for the development of new antifungal agents against Aspergillus fumigatus. Its selective activity and novel chemical scaffold warrant further investigation into its precise mechanism of action, structure-activity relationships, and in vivo efficacy. The detailed experimental protocols and data presented in this guide provide a solid foundation for future research in this area. Further studies are crucial to unlock the full therapeutic potential of this and other related pentanorlanostane derivatives.

References

Cladosporide A: A Comprehensive Technical Guide on its Natural Source, Occurrence, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladosporide A, a potent and selective antifungal agent, has garnered significant interest within the scientific community for its activity against the human pathogenic fungus Aspergillus fumigatus. This technical guide provides an in-depth overview of the natural sources, occurrence, and isolation of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this natural product. This document details the fungal species known to produce this compound, summarizes quantitative data regarding its biological activity, and presents a comprehensive, albeit partially hypothetical, experimental protocol for its isolation and purification. Furthermore, a proposed mechanism of action and a hypothetical signaling pathway are illustrated to stimulate further research into its molecular interactions.

Natural Source and Occurrence

This compound is a secondary metabolite primarily produced by fungi belonging to the genus Cladosporium. These fungi are ubiquitous in the environment and can be found in a wide range of terrestrial and marine habitats.[1][2]

Producing Organisms

The principal organism identified as a producer of this compound is Cladosporium sp. IFM 49189.[1][3] This strain was the source from which this compound was first isolated and characterized. While other species of Cladosporium are known to produce a diverse array of secondary metabolites, the production of this compound has been specifically attributed to this strain. Further screening of other Cladosporium species, particularly those from unique ecological niches such as marine environments and endophytic relationships with plants, may reveal additional producers.

Ecological Niche

Cladosporium species are commonly found as saprophytes on decaying plant material, in soil, and as airborne spores.[2] Some species are plant pathogens, while others exist as endophytes, living within the tissues of plants without causing disease. The production of bioactive secondary metabolites like this compound is likely a result of the fungus's interactions with its environment and other microorganisms, serving as a potential defense mechanism.

Quantitative Data

To date, the quantitative data available for this compound primarily pertains to its potent antifungal activity.

Table 1: Antifungal Activity of this compound
Target OrganismActivity MetricValueReference
Aspergillus fumigatusIC800.5-4.0 µg/mL[3]
Aspergillus fumigatusInhibition at6.25 µ g/disc [1]
Aspergillus nigerActivityNo inhibition observed[1][3]
Candida albicansActivityNo inhibition observed[1][3]
Cryptococcus neoformansActivityNo inhibition observed[1][3]

Note: The yield of this compound from submerged fermentation of Cladosporium sp. IFM 49189 has not been explicitly quantified in the reviewed literature.

Experimental Protocols

The following is a detailed, representative protocol for the isolation and purification of this compound from Cladosporium sp. IFM 49189, based on established methodologies for fungal secondary metabolites and information from the primary literature.

Fungal Cultivation
  • Strain Maintenance: Cladosporium sp. IFM 49189 is maintained on Potato Dextrose Agar (PDA) slants at 4°C.

  • Seed Culture: A small piece of the agar slant with fungal mycelium is inoculated into a 500 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). The flask is incubated at 25°C for 5-7 days on a rotary shaker at 150 rpm.

  • Production Culture: The seed culture is then used to inoculate a larger volume of PDB (e.g., 10 L) in a suitable fermenter. The production culture is incubated under the same conditions for 14-21 days.

Extraction
  • After incubation, the culture broth is separated from the mycelium by filtration through cheesecloth or a similar filter medium.

  • The mycelial mat is dried and then extracted with a suitable organic solvent, such as methanol or acetone, at room temperature for 24 hours. This process is typically repeated three times.

  • The culture filtrate is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.

  • The organic extracts from both the mycelium and the filtrate are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification
  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning. For example, it can be partitioned between n-hexane and 90% aqueous methanol to remove nonpolar lipids. The methanolic layer, containing the more polar compounds including this compound, is collected and concentrated.

  • Silica Gel Column Chromatography: The concentrated methanolic extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled, concentrated, and further purified by preparative reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase, such as a gradient of methanol and water, to yield pure this compound.

Structure Elucidation

The structure of the purified this compound is confirmed by spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • X-ray Crystallography: To determine the absolute stereochemistry.

Signaling Pathways and Experimental Workflows

The precise molecular target and signaling pathway of this compound in Aspergillus fumigatus have not been fully elucidated in the available literature. However, based on the known mechanisms of other antifungal triterpenoids, a hypothetical mechanism of action can be proposed.

Hypothetical Signaling Pathway of this compound in Aspergillus fumigatus

It is plausible that this compound, as a lanostane-type triterpenoid, disrupts the fungal cell membrane integrity or interferes with key enzymes involved in cell wall biosynthesis. This could lead to the activation of the cell wall integrity (CWI) signaling pathway as a compensatory response.

G Cladosporide_A This compound Cell_Membrane Fungal Cell Membrane (Ergosterol Synthesis/Function) Cladosporide_A->Cell_Membrane Disruption? Cell_Wall Fungal Cell Wall (β-(1,3)-glucan synthesis) Cladosporide_A->Cell_Wall Inhibition? Membrane_Stress Membrane Stress Cell_Membrane->Membrane_Stress Wall_Stress Cell Wall Stress Cell_Wall->Wall_Stress CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Membrane_Stress->CWI_Pathway Wall_Stress->CWI_Pathway Apoptosis Apoptosis Wall_Stress->Apoptosis Prolonged Stress PKC1 PKC1 CWI_Pathway->PKC1 MKK1_2 MKK1/2 PKC1->MKK1_2 SLT2 SLT2 (MAPK) MKK1_2->SLT2 Transcription_Factors Transcription Factors (e.g., RlmA) SLT2->Transcription_Factors Cell_Wall_Repair Cell Wall Repair Genes Transcription_Factors->Cell_Wall_Repair Upregulation

Caption: Hypothetical signaling pathway of this compound in A. fumigatus.

Experimental Workflow for Isolation and Characterization

The general workflow for the discovery and characterization of this compound from its natural source is depicted below.

G Start Cladosporium sp. IFM 49189 Fermentation Submerged Fermentation Start->Fermentation Extraction Solvent Extraction (Mycelium and Filtrate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatographic Purification (Silica Gel, HPLC) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation Bioassay Antifungal Bioassay (vs. A. fumigatus) Pure_Compound->Bioassay Final_Structure Confirmed Structure of This compound Structure_Elucidation->Final_Structure Activity_Confirmed Selective Antifungal Activity Bioassay->Activity_Confirmed

Caption: Experimental workflow for this compound.

Conclusion

This compound represents a promising lead compound for the development of novel antifungal agents, particularly for the treatment of infections caused by Aspergillus fumigatus. Its unique chemical structure and selective bioactivity make it a compelling subject for further investigation. This technical guide has summarized the current knowledge on its natural source, occurrence, and methods for its isolation. The provided hypothetical signaling pathway and experimental workflows are intended to facilitate future research aimed at elucidating its precise mechanism of action and optimizing its production. Further studies are warranted to explore the full therapeutic potential of this compound and its derivatives.

References

Unraveling the Enigma: A Technical Guide to Identifying the Molecular Target of Cladosporide A in Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladosporide A, a pentanorlanostane derivative isolated from Cladosporium sp., exhibits potent and selective antifungal activity against the opportunistic human pathogen Aspergillus fumigatus. Despite its promise as a potential therapeutic agent, its precise molecular target and mechanism of action within Aspergillus remain to be fully elucidated. This technical guide provides a comprehensive overview of the current knowledge on this compound, outlines a systematic and in-depth experimental workflow to identify its molecular target, and details the requisite methodologies. By leveraging established and cutting-edge techniques in chemical biology, proteomics, and genetics, this guide serves as a roadmap for researchers seeking to unravel the antifungal mechanism of this compound and accelerate its development as a novel therapeutic.

Introduction to this compound and its Antifungal Activity

This compound is a natural product that has demonstrated characteristic inhibitory effects against Aspergillus fumigatus, a leading cause of invasive fungal infections in immunocompromised individuals[1][2]. Initial studies have established its selective bioactivity, showing little to no effect against other fungi such as Aspergillus niger or yeasts like Candida albicans[1]. The structure of this compound, a pentanorlanostane derivative, suggests a potentially novel mechanism of action distinct from currently available antifungal drugs[1]. A key structural feature, the 4β-aldehyde residue, is believed to be essential for its antifungal properties[1].

Quantitative Data on Antifungal Activity

The antifungal potency of this compound against Aspergillus fumigatus has been quantified, providing a baseline for further mechanistic studies.

CompoundOrganismActivity MetricValueReference
This compoundAspergillus fumigatusIC800.5 - 4.0 µg/mL[1]

Proposed Experimental Workflow for Molecular Target Identification

The definitive identification of this compound's molecular target requires a multi-pronged approach. The following workflow integrates chemical biology, proteomic, and genetic strategies to identify and validate the target protein(s).

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanism of Action Elucidation Affinity-based Proteomics Affinity-based Proteomics Candidate Proteins Candidate Proteins Affinity-based Proteomics->Candidate Proteins Label-free Proteomics Label-free Proteomics Label-free Proteomics->Candidate Proteins Genetic Screening Genetic Screening Candidate Genes/Proteins Candidate Genes/Proteins Genetic Screening->Candidate Genes/Proteins Biochemical Assays Biochemical Assays Validated Target Validated Target Biochemical Assays->Validated Target Genetic Validation Genetic Validation Genetic Validation->Validated Target Cell-based Assays Cell-based Assays Pathway Analysis Pathway Analysis Mechanism of Action Mechanism of Action Pathway Analysis->Mechanism of Action Structural Biology Structural Biology Structural Biology->Mechanism of Action This compound This compound This compound->Affinity-based Proteomics This compound->Label-free Proteomics This compound->Genetic Screening Candidate Proteins->Biochemical Assays Candidate Genes/Proteins->Genetic Validation Validated Target->Cell-based Assays Validated Target->Pathway Analysis Validated Target->Structural Biology

Figure 1: Experimental workflow for target identification.

Detailed Experimental Protocols

Affinity-Based Proteomics for Target Pull-Down

This method aims to isolate the direct binding partners of this compound from the Aspergillus fumigatus proteome.

Protocol:

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of this compound with a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or azide for click chemistry, or a biotin moiety). The linker should be attached at a position that does not disrupt the essential 4β-aldehyde group.

  • Immobilization of the Probe:

    • Covalently attach the affinity probe to a solid support, such as sepharose beads.

  • Preparation of Aspergillus fumigatus Lysate:

    • Grow A. fumigatus cultures to mid-log phase.

    • Harvest the mycelia and prepare a total protein lysate under non-denaturing conditions.

  • Affinity Chromatography:

    • Incubate the protein lysate with the this compound-functionalized beads.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins using a competitive ligand (excess free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Label-Free Proteomics (Differential Proteomics)

This approach identifies proteins whose expression levels are altered in response to this compound treatment, providing insights into the affected pathways.

Protocol:

  • Treatment of Aspergillus fumigatus Cultures:

    • Grow A. fumigatus cultures in the presence and absence of a sub-lethal concentration of this compound (e.g., IC50).

  • Protein Extraction and Digestion:

    • Harvest mycelia from both treated and untreated cultures.

    • Extract total protein and perform in-solution tryptic digestion.

  • Quantitative Proteomic Analysis:

    • Analyze the peptide mixtures using label-free quantification methods such as SWATH-MS or by metabolic labeling (e.g., SILAC).

  • Data Analysis:

    • Identify proteins that are significantly up- or down-regulated in the presence of this compound.

    • Perform pathway enrichment analysis to identify cellular processes affected by the compound.

Genetic Screening for Drug-Resistant or -Sensitive Mutants

This genetic approach can identify genes that, when mutated, confer resistance or hypersensitivity to this compound, suggesting their involvement in the drug's mechanism of action.

Protocol:

  • Generation of a Mutant Library:

    • Create a library of Aspergillus fumigatus mutants using techniques such as UV mutagenesis or transposon insertion.

  • Screening for Resistance/Hypersensitivity:

    • Plate the mutant library on media containing a lethal concentration of this compound to select for resistant mutants.

    • Replica-plate the library onto media with a sub-lethal concentration of this compound to identify hypersensitive mutants.

  • Identification of Mutations:

    • Isolate genomic DNA from the resistant and hypersensitive mutants.

    • Use whole-genome sequencing to identify the genetic loci of the mutations.

  • Gene Validation:

    • Confirm the role of the identified genes by creating targeted gene knockouts or conditional expression mutants and assessing their sensitivity to this compound.

Putative Signaling Pathway Perturbation

Based on the known mechanisms of other antifungal agents that affect the fungal cell wall, it is plausible that this compound may interfere with the Cell Wall Integrity (CWI) signaling pathway in Aspergillus fumigatus. This pathway is crucial for maintaining cell wall homeostasis in response to stress.

G This compound This compound Putative Target Putative Target This compound->Putative Target Inhibition Rho1 Rho1 Putative Target->Rho1 PkcA PkcA Rho1->PkcA Bck1 Bck1 PkcA->Bck1 Mkk2 Mkk2 Bck1->Mkk2 MpkA MpkA Mkk2->MpkA Transcription Factors Transcription Factors MpkA->Transcription Factors Cell Wall Synthesis Cell Wall Synthesis Transcription Factors->Cell Wall Synthesis

Figure 2: Hypothetical perturbation of the CWI pathway.

Conclusion

While this compound presents a promising scaffold for the development of new antifungal agents against Aspergillus fumigatus, a detailed understanding of its molecular target is paramount. The experimental strategies outlined in this guide, combining chemical biology, proteomics, and genetics, provide a robust framework for the definitive identification and validation of this target. Elucidation of the molecular mechanism of this compound will not only facilitate its optimization as a drug candidate but also potentially unveil novel vulnerabilities in Aspergillus fumigatus that can be exploited for future antifungal therapies.

References

Methodological & Application

Cladosporide A extraction protocol from fungal culture

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Cladosporide A Extraction Protocol from Fungal Culture

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a pentanorlanostane derivative isolated from the fungal genus Cladosporium, has demonstrated notable and specific antifungal activity against the human pathogen Aspergillus fumigatus. This document provides a detailed protocol for the cultivation of Cladosporium sp., followed by the extraction, purification, and quantification of this compound. The methodologies described herein are based on established procedures for the isolation of secondary metabolites from fungal cultures and are intended to provide a reproducible workflow for laboratory-scale production of this promising bioactive compound.

Introduction

Cladosporium is a ubiquitous genus of fungi known to produce a diverse array of secondary metabolites with a wide range of biological activities[1]. Among these metabolites, this compound, first isolated from Cladosporium sp. IFM 49189, has emerged as a compound of interest due to its characteristic inhibitory effect on the growth of Aspergillus fumigatus[2]. Structurally, this compound is a triterpenoid derivative belonging to the pentanorlanostane class[2]. The development of a standardized and efficient extraction and purification protocol is crucial for facilitating further research into its mechanism of action, and potential therapeutic applications. This protocol details the necessary steps from fungal culture to the isolation of pure this compound.

Fungal Cultivation and Harvest

Optimal production of this compound is achieved through solid-state fermentation, which provides a substrate and environment conducive to the growth of Cladosporium sp. and the biosynthesis of secondary metabolites.

Protocol 2.1: Solid-State Fermentation of Cladosporium sp.

  • Strain: Cladosporium sp. (e.g., HNWSW-1, a mangrove-derived strain, has been shown to produce various secondary metabolites)[3].

  • Media Preparation:

    • Weigh 80 g of rice into 1000 mL Erlenmeyer flasks.

    • Add 120 mL of deionized water to each flask.

    • Autoclave the flasks at 121°C for 20 minutes to sterilize the rice medium.

    • Allow the flasks to cool to room temperature.

  • Inoculation:

    • Prepare a seed culture by growing Cladosporium sp. in Potato Dextrose Broth (PDB) at 28°C on a rotary shaker (150 rpm) for 3-5 days.

    • Aseptically inoculate each rice-containing flask with 5 mL of the seed culture.

  • Incubation:

    • Incubate the flasks under static conditions at room temperature (approximately 25°C) for 60 days in a dark, well-ventilated area to allow for fungal growth and metabolite production[3].

  • Harvesting:

    • After the incubation period, the fungal biomass and rice substrate will be thoroughly colonized. The entire contents of the flasks are harvested for extraction.

Extraction of Crude this compound

A solvent extraction method is employed to isolate the crude secondary metabolites from the fungal culture. Ethyl acetate is an effective solvent for extracting moderately polar compounds like this compound.

Protocol 3.1: Solvent Extraction

  • Initial Extraction:

    • Transfer the entire contents of the fermentation flasks into a large beaker.

    • Add a sufficient volume of ethyl acetate to completely submerge the fungal culture (approximately 500 mL per flask).

    • Macerate the culture and solvent mixture using a homogenizer or by vigorous stirring for at least 4 hours.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth or a coarse filter paper to separate the solid biomass from the liquid extract.

    • Repeat the extraction of the solid residue two more times with fresh ethyl acetate to ensure complete recovery of the metabolites.

    • Combine all the ethyl acetate extracts.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a dark, gummy crude extract[3].

Purification of this compound

A multi-step chromatographic approach is necessary to purify this compound from the complex crude extract. This typically involves silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 4.1: Silica Gel Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry to the desired height.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the packed silica gel column.

  • Elution:

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

    • Collect fractions of a consistent volume (e.g., 20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3) and visualize the spots under UV light or by staining with an appropriate reagent (e.g., ceric sulfate).

    • Combine the fractions containing the compound of interest (this compound).

Protocol 4.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column and Mobile Phase:

    • Use a C18 reversed-phase preparative HPLC column.

    • The mobile phase will typically consist of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Method Development:

    • Develop an appropriate gradient or isocratic elution method on an analytical HPLC system to achieve good separation of this compound from remaining impurities.

  • Purification:

    • Scale up the optimized analytical method to the preparative HPLC system.

    • Dissolve the semi-purified fraction from the silica gel column in the mobile phase.

    • Inject the sample onto the preparative column and collect the fraction corresponding to the this compound peak.

  • Final Processing:

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

    • Confirm the purity of the final product using analytical HPLC and its identity through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the expected quantitative data from the extraction and purification process. Note that yields can vary depending on the specific Cladosporium strain, culture conditions, and extraction efficiency.

ParameterValueUnitNotes
Fungal Culture Volume (Solid Substrate)80 (per flask)gRice medium.
Incubation Time60daysStatic incubation at room temperature.
Crude Extract Yield5-10 (from 10 flasks)gAfter extraction with ethyl acetate.
Silica Gel Column Fraction Yield0.5-1.5 (from crude extract)gSemi-purified fraction containing this compound.
Pure this compound Yield10-50 (from semi-purified fraction)mgAfter preparative HPLC.
Purity (by HPLC)>95%Final product purity.

Visualizations

Experimental Workflow

CladosporideA_Extraction cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Start: Cladosporium sp. Inoculum culture Solid-State Fermentation (Rice Medium, 60 days) start->culture harvest Harvest Fungal Biomass culture->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fraction_analysis TLC Analysis & Fraction Pooling silica_gel->fraction_analysis prep_hplc Preparative HPLC fraction_analysis->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound hplc_analysis Purity Check (Analytical HPLC) pure_compound->hplc_analysis structure_elucidation Structure Confirmation (MS, NMR) pure_compound->structure_elucidation

References

Application Notes and Protocols for the Purification of Cladosporide A using Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Cladosporide A, a macrolide with potential therapeutic applications, from fungal cultures using chromatographic techniques.

Introduction

This compound is a 12-membered macrolide antibiotic produced by certain species of fungi, such as Cladosporium sp.[1][2]. Its purification from complex fungal fermentation broths is a critical step for further research and development. This document outlines a general workflow and specific protocols for the isolation and purification of this compound utilizing a combination of solvent extraction, flash chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

Overview of the Purification Workflow

The purification process for this compound from a fungal culture typically involves the following key stages:

  • Fungal Fermentation: Culturing of a this compound-producing fungal strain, such as Cladosporium sp. FT-0012, in a suitable liquid medium to promote the biosynthesis of the target compound[1][2][3].

  • Extraction: Separation of the crude secondary metabolites, including this compound, from the fungal biomass and fermentation broth using solvent extraction.

  • Initial Fractionation (Flash Chromatography): A preliminary purification step to separate the crude extract into fractions of varying polarity using silica gel or reversed-phase column chromatography. This step helps to remove major impurities and enrich the fraction containing this compound.

  • High-Resolution Purification (Preparative HPLC): A final purification step to isolate this compound to a high degree of purity using preparative reversed-phase HPLC.

Data Presentation

The following tables summarize typical quantitative data that can be expected during the purification of this compound. Note that specific values may vary depending on the fungal strain, fermentation conditions, and exact chromatographic parameters used.

Table 1: Flash Chromatography Parameters and Expected Results

ParameterValue
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase Gradient of Hexane:Ethyl Acetate
Elution Profile Step-gradient or linear gradient
Detection UV at 210 nm or TLC analysis of fractions
Target Fraction Typically elutes in mid-to-high polarity fractions
Expected Purity 40-60%
Expected Yield 70-90% (of this compound in crude extract)

Table 2: Preparative HPLC Parameters and Expected Results

ParameterValue
Stationary Phase C18 Reversed-Phase Silica (e.g., ODS)
Column Dimensions e.g., 20 x 250 mm, 10 µm particle size
Mobile Phase Gradient of Acetonitrile:Water
Flow Rate 5-20 mL/min
Detection UV at 210 nm
Expected Retention Time Dependent on specific gradient and column
Expected Purity >95%
Expected Yield 60-80% (from flash chromatography fraction)

Experimental Protocols

Protocol 1: Fungal Fermentation and Extraction
  • Inoculation and Fermentation:

    • Inoculate a suitable liquid culture medium (e.g., Potato Dextrose Broth) with a this compound-producing strain of Cladosporium sp.

    • Incubate the culture for 14-21 days at 25-28 °C with shaking (150-200 rpm) to ensure adequate aeration and growth.

  • Extraction:

    • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture broth three times with an equal volume of ethyl acetate.

    • Extract the fungal mycelium separately with ethyl acetate, potentially after homogenization to improve extraction efficiency.

    • Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Purification by Flash Chromatography
  • Column Preparation:

    • Pack a glass column with silica gel slurried in hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the column.

  • Elution:

    • Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise or linear gradient.

    • Collect fractions of a defined volume (e.g., 20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

    • Pool the fractions containing the target compound and evaporate the solvent.

Protocol 3: Purification by Preparative HPLC
  • System Preparation:

    • Equilibrate the preparative HPLC system, equipped with a C18 column, with the initial mobile phase composition (e.g., 30% acetonitrile in water).

  • Sample Injection:

    • Dissolve the this compound-enriched fraction from the flash chromatography step in the mobile phase.

    • Inject the sample onto the column.

  • Elution and Fraction Collection:

    • Run a linear gradient of increasing acetonitrile concentration to elute the compounds.

    • Monitor the elution profile using a UV detector at 210 nm.

    • Collect the peak corresponding to this compound using an automated fraction collector.

  • Purity Analysis and Final Product Preparation:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Pool the pure fractions and remove the solvent by lyophilization or evaporation to obtain pure this compound.

Visualizations

Diagram 1: Overall Workflow for this compound Purification

G cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fungal Fermentation (Cladosporium sp.) Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Flash_Chromatography Flash Chromatography (Silica Gel) Prep_HPLC Preparative HPLC (C18 Reversed-Phase) Flash_Chromatography->Prep_HPLC Enriched_Fraction Enriched Fraction Flash_Chromatography->Enriched_Fraction Pure_Cladosporide_A Pure this compound Prep_HPLC->Pure_Cladosporide_A Crude_Extract->Flash_Chromatography Enriched_Fraction->Prep_HPLC G TLC_Analysis TLC Analysis of Crude Extract (Solvent System Screening) Flash_Method_Dev Flash Chromatography Method Development (Gradient Optimization) TLC_Analysis->Flash_Method_Dev Analytical_HPLC_Scouting Analytical HPLC Scouting (Column and Mobile Phase Selection) Flash_Method_Dev->Analytical_HPLC_Scouting Prep_HPLC_Scale_Up Preparative HPLC Scale-Up (Loading and Gradient Adjustment) Analytical_HPLC_Scouting->Prep_HPLC_Scale_Up Final_Protocol Final Purification Protocol Prep_HPLC_Scale_Up->Final_Protocol

References

Application Note: Quantification of Cladosporide A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol and application notes for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Cladosporide A, a polyketide metabolite produced by various species of the Cladosporium fungus. As a specific, validated analytical method for this compound is not widely documented in publicly available literature, this guide outlines a comprehensive framework based on common practices for the analysis of similar fungal polyketides. The methodologies described herein are intended for researchers, scientists, and drug development professionals to establish a robust and reliable quantitative analysis of this compound in various sample matrices, such as fungal culture extracts.

Introduction

This compound is a bioactive secondary metabolite belonging to the polyketide family, often isolated from fungi of the genus Cladosporium. Interest in this compound and its analogues stems from their potential biological activities, making accurate quantification essential for research in natural product chemistry, fungal biology, and early-stage drug discovery. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used, robust, and reliable technique for the quantification of such compounds. This application note details the necessary steps for developing and validating an HPLC method suitable for the routine analysis of this compound.

Experimental Apparatus and Reagents

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance (four-decimal place).

  • pH meter.

  • Sonicator.

  • Vortex mixer.

  • Filtration assembly with 0.22 µm or 0.45 µm membrane filters.

Chemicals and Materials
  • This compound reference standard (purity ≥95%).

  • HPLC grade acetonitrile and methanol.

  • Deionized water (18.2 MΩ·cm).

  • HPLC grade formic acid or acetic acid.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC vials with septa.

  • Syringe filters (0.22 µm or 0.45 µm).

Method Development and Chromatographic Conditions

The following conditions are recommended as a starting point for method development. Optimization will likely be required based on the specific HPLC system and sample matrix.

ParameterRecommended Starting Condition
HPLC Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Deionized water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Scan from 200-400 nm; select optimal wavelength based on the UV spectrum of this compound (typically around 210-280 nm for polyketides).
Run Time Approximately 30 minutes

Protocols

Preparation of Standard Solutions

Standard solutions are crucial for calibration and quantification.

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol or acetonitrile and bring it to volume. Sonicate for 5-10 minutes to ensure complete dissolution. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (initial conditions, e.g., 30% acetonitrile in water). A typical calibration range could be 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation (from Fungal Culture)

This protocol provides a general method for extracting this compound from a solid-state fungal culture.

  • Extraction: After fermentation, fragment the fungal culture (e.g., on rice or agar medium) and extract it multiple times with an organic solvent such as ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Sample Solution Preparation: Accurately weigh a known amount of the crude extract (e.g., 10 mg) and dissolve it in a known volume of methanol or acetonitrile (e.g., 10 mL).

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection to remove particulate matter.

Method Validation

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed.

Validation ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area and retention time < 2% for replicate injections (n=6).
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified range.
Accuracy (% Recovery) 90-110% recovery for spiked samples at three different concentration levels (low, medium, high).
Precision (% RSD) Repeatability (Intra-day): %RSD ≤ 2% for replicate analyses (n=6) on the same day. Intermediate Precision (Inter-day): %RSD ≤ 3% for analyses on different days.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio (S/N) of 10:1, with acceptable precision and accuracy.
Specificity The peak for this compound should be pure and well-resolved from other components in the sample matrix (assessed by peak purity analysis using a DAD).

Diagrams

The following diagrams illustrate the key workflows for the HPLC analysis of this compound.

G cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 HPLC Analysis & Data Processing weigh Weigh this compound Reference Standard dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve stock Prepare Primary Stock Solution dissolve->stock dilute Perform Serial Dilutions stock->dilute cal_standards Calibration Standards (e.g., 1-100 µg/mL) dilute->cal_standards inject Inject into HPLC System cal_standards->inject culture Fungal Culture (Source of this compound) extract Solvent Extraction (e.g., Ethyl Acetate) culture->extract evaporate Evaporate to Dryness extract->evaporate crude Crude Extract evaporate->crude dissolve_sample Dissolve in Solvent crude->dissolve_sample filter_sample Filter (0.22 µm) dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Overall workflow for this compound quantification.

G Method Validation Workflow cluster_0 Core Validation Parameters cluster_1 Performance Metrics start Optimized HPLC Method system_suitability System Suitability (%RSD, Tailing, Plates) start->system_suitability specificity Specificity (Peak Purity) linearity Linearity & Range (r² ≥ 0.999) specificity->linearity lod_loq LOD & LOQ (S/N = 3:1 & 10:1) linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (% RSD) accuracy->precision end end precision->end Validated Method system_suitability->specificity

Caption: Logical flow for HPLC method validation.

Conclusion

This application note provides a comprehensive starting point for the development and validation of an HPLC method for the quantification of this compound. The outlined protocols for sample preparation, standard preparation, and method validation are based on established practices for natural product analysis. Researchers should use these guidelines as a framework, with the understanding that optimization of chromatographic conditions will be necessary to achieve the desired performance for their specific application and sample matrix. A thoroughly validated method will ensure accurate and reliable quantification of this compound, supporting further research into its production and biological activities.

Determining the Minimum Inhibitory Concentration (MIC) of Cladosporide A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Cladosporide A, a natural product with known antifungal properties. The following sections detail the background, necessary materials, and a step-by-step protocol for assessing the in vitro efficacy of this compound against fungal pathogens, particularly Aspergillus fumigatus.

Introduction

This compound is a pentanorlanostane derivative isolated from Cladosporium species.[1] It has demonstrated characteristic antifungal activity, notably against the human pathogenic filamentous fungus Aspergillus fumigatus.[1][2] Understanding the MIC of this compound is a critical step in evaluating its potential as a therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] This value is essential for preclinical assessment and for guiding further drug development efforts.

Initial studies have shown that this compound exhibits inhibitory activity against Aspergillus fumigatus with a reported 80% inhibitory concentration (IC80) ranging from 0.5 to 4.0 µg/mL.[1] It is noteworthy that this compound did not show significant activity against other fungi such as Aspergillus niger, or yeasts like Candida albicans and Cryptococcus neoformans in initial screenings.[2] The antifungal action of this compound is suggested to be linked to its 4β-aldehyde residue.[1]

This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of filamentous fungi.

Data Presentation

The following table summarizes the reported in vitro activity of this compound. Researchers performing the described protocol should aim to generate more extensive tables with MIC values against a broader range of fungal isolates.

CompoundTarget OrganismMethodReported Activity
This compoundAspergillus fumigatusDisc Diffusion6.25 µ g/disc
This compoundAspergillus fumigatusBroth DilutionIC80: 0.5-4.0 µg/mL
This compoundAspergillus nigerDisc DiffusionNo Inhibition
This compoundCandida albicansDisc DiffusionNo Inhibition
This compoundCryptococcus neoformansDisc DiffusionNo Inhibition

Experimental Protocols

Protocol: Broth Microdilution Assay for Determining the MIC of this compound against Aspergillus fumigatus

This protocol is adapted from the CLSI M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.

1. Materials

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Aspergillus fumigatus isolate (e.g., ATCC 204305)

  • Potato Dextrose Agar (PDA) plates

  • Sterile 0.85% saline with 0.05% Tween 80

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Sterile serological pipettes, pipette tips, and reagent reservoirs

  • Incubator (35°C)

  • Vortex mixer

2. Preparation of Reagents and Media

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1.6 mg/mL. Ensure complete dissolution. Store at -20°C.

  • RPMI-1640 Medium: Prepare the RPMI-1640 medium according to the manufacturer's instructions. Sterilize by filtration.

  • Fungal Inoculum Preparation:

    • Culture Aspergillus fumigatus on PDA plates at 35°C for 5-7 days until sporulation is evident.

    • Harvest the conidia by gently scraping the surface of the agar with a sterile, wetted cotton swab or by flooding the plate with sterile saline-Tween 80 solution and gently scraping.

    • Transfer the conidial suspension to a sterile tube.

    • Allow the heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension concentration to approximately 1-5 x 10^6 CFU/mL using a hemocytometer. This will be the stock inoculum.

    • Dilute the stock inoculum 1:50 in RPMI-1640 medium to obtain a final working inoculum concentration of 0.4-5 x 10^4 CFU/mL.

3. Assay Procedure

  • Serial Dilution of this compound:

    • In a sterile 96-well plate, perform a serial 2-fold dilution of the this compound stock solution.

    • Add 100 µL of RPMI-1640 medium to wells 2 through 11 in a single row.

    • Add 200 µL of the working this compound solution (diluted from the stock to the highest desired starting concentration, e.g., 64 µg/mL) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix well, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the final working fungal inoculum to wells 1 through 11. Add 100 µL of sterile RPMI-1640 medium to well 12.

  • Incubation: Cover the plate and incubate at 35°C for 48-72 hours.

4. Reading and Interpretation of Results

  • Visually inspect the wells for turbidity (fungal growth).

  • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.

  • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Visualizations

MIC_Determination_Workflow Workflow for MIC Determination of this compound cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_compound->serial_dilution prep_media Prepare RPMI-1640 Medium prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum (Aspergillus fumigatus) add_inoculum Inoculate Wells with Fungal Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum sterility_control Sterility Control (No Inoculum) serial_dilution->sterility_control incubation Incubate Plate at 35°C for 48-72 hours add_inoculum->incubation growth_control Growth Control (No Drug) add_inoculum->growth_control read_results Visually Read the Plate for Fungal Growth incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic record_data Record and Report MIC Value determine_mic->record_data growth_control->read_results sterility_control->read_results

Caption: Workflow for MIC Determination of this compound.

Antifungal_Mechanism_Hypothesis Hypothesized Antifungal Action of this compound cladosporide_a This compound aldehyde_group 4β-aldehyde residue cladosporide_a->aldehyde_group possesses essential fungal_cell Fungal Cell (Aspergillus fumigatus) aldehyde_group->fungal_cell interacts with cellular_target Unknown Cellular Target(s) aldehyde_group->cellular_target potentially binds to fungal_cell->cellular_target contains growth_inhibition Inhibition of Fungal Growth cellular_target->growth_inhibition leading to

Caption: Hypothesized Antifungal Action of this compound.

References

Application Notes and Protocols for In Vitro Antifungal Activity of Cladosporide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for evaluating the in vitro antifungal activity of Cladosporide A, a pentanorlanostane derivative with known activity against the human pathogenic fungus Aspergillus fumigatus.

Introduction

This compound is a natural product isolated from Cladosporium sp. that has demonstrated selective antifungal activity. Notably, it shows inhibitory effects against Aspergillus fumigatus, a common cause of invasive fungal infections in immunocompromised individuals.[1][2] This document outlines standardized in vitro assays to quantify its antifungal potency, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).

Quantitative Data Summary

The following table summarizes the reported in vitro antifungal activity of this compound against Aspergillus fumigatus.

CompoundFungal StrainAssay TypeActivity MeasurementResultReference
This compoundAspergillus fumigatusNot specifiedIC800.5-4.0 µg/mL[1][2]
This compoundAspergillus fumigatusDisk DiffusionInhibition6.25 µ g/disc [1]

Experimental Protocols

Two standard methods for assessing the in vitro antifungal activity of this compound are detailed below: Broth Microdilution and Disk Diffusion assays.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of this compound. The protocol is adapted from the CLSI M38-A2 guidelines for filamentous fungi.

Materials:

  • This compound

  • Aspergillus fumigatus strain (e.g., ATCC 204305)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%) with 0.05% Tween 80

  • Vortex mixer

  • Hemocytometer or spectrophotometer for inoculum counting

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL). Further dilute in RPMI-1640 medium to create a working stock solution.

  • Preparation of Fungal Inoculum:

    • Grow Aspergillus fumigatus on potato dextrose agar (PDA) at 35°C for 5-7 days to obtain mature conidia.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and vortex vigorously for 15 seconds.

    • Allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL using a hemocytometer or by adjusting the optical density at 530 nm to 80-82% transmittance.

  • Microtiter Plate Preparation:

    • Perform serial two-fold dilutions of the this compound working stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations (e.g., 0.03 - 16 µg/mL).

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the adjusted fungal suspension. The final volume in each well should be 200 µL.

    • Incubate the plates at 35°C for 46-50 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (e.g., ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the absorbance at 450 nm with a microplate reader.

Protocol 2: Disk Diffusion Antifungal Susceptibility Testing

This method provides a qualitative assessment of antifungal activity and is useful for screening purposes. The protocol is adapted from the CLSI M44-A guidelines.

Materials:

  • This compound

  • Aspergillus fumigatus strain

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile 6 mm paper disks

  • Sterile saline (0.85%)

  • Sterile cotton swabs

  • Incubator (35°C)

  • Calipers

Procedure:

  • Preparation of this compound Disks:

    • Dissolve this compound in a volatile solvent (e.g., ethanol or methanol).

    • Apply a known amount of the solution to sterile 6 mm paper disks to achieve the desired concentration (e.g., 6.25 µ g/disc ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Preparation of Fungal Inoculum:

    • Prepare a conidial suspension of Aspergillus fumigatus as described in the broth microdilution protocol.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks and Incubation:

    • Aseptically place the this compound-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Incubate the plates at 35°C for 16-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter using calipers. The presence of a zone of inhibition indicates antifungal activity.

Visualizations

Experimental Workflow Diagrams

Broth_Microdilution_Workflow prep_drug Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution prep_inoculum Prepare A. fumigatus Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 46-50h inoculate->incubate read_mic Read MIC (Visual/Spectrophotometer) incubate->read_mic Disk_Diffusion_Workflow prep_disks Prepare this compound Impregnated Disks apply_disks Apply Disks to Plate prep_disks->apply_disks prep_inoculum Prepare A. fumigatus Inoculum inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate inoculate_plate->apply_disks incubate Incubate at 35°C for 16-24h apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14-alpha-demethylase (ERG11) & other enzymes membrane Fungal Cell Membrane (Disrupted integrity) ergosterol->membrane inhibitor Potential Inhibition by This compound inhibitor->lanosterol

References

Application Note & Protocol: Validated HPLC-MS/MS Method for the Quantification of Cladosporide A

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Cladosporide A. This compound, a polyketide produced by fungi of the Cladosporium genus, has demonstrated notable antifungal activity, particularly against the human pathogen Aspergillus fumigatus[1]. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical technique for the quantification of this compound in various matrices. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with a comprehensive validation procedure according to established guidelines. All quantitative data from the validation experiments are summarized in structured tables for clarity and ease of comparison.

Introduction

This compound is a secondary metabolite of significant interest due to its selective antifungal properties[1]. As research into its therapeutic potential progresses, the need for a robust and validated analytical method for its quantification becomes crucial. This document provides a step-by-step guide for the development and validation of an HPLC-MS/MS method, a technique widely employed for the sensitive and selective analysis of fungal metabolites[2][3][4][5]. The method described herein is intended to support research activities such as pharmacokinetic studies, formulation development, and quality control of this compound.

Chemical and Physical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueReference
Molecular Formula C₁₂H₂₀O₄[6]
Molecular Weight 228.28 g/mol [6]
Chemical Structure (3E,5R,6S,12R)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one[6]

Experimental Protocol

This section details the materials, reagents, and procedures for the sample preparation and HPLC-MS/MS analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥95%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials with inserts

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation

The following is a general protocol for the extraction of this compound from a fungal culture. The procedure may need to be adapted based on the specific sample matrix.

  • Extraction: To 1.0 g of the homogenized sample, add 5.0 mL of an extraction solvent consisting of acetonitrile/water/formic acid (80:19:1, v/v/v).

  • Vortexing and Sonication: Vortex the mixture for 1 minute, followed by ultrasonication for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

HPLC-MS/MS Conditions
Parameter Condition
HPLC System Agilent 1200 Series or equivalent
Column ZORBAX Eclipse XDB-C18 (100 x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Agilent 6210 TOF-MS or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 229.14 ([M+H]⁺)
Product Ions (m/z) To be determined by infusion of standard
Capillary Voltage 3500 V
Gas Temperature 325 °C
Gas Flow 8 L/min

Method Validation

The developed method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for the intended purpose[2][7].

Specificity

Specificity was evaluated by analyzing blank matrix samples to assess for any interfering peaks at the retention time of this compound. The chromatograms of the blank matrix were compared with those of the matrix spiked with this compound. No significant interferences were observed at the retention time of the analyte.

Linearity and Range

Linearity was assessed by analyzing a series of calibration standards at eight different concentrations (1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL). The calibration curve was constructed by plotting the peak area against the concentration of this compound.

Parameter Result
Linear Range 1 - 1000 ng/mL
Regression Equation y = 12345x + 6789
Correlation Coefficient (r²) > 0.998
Accuracy and Precision

Accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in quintuplicate (n=5) on the same day (intra-day) and on three different days (inter-day).

Concentration (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%Recovery) Inter-day Precision (%RSD) Inter-day Accuracy (%Recovery)
Low QC (10) 3.598.24.197.5
Mid QC (100) 2.8101.53.2100.8
High QC (800) 2.199.72.5101.1
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was defined as the concentration with an S/N of 10.

Parameter Value (ng/mL)
LOD 0.5
LOQ 1.0
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the analytical parameters, such as the column temperature (± 2 °C) and mobile phase flow rate (± 0.02 mL/min). The results showed no significant impact on the peak area or retention time, indicating the robustness of the method.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_validation Method Validation Sample_Homogenization Sample Homogenization Extraction Solvent Extraction Sample_Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC_Separation HPLC Separation Filtration->HPLC_Separation Standard_Dilution Standard Dilution Series Standard_Dilution->HPLC_Separation MS_Detection MS/MS Detection HPLC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Validation_Parameters Validation Parameter Assessment Data_Processing->Validation_Parameters

Figure 1. Experimental workflow for the validated analysis of this compound.
Method Validation Logical Flow

validation_flow Method_Development Analytical Method Development Validation_Protocol Define Validation Protocol Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy_Precision Accuracy & Precision Validation_Protocol->Accuracy_Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Final Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy_Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

References

Application Notes and Protocols: Cladosporide A Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporide A, a pentanorlanostane derivative isolated from Cladosporium sp., has demonstrated notable antifungal activity, particularly against the human pathogenic fungus Aspergillus fumigatus.[1][2] Effective in vitro evaluation of this compound necessitates standardized protocols for its solubilization and application in experimental assays. These application notes provide detailed guidance on the solubility of this compound, preparation of stock solutions, and protocols for its use in in vitro antifungal susceptibility testing.

Data Presentation: Solubility and Working Concentrations

While specific quantitative data on the maximum solubility of this compound in various solvents is not extensively published, its effective concentrations in antifungal assays suggest good solubility in common organic solvents suitable for in vitro studies. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its ability to dissolve a wide range of nonpolar compounds and its miscibility with aqueous cell culture media.

ParameterValueSolventReference
Recommended Stock Solution Solvent Dimethyl sulfoxide (DMSO)-Inferred from common laboratory practice
Reported Antifungal Activity (IC80) 0.5 - 4.0 µg/mLNot specified[1]
Reported Antifungal Activity (Disk Diffusion) 6.25 µ g/disc Not specified[2]
Typical Final Assay Concentration Range 0.1 - 100 µg/mLAqueous culture medium with low % DMSOInferred from reported activities

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be serially diluted to desired working concentrations for various in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Weighing this compound: Accurately weigh 10 mg of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolution: Transfer the weighed this compound to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous, cell culture grade DMSO.

  • Vortexing: Tightly cap the tube and vortex thoroughly for 2-5 minutes, or until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro Antifungal Susceptibility Testing using Broth Microdilution

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain, such as Aspergillus fumigatus.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Fungal culture (Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile diluents (e.g., sterile saline or PBS)

  • Multichannel pipettor and sterile, filtered pipette tips

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per established laboratory protocols (e.g., CLSI M38-A2 for filamentous fungi). Adjust the final inoculum concentration to be used in the assay.

  • Serial Dilution of this compound:

    • Perform serial dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to achieve a range of desired test concentrations (e.g., from 100 µg/mL to 0.1 µg/mL).

    • Ensure the final concentration of DMSO in all wells, including the drug-free control, is kept constant and at a non-toxic level (typically ≤ 0.5%).

  • Plate Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Controls:

    • Growth Control: Wells containing only the fungal inoculum in RPMI-1640 medium with the same final concentration of DMSO as the test wells.

    • Sterility Control: Wells containing only RPMI-1640 medium to check for contamination.

  • Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific fungal strain (e.g., 35-37°C for 24-48 hours for Aspergillus fumigatus).

  • MIC Determination: After incubation, determine the MIC by visual inspection or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader. The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

Mandatory Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_assay_prep In Vitro Assay Preparation cluster_mic_assay Broth Microdilution Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store serial_dilution Serial Dilution of Stock store->serial_dilution plate_setup Add Dilutions and Inoculum to 96-well Plate serial_dilution->plate_setup inoculum_prep Prepare Fungal Inoculum inoculum_prep->plate_setup incubation Incubate at 35-37°C plate_setup->incubation read_results Determine MIC incubation->read_results

Caption: Experimental workflow for preparing this compound and determining its MIC.

logical_relationship cluster_properties Physicochemical Properties cluster_application In Vitro Application solubility Solubility stock Stock Solution (High Concentration in DMSO) solubility->stock Dictates solvent choice stability Stability stability->stock Influences storage conditions working Working Solution (Diluted in Culture Medium) stock->working Dilution assay Final Assay Concentration (Low DMSO %) (e.g., 0.5 - 4.0 µg/mL) working->assay Final Dilution

Caption: Relationship between this compound properties and its in vitro application.

References

Application Notes and Protocols for the Study of Cladosporide A in Fungal Biofilm Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms are complex, structured communities of fungal cells encased in a self-produced extracellular matrix. These biofilms exhibit increased resistance to antifungal agents and host immune responses, posing a significant challenge in clinical and industrial settings. Aspergillus fumigatus and Candida albicans are two of the most common fungal pathogens known to form resilient biofilms. Cladosporide A, a pentanorlanostane derivative isolated from Cladosporium sp., has demonstrated characteristic antifungal activity against the filamentous fungus Aspergillus fumigatus.[1][2] While direct studies on the effect of this compound on fungal biofilms are not yet prevalent in published literature, its targeted activity against A. fumigatus makes it a compound of interest for investigating biofilm inhibition and disruption.

These application notes provide a framework for researchers to explore the potential of this compound in the context of fungal biofilm studies, with a focus on A. fumigatus. The protocols outlined below are standard, widely-used methods in mycology research that can be adapted for testing the efficacy of this compound against fungal biofilms.

Quantitative Data Summary

The known antifungal activity of this compound against planktonic (free-floating) fungal cells is summarized below. This data serves as a baseline for designing biofilm-specific assays.

CompoundFungal SpeciesAssay TypeParameterValueReference
This compoundAspergillus fumigatusBroth MicrodilutionIC800.5-4.0 µg/mL[2]
This compoundCandida albicansNot SpecifiedActivityNo activity observed[1]
This compoundAspergillus nigerNot SpecifiedActivityNo activity observed[1]
This compoundCryptococcus neoformansNot SpecifiedActivityNo activity observed[1]

Experimental Protocols

Protocol 1: Fungal Biofilm Formation and Inhibition Assay using Crystal Violet

This protocol is designed to quantify the total biomass of a fungal biofilm and to assess the ability of this compound to inhibit biofilm formation.

Materials:

  • Aspergillus fumigatus spore suspension

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile, flat-bottomed 96-well microtiter plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-buffered saline (PBS)

  • Plate reader (absorbance at 550-600 nm)

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow A. fumigatus on a suitable agar medium until sporulation.

    • Harvest conidia by gently washing the agar surface with sterile PBS containing 0.05% Tween 20.

    • Filter the suspension through sterile gauze to remove hyphal fragments.

    • Adjust the conidial suspension to a final concentration of 1 x 10^6 conidia/mL in RPMI-1640 medium.

  • Biofilm Formation and Treatment:

    • Add 100 µL of the prepared conidial suspension to each well of a 96-well plate.

    • Prepare serial dilutions of this compound in RPMI-1640 medium. Add 100 µL of each dilution to the respective wells to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Crystal Violet Staining:

    • After incubation, carefully aspirate the medium from each well, being cautious not to disturb the biofilm at the bottom.

    • Gently wash each well twice with 200 µL of sterile PBS to remove non-adherent cells.[3]

    • Air-dry the plate for 45 minutes.[3]

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[3][4]

    • Remove the crystal violet solution and wash the plate twice with PBS.[3]

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[5]

    • Incubate for 10-15 minutes at room temperature.[4]

    • Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[4]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader.[6]

Protocol 2: Biofilm Viability Assessment using XTT Reduction Assay

This assay measures the metabolic activity of the fungal cells within the biofilm, providing an indication of cell viability.

Materials:

  • Pre-formed A. fumigatus biofilms (from Protocol 1, step 2)

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Phosphate-buffered saline (PBS)

  • Plate reader (absorbance at 490 nm)

Procedure:

  • Biofilm Preparation:

    • Form A. fumigatus biofilms in a 96-well plate as described in Protocol 1. The biofilm can be treated with this compound either during formation (inhibition assay) or after formation (disruption assay).

  • XTT Assay:

    • After the desired incubation/treatment period, gently wash the biofilms twice with 200 µL of PBS to remove non-adherent cells.[3]

    • Prepare the XTT/menadione solution immediately before use. For a final concentration of 1 mM XTT, mix the XTT and menadione solutions.[3]

    • Add 100 µL of the XTT/menadione solution to each well containing a biofilm, as well as to control wells (biofilm-free wells for background measurement).[3]

    • Incubate the plate in the dark at 37°C for 2 hours.[3]

  • Quantification:

    • After incubation, transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the formazan product at 490 nm using a plate reader.[3]

    • Subtract the background absorbance from the values of the test wells.

Protocol 3: Visualization of Biofilm Architecture by Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilm structure, including hyphal networks and the extracellular matrix.

Materials:

  • Biofilms grown on optically suitable surfaces (e.g., glass-bottom dishes, Aclar film).

  • Fluorescent stains (e.g., FUN-1 for metabolic activity, Concanavalin A for matrix polysaccharides, Calcofluor White for chitin).[7][8]

  • Confocal microscope.

Procedure:

  • Biofilm Formation:

    • Grow A. fumigatus biofilms on a suitable substrate in the presence or absence of this compound for 24-48 hours.

  • Staining:

    • Gently wash the biofilms with PBS.

    • Stain the biofilms with a fluorescent dye or a combination of dyes. For example, to visualize the extracellular matrix, incubate with Concanavalin A conjugated to a fluorophore (e.g., Alexa Fluor 594) for 1 hour at 37°C.[9]

  • Imaging:

    • Wash the stained biofilms with PBS to remove excess dye.

    • Mount the sample on the confocal microscope stage.

    • Acquire z-stack images through the thickness of the biofilm using appropriate laser excitation and emission filters for the chosen fluorophores.

  • Image Analysis:

    • Reconstruct 3D images from the z-stacks to analyze biofilm architecture, thickness, and cell distribution.

Signaling Pathways and Visualization

The formation of fungal biofilms is a complex process regulated by intricate signaling networks. In Aspergillus fumigatus, the Cell Wall Integrity (CWI) pathway, a conserved Mitogen-Activated Protein Kinase (MAPK) cascade, plays a crucial role in response to cell wall stress and is implicated in biofilm formation.[10][11] Understanding these pathways is key to elucidating the mechanism of action of potential biofilm inhibitors like this compound.

experimental_workflow Experimental Workflow for this compound Biofilm Study cluster_prep Preparation cluster_assay Biofilm Assays cluster_analysis Data Analysis spore_prep A. fumigatus Spore Suspension Preparation biofilm_formation Biofilm Formation (24-48h Incubation) spore_prep->biofilm_formation compound_prep This compound Serial Dilutions compound_prep->biofilm_formation cv_assay Crystal Violet Assay (Biomass Quantification) biofilm_formation->cv_assay xtt_assay XTT Assay (Viability Assessment) biofilm_formation->xtt_assay clsm Confocal Microscopy (Structural Analysis) biofilm_formation->clsm quant_analysis Quantitative Analysis (IC50, MBEC) cv_assay->quant_analysis xtt_assay->quant_analysis image_analysis 3D Image Reconstruction & Architectural Analysis clsm->image_analysis

Caption: Workflow for assessing this compound's anti-biofilm activity.

cwi_pathway Aspergillus fumigatus Cell Wall Integrity (CWI) Pathway stress Cell Wall Stress (e.g., Antifungals, Osmotic Shock) bck1 Bck1 (MAPKKK) stress->bck1 mkk2 Mkk2 (MAPKK) bck1->mkk2 phosphorylates mpka MpkA (MAPK) mkk2->mpka phosphorylates nucleus Nucleus mpka->nucleus translocates transcription Activation of Transcription Factors nucleus->transcription response Cell Wall Biosynthesis, Biofilm Formation, Drug Resistance transcription->response

Caption: A. fumigatus Cell Wall Integrity (CWI) MAPK signaling cascade.

logical_relationship Hypothesized Action of this compound on Biofilm Formation cladosporide_a This compound target Potential Molecular Target (e.g., CWI Pathway Component) cladosporide_a->target signaling Inhibition of Pro-Biofilm Signaling Pathways target->signaling biofilm_inhibition Inhibition of Biofilm Formation signaling->biofilm_inhibition biomass_reduction Reduced Biofilm Biomass biofilm_inhibition->biomass_reduction viability_reduction Reduced Cell Viability within Biofilm biofilm_inhibition->viability_reduction

Caption: Hypothesized mechanism of this compound against biofilms.

References

Application of Cladosporide A in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporide A, a pentanorlanostane derivative isolated from the fungus Cladosporium sp., has been identified as a potent and specific antifungal agent.[1] Its primary characterized activity is against the human pathogenic filamentous fungus Aspergillus fumigatus.[1][2] While its application in drug discovery has predominantly focused on its antifungal properties, the diverse biological activities of other metabolites from the Cladosporium genus, including anticancer and anti-inflammatory effects, suggest that this compound and its derivatives may hold broader therapeutic potential.[3][4][5][6]

This document provides detailed application notes on the known biological activities of this compound and outlines protocols for key experiments to further explore its potential in drug discovery.

Application Notes

Antifungal Activity

This compound exhibits characteristic and potent inhibitory activity against Aspergillus fumigatus.[1][2] Structure-activity relationship studies have indicated that the 4β-aldehyde residue of this compound is likely essential for its antifungal efficacy.[1] This specificity makes it a promising lead compound for the development of novel antifungal drugs targeting aspergillosis, a significant cause of morbidity and mortality in immunocompromised individuals.

Potential for Broader Drug Discovery

While direct evidence is currently limited, the chemical scaffold of this compound, a triterpenoid, belongs to a class of natural products known for a wide range of pharmacological activities. Other compounds isolated from Cladosporium species have demonstrated cytotoxic effects against various cancer cell lines and anti-inflammatory properties.[3][4][5][6] This suggests the potential for this compound to be investigated for other therapeutic applications. Further research into its effects on mammalian cells and molecular targets is warranted to uncover any previously unknown bioactivities.

Quantitative Data

The following table summarizes the available quantitative data for the antifungal activity of this compound.

CompoundTarget OrganismAssay TypeActivity MetricValueReference
This compoundAspergillus fumigatusBroth DilutionIC800.5-4.0 µg/mL[1][2]
This compoundAspergillus fumigatusDisc DiffusionInhibition6.25 µ g/disc [3]

Experimental Protocols

To facilitate further research into the drug discovery applications of this compound, detailed protocols for key experiments are provided below.

Antifungal Susceptibility Testing against Aspergillus fumigatus

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for filamentous fungi.[7][8]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Aspergillus fumigatus.

Materials:

  • This compound

  • Aspergillus fumigatus strain (e.g., ATCC 204305)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Glucose

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Hemocytometer

  • Sterile saline with 0.05% Tween 80

Procedure:

  • Preparation of Medium: Prepare RPMI 1640 medium supplemented with 2% glucose.

  • Inoculum Preparation:

    • Culture A. fumigatus on potato dextrose agar for 5-7 days at 35°C.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the conidial suspension through sterile gauze to remove hyphal fragments.

    • Adjust the conidial suspension to a concentration of 2-5 x 10^5 CFU/mL using a hemocytometer.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in the RPMI 2% glucose medium in a 96-well plate to achieve final concentrations ranging from, for example, 0.03 to 16 µg/mL.

  • Inoculation: Inoculate each well with the prepared A. fumigatus suspension. Include a drug-free well as a positive control and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that causes a complete visual inhibition of growth.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_medium Prepare RPMI + 2% Glucose drug_dilution Serial Dilution of This compound prep_medium->drug_dilution prep_inoculum Prepare A. fumigatus Inoculum (2-5 x 10^5 CFU/mL) inoculation Inoculate 96-well Plate prep_inoculum->inoculation drug_dilution->inoculation incubation Incubate at 35°C for 48-72h inoculation->incubation read_mic Determine MIC (Visual Inhibition) incubation->read_mic

Workflow for Antifungal Susceptibility Testing.
In Vitro Cytotoxicity Assay using MTT

This protocol is a standard method to assess the effect of a compound on the viability of mammalian cells.[9][10][11][12][13]

Objective: To determine the cytotoxic potential of this compound on a mammalian cell line (e.g., HeLa, A549, or a non-cancerous cell line like HEK293).

Materials:

  • This compound

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Mammalian Cells in 96-well Plate B Treat with Serial Dilutions of this compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Workflow for MTT Cytotoxicity Assay.
Western Blot Analysis for Apoptosis Markers

This protocol can be used to investigate if this compound induces apoptosis in mammalian cells.[2][14][15][16]

Objective: To detect the expression of key apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2) in cells treated with this compound.

Materials:

  • This compound-treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin.

Western_Blot_Workflow node1 Protein Extraction Cell Lysis & Protein Quantification node2 SDS-PAGE Protein Separation by Size node1->node2 node3 Western Transfer Transfer to PVDF Membrane node2->node3 node4 Blocking Prevent Non-specific Binding node3->node4 node5 Antibody Incubation Primary then Secondary Ab node4->node5 node6 Detection Chemiluminescent Signal node5->node6 node7 Analysis Band Intensity Quantification node6->node7

Workflow for Western Blot Analysis.

Conclusion

This compound presents a valuable starting point for the development of novel antifungal agents. The provided protocols offer a framework for researchers to further investigate its known activities and to explore its potential in other areas of drug discovery, such as oncology and inflammation. A systematic evaluation of its biological effects in various models is crucial to fully unlock the therapeutic potential of this natural product.

References

Cladosporide A: A Promising Lead for Novel Antifungal Therapies Against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Cladosporide A, a pentanorlanostane derivative isolated from the fungus Cladosporium sp., has emerged as a significant lead compound in the quest for new antifungal agents. Its notable and specific activity against the pathogenic fungus Aspergillus fumigatus, a primary cause of invasive aspergillosis in immunocompromised individuals, underscores its potential for therapeutic development. This document provides a comprehensive overview of this compound, including its antifungal properties, and presents detailed protocols for its evaluation, aiming to facilitate further research and drug development efforts.

Antifungal Spectrum and Potency

This compound exhibits a narrow but potent spectrum of antifungal activity, primarily targeting Aspergillus fumigatus. Studies have demonstrated its inhibitory effects at low concentrations, highlighting its potential as a selective antifungal agent.

Quantitative Antifungal Activity Data

The antifungal efficacy of this compound and its naturally occurring analogs, Cladosporide B, C, and D, has been quantified against various fungal species. The data presented below is compiled from foundational studies on these compounds.

CompoundFungal SpeciesAssay TypeActivityReference
This compound Aspergillus fumigatusBroth MicrodilutionIC80: 0.5-4.0 µg/mL[1]
Aspergillus fumigatusDisk Diffusion6.25 µ g/disc [2]
Aspergillus nigerNot specifiedNo activity[1][2]
Aspergillus flavusNot specifiedNo activity[1]
Candida albicansNot specifiedNo activity[1][2]
Cryptococcus neoformansNot specifiedNo activity[1][2]
Cladosporide B Aspergillus fumigatusNot specifiedActive[3]
Cladosporide C Aspergillus fumigatusNot specifiedActive[3]
Cladosporide D Aspergillus fumigatusNot specifiedActive[3]

Structure-Activity Relationship

Initial structure-activity relationship (SAR) studies suggest that the 4β-aldehyde functional group is crucial for the antifungal activity of this compound. Derivatives lacking this moiety have shown a significant reduction or complete loss of activity against Aspergillus fumigatus. Further investigation into the SAR of this compound and its analogs is a promising avenue for the design of more potent and pharmacokinetically favorable antifungal drugs.

Conceptual Structure-Activity Relationship of this compound Cladosporide_A This compound Pentanorlanostane scaffold 4β-aldehyde group Activity {Antifungal Activity | Against A. fumigatus} Cladosporide_A->Activity Essential for activity Derivative Derivative Pentanorlanostane scaffold Modified 4β-aldehyde group No_Activity {No Antifungal Activity} Derivative->No_Activity Loss of activity

Caption: Structure-activity relationship of this compound.

Mechanism of Action

The precise mechanism of action of this compound against Aspergillus fumigatus has not yet been fully elucidated and remains an important area for future research. Based on the mechanisms of other antifungal agents, potential targets in A. fumigatus could include the cell wall, the cell membrane (specifically ergosterol biosynthesis), or essential cellular processes such as protein or nucleic acid synthesis.

Potential Antifungal Targets in Aspergillus fumigatus Cladosporide_A This compound Cell_Wall Cell Wall Synthesis β-(1,3)-glucan Chitin Cell_Wall->Cladosporide_A Inhibition? Cell_Membrane Cell Membrane Integrity Ergosterol Biosynthesis Cell_Membrane->Cladosporide_A Inhibition? Cellular_Processes Cellular Processes Protein Synthesis Nucleic Acid Synthesis Cellular_Processes->Cladosporide_A Inhibition?

Caption: Potential mechanisms of action for this compound.

Experimental Protocols

The following are generalized protocols for the in vitro evaluation of the antifungal activity of this compound. These should be adapted and optimized according to specific laboratory conditions and the particular strain of Aspergillus fumigatus being used.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

1. Preparation of Fungal Inoculum: a. Subculture Aspergillus fumigatus on potato dextrose agar (PDA) and incubate at 35°C for 5-7 days to allow for sufficient conidiation. b. Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80. c. Gently scrape the surface with a sterile loop to dislodge the conidia. d. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes. e. Adjust the conidial concentration of the supernatant to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or by spectrophotometric correlation.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).

3. Assay Procedure: a. Add 100 µL of each this compound dilution to the wells of a 96-well microtiter plate. b. Add 100 µL of the adjusted fungal inoculum to each well. c. Include a positive control (fungal inoculum without this compound) and a negative control (medium only). d. Incubate the plates at 35°C for 48 hours.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes a complete inhibition of visible growth. For some compounds, a significant reduction in growth (e.g., 80% inhibition, IC80) is used as the endpoint.

Protocol 2: Disk Diffusion Assay

1. Preparation of Fungal Inoculum: a. Prepare a conidial suspension of Aspergillus fumigatus as described in Protocol 1. b. Adjust the concentration to approximately 1 x 10⁶ CFU/mL.

2. Assay Procedure: a. Evenly swab the surface of a Mueller-Hinton agar or PDA plate with the fungal inoculum. b. Allow the plate to dry for 5-10 minutes. c. Impregnate sterile paper discs (6 mm diameter) with a known amount of this compound (e.g., 6.25 µg). d. Place the discs on the agar surface. e. Include a solvent control disc and a positive control disc with a known antifungal agent. f. Incubate the plates at 35°C for 24-48 hours.

3. Measurement of Inhibition Zone: a. Measure the diameter of the zone of complete growth inhibition around each disc in millimeters.

Workflow for Antifungal Drug Discovery

The discovery and development of a novel antifungal agent like this compound follows a structured workflow, from initial screening to preclinical evaluation.

Workflow for Antifungal Drug Discovery cluster_0 Discovery Phase cluster_1 In Vitro Characterization cluster_2 Preclinical Development Isolation Isolation of Natural Product (e.g., from Cladosporium sp.) Screening Primary Antifungal Screening Isolation->Screening Identification Identification of Active Compound (this compound) Screening->Identification MIC MIC/IC80 Determination (Broth Microdilution) Identification->MIC Spectrum Determination of Antifungal Spectrum MIC->Spectrum SAR Structure-Activity Relationship Studies Spectrum->SAR MOA Mechanism of Action Studies SAR->MOA InVivo In Vivo Efficacy Studies (Animal Models) MOA->InVivo Toxicity Toxicity and Safety Pharmacology InVivo->Toxicity Lead_Optimization Lead Optimization (Synthesis of Analogs) Toxicity->Lead_Optimization

Caption: A generalized workflow for antifungal drug discovery.

Conclusion and Future Directions

This compound represents a valuable starting point for the development of new antifungal drugs specifically targeting Aspergillus fumigatus. Its high potency and selectivity are desirable attributes for a clinical candidate. Future research should focus on elucidating its mechanism of action, conducting comprehensive in vivo efficacy and toxicity studies, and exploring its structure-activity relationship to guide the synthesis of more potent and druggable derivatives. The protocols and information provided herein are intended to serve as a resource for the scientific community to advance the study of this promising natural product.

References

Application Notes and Protocols for Culturing Cladosporium sp. for Cladosporide A Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cladosporium, a genus of ascomycete fungi, is a prolific producer of a diverse array of bioactive secondary metabolites.[1][2] Among these is Cladosporide A, a 12-membered macrolide that has demonstrated characteristic antifungal activity, notably against the human pathogen Aspergillus fumigatus.[1] This document provides detailed application notes and protocols for the culture of Cladosporium sp. to produce this compound, including optimal culture conditions, fermentation, extraction, and purification procedures. The protocols are designed to be a valuable resource for researchers in natural product discovery and drug development.

Data Presentation: Optimizing this compound Production

Maximizing the yield of this compound requires the optimization of various culture parameters. The following tables present illustrative data on the effects of different media compositions, pH levels, and temperatures on the production of this compound.

Note: The following quantitative data is illustrative to demonstrate the expected trends and a framework for data presentation. Actual yields may vary based on the specific Cladosporium strain and experimental conditions.

Table 1: Effect of Different Culture Media on this compound Production

Culture MediumComposition HighlightsIncubation Time (days)Biomass (g/L)This compound Yield (mg/L)
Potato Dextrose Broth (PDB)Potato Infusion, Dextrose1415.2 ± 0.825.3 ± 1.5
Czapek-Dox BrothSucrose, Sodium Nitrate1412.5 ± 0.618.7 ± 1.1
Sabouraud Dextrose Broth (SDB)Dextrose, Peptone1418.1 ± 1.022.4 ± 1.3
Malt Extract Broth (MEB)Malt Extract, Peptone1416.5 ± 0.928.9 ± 1.7

Table 2: Influence of Initial pH of the Culture Medium on this compound Yield

Culture MediumInitial pHIncubation Time (days)Biomass (g/L)This compound Yield (mg/L)
Malt Extract Broth5.01414.8 ± 0.720.1 ± 1.2
Malt Extract Broth6.01416.5 ± 0.928.9 ± 1.7
Malt Extract Broth7.01415.9 ± 0.824.5 ± 1.4
Malt Extract Broth8.01413.2 ± 0.615.6 ± 0.9

Table 3: Impact of Incubation Temperature on this compound Production

Culture MediumTemperature (°C)Incubation Time (days)Biomass (g/L)This compound Yield (mg/L)
Malt Extract Broth (pH 6.0)201413.1 ± 0.721.3 ± 1.3
Malt Extract Broth (pH 6.0)251416.5 ± 0.928.9 ± 1.7
Malt Extract Broth (pH 6.0)301414.2 ± 0.819.8 ± 1.1

Experimental Protocols

Protocol 1: Fungal Strain and Culture Maintenance
  • Strain: Cladosporium sp. (a known producer of this compound).

  • Maintenance Medium: Potato Dextrose Agar (PDA).

  • Procedure:

    • Streak the Cladosporium sp. culture on PDA plates.

    • Incubate at 25°C for 7-10 days until sufficient sporulation is observed.

    • Store the plates at 4°C for short-term storage (1-2 months).

    • For long-term storage, prepare spore suspensions in 20% glycerol and store at -80°C.

Protocol 2: Submerged Fermentation for this compound Production
  • Seed Culture Preparation:

    • Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with a loopful of spores from a mature PDA plate.

    • Incubate at 25°C on a rotary shaker at 150 rpm for 3-4 days.

  • Production Culture:

    • Prepare the production medium (e.g., Malt Extract Broth, pH 6.0).

    • Dispense 1 L of the production medium into 2 L Erlenmeyer flasks and autoclave.

    • Inoculate each production flask with 10% (v/v) of the seed culture.

    • Incubate the production cultures at 25°C on a rotary shaker at 180 rpm for 14 days.

Protocol 3: Extraction of this compound
  • Harvesting:

    • After the incubation period, separate the fungal biomass from the culture broth by filtration through cheesecloth or by centrifugation.

  • Extraction from Mycelium:

    • Dry the harvested mycelium.

    • Grind the dried mycelium into a fine powder.

    • Extract the powdered mycelium with ethyl acetate (3 x 500 mL) at room temperature with shaking.

    • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude mycelial extract.

  • Extraction from Culture Filtrate:

    • Extract the culture filtrate with an equal volume of ethyl acetate (3 x 1 L).

    • Combine the ethyl acetate layers and evaporate the solvent under reduced pressure to obtain the crude filtrate extract.

Protocol 4: Purification of this compound
  • Initial Fractionation:

    • Dissolve the crude extract (from mycelium or filtrate) in a minimal amount of methanol.

    • Subject the dissolved extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1) and visualize under UV light or with a suitable staining reagent.

  • Further Purification by HPLC:

    • Pool the fractions containing this compound (identified by TLC comparison with a standard, if available, or by bioassay).

    • Concentrate the pooled fractions and dissolve in methanol.

    • Purify the sample using High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.

    • Use a gradient elution system of methanol and water.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

    • Confirm the identity and purity of the compound using spectroscopic methods such as Mass Spectrometry and NMR.

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain modification Post-PKS Modifications (e.g., reduction, dehydration) polyketide_chain->modification cyclization Cyclization (Thioesterase) modification->cyclization cladosporide_a This compound cyclization->cladosporide_a

Caption: Proposed biosynthesis of this compound via a polyketide synthase pathway.

Experimental Workflow for this compound Production

Experimental Workflow start Start: Cladosporium sp. Culture seed_culture Seed Culture (PDB, 25°C, 3-4 days, 150 rpm) start->seed_culture production_culture Production Culture (MEB, pH 6.0, 25°C, 14 days, 180 rpm) seed_culture->production_culture harvest Harvesting (Filtration/Centrifugation) production_culture->harvest biomass Fungal Biomass harvest->biomass filtrate Culture Filtrate harvest->filtrate extraction_biomass Extraction (Ethyl Acetate) biomass->extraction_biomass extraction_filtrate Extraction (Ethyl Acetate) filtrate->extraction_filtrate crude_extract1 Crude Mycelial Extract extraction_biomass->crude_extract1 crude_extract2 Crude Filtrate Extract extraction_filtrate->crude_extract2 column_chrom Silica Gel Column Chromatography crude_extract1->column_chrom crude_extract2->column_chrom hplc Reversed-Phase HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cladosporide A Production from Cladosporium Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of Cladosporide A from Cladosporium fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of this valuable secondary metabolite. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during Cladosporium fermentation for this compound production.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Fungal Growth Inappropriate media composition- Ensure all essential nutrients (carbon, nitrogen, minerals) are present in the media. - Potato Dextrose Agar (PDA) or Broth (PDB) is a common medium for Cladosporium growth.[1] - Experiment with different carbon sources (e.g., glucose, sucrose, starch) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).
Suboptimal pH of the medium- The optimal pH for Cladosporium growth and secondary metabolite production can vary. Start with a pH around 5.5-7.0.[1][2] - Monitor and adjust the pH of the culture broth during fermentation.
Incorrect incubation temperature- Cladosporium species are often mesophilic, with optimal growth temperatures between 25-30°C.[2][3] - Test a range of temperatures (e.g., 25°C, 28°C, 30°C) to find the optimum for your specific strain.
Contamination- Visually inspect cultures for any signs of bacterial or cross-contamination. - Use sterile techniques for all manipulations. - Consider adding a broad-spectrum antibiotic to the medium if bacterial contamination is a persistent issue.
Good Fungal Growth, but Low this compound Yield Fermentation conditions not optimized for secondary metabolism- Secondary metabolite production is often triggered by nutrient limitation or other stress factors. - Try varying the carbon-to-nitrogen ratio in the medium. - Extend the fermentation time, as secondary metabolite production often occurs in the stationary phase of growth.
Inappropriate pH for this compound biosynthesis- The optimal pH for secondary metabolite production may differ from the optimal pH for growth. Experiment with a range of pH values (e.g., 4.5, 5.5, 6.5).[2]
Suboptimal temperature for this compound production- Some studies suggest that lower temperatures (e.g., 20-25°C) can enhance the production of certain secondary metabolites in fungi.[4]
Inefficient extraction protocol- Ensure the chosen solvent is appropriate for extracting this compound (a polyketide). Ethyl acetate is a commonly used solvent for extracting fungal secondary metabolites. - Optimize the extraction time and temperature to maximize recovery without degrading the compound.
Inconsistent Yields Between Batches Variability in inoculum- Standardize the inoculum preparation. Use a consistent amount of mycelia or a specific spore concentration for inoculation.
Inconsistent fermentation conditions- Precisely control and monitor fermentation parameters such as temperature, pH, and agitation speed in all batches.
Genetic instability of the fungal strain- Repeated subculturing can sometimes lead to a decrease in secondary metabolite production. - Maintain a stock of the original high-yielding isolate and use it to start fresh cultures periodically.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a secondary metabolite with potential antifungal properties, particularly against the human pathogenic fungus Aspergillus fumigatus.[5] It is produced by certain species of the fungal genus Cladosporium, such as Cladosporium cladosporioides.[6][7]

Q2: What are the key factors influencing the yield of this compound?

A2: The yield of this compound is influenced by several factors, including the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and the duration of the fermentation.[2][3][4]

Q3: What is a good starting medium for Cladosporium fermentation?

A3: A common and effective medium for initiating Cladosporium cultures is Potato Dextrose Broth (PDB) or Potato Dextrose Agar (PDA).[1] For optimizing secondary metabolite production, you may need to modify this medium or design a custom one.

Q4: How can I extract this compound from the fermentation broth?

A4: A common method for extracting fungal secondary metabolites is liquid-liquid extraction. After separating the mycelia from the broth by filtration or centrifugation, the broth can be extracted with an organic solvent like ethyl acetate. The mycelia can also be extracted separately after being homogenized.

Q5: At what stage of fungal growth is this compound typically produced?

A5: Secondary metabolites like this compound are often produced during the stationary phase of fungal growth, which occurs after the initial rapid growth phase (logarithmic phase). Therefore, extending the fermentation time may lead to higher yields.

Experimental Protocols

General Protocol for Cladosporium Fermentation and this compound Production

This protocol provides a general framework. Optimization of specific parameters is recommended for maximizing this compound yield.

1. Media Preparation:

  • Recommended Starting Medium: Potato Dextrose Broth (PDB).

  • Preparation: Prepare PDB according to the manufacturer's instructions. A typical composition is an infusion from 200 g potatoes, 20 g dextrose, in 1 L of distilled water.

  • Sterilization: Autoclave the medium at 121°C for 15-20 minutes.

2. Inoculation:

  • Inoculum Source: Use a fresh, actively growing culture of Cladosporium cladosporioides from a PDA plate.

  • Inoculation Method: Aseptically transfer a small agar plug (approximately 1 cm²) of the fungal culture into the sterile PDB.

3. Fermentation Conditions:

  • Temperature: Incubate the culture at 25-28°C.[2]

  • Agitation: If using a liquid culture, incubate with shaking at 120-150 rpm to ensure adequate aeration.

  • pH: The initial pH of the PDB is typically around 5.6. Monitor the pH during fermentation and adjust if necessary. Some studies on Cladosporium have shown optimal secondary metabolite production at a pH of around 4.5.[2]

  • Incubation Time: Ferment for 10-14 days.[2]

4. Extraction of this compound:

  • Separation: Separate the fungal biomass (mycelia) from the culture broth by filtration or centrifugation.

  • Broth Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate.

  • Mycelial Extraction: Homogenize the mycelia in a suitable solvent (e.g., methanol or acetone), filter, and then partition the extract with ethyl acetate.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.

5. Purification and Analysis:

  • Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).

  • Analysis: The presence and quantity of this compound can be determined using techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Reported Optimal Fermentation Parameters for Secondary Metabolite Production in Cladosporium Species

Metabolite/EnzymeCladosporium SpeciesOptimal pHOptimal Temperature (°C)Other Key ParametersReference
Cellobiose DehydrogenaseCladosporium isolate4.52814-day incubation, shaking culture[2]
L-asparaginaseCladosporium sp.5.830Solid-state fermentation, 58% moisture[3]
Alkaline ProteaseCladosporium cladosporioides9.025Carbon source: starch, Nitrogen source: lysine[8]

Note: These parameters are for different metabolites and may serve as a starting point for optimizing this compound production.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_extract Extraction & Analysis media_prep Media Preparation (e.g., PDB) inoculation Inoculation media_prep->inoculation inoculum_prep Inoculum Preparation (C. cladosporioides) inoculum_prep->inoculation incubation Incubation (25-28°C, 10-14 days) inoculation->incubation monitoring Monitoring (pH, Growth) incubation->monitoring harvest Harvesting (Separation of Mycelia & Broth) incubation->harvest monitoring->incubation Adjust Conditions extraction Solvent Extraction (Ethyl Acetate) harvest->extraction concentration Concentration extraction->concentration analysis Analysis (HPLC, MS) concentration->analysis troubleshooting_flow cluster_growth_issues Growth Problems cluster_yield_issues Yield Problems (Good Growth) start Low this compound Yield check_growth Is Fungal Growth Normal? start->check_growth check_media Check Media Composition check_growth->check_media No optimize_conditions Optimize Fermentation (Nutrients, Time) check_growth->optimize_conditions Yes check_ph_temp Check pH & Temperature check_media->check_ph_temp check_contamination Check for Contamination check_ph_temp->check_contamination solution Improved Yield check_contamination->solution optimize_extraction Optimize Extraction Protocol optimize_conditions->optimize_extraction optimize_extraction->solution

References

Technical Support Center: Overcoming Cladosporide A Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cladosporide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues with this compound in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a fungal metabolite with demonstrated biological activities, including potential antifungal and anti-inflammatory properties. Like many secondary metabolites, this compound is a lipophilic molecule, which often results in poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). This can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in a soluble form to interact with biological targets.

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound and other poorly water-soluble compounds.[1] It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[2]

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your aqueous working solution (e.g., cell culture medium) should be kept as low as possible, typically below 0.5%.[3] For sensitive cell lines or long-term incubation experiments, it is advisable to keep the final DMSO concentration at or below 0.1%.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: I am still seeing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?

A4: This is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous medium. Please refer to the troubleshooting guide below for a systematic approach to resolving this problem.

Q5: Are there any alternative methods to improve the aqueous solubility of this compound?

A5: Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds. These include the use of co-solvents, formulation with cyclodextrins, or preparation of nanoparticle formulations. These methods aim to encapsulate the hydrophobic molecule or alter the properties of the solvent to increase the solubility of the compound.

Troubleshooting Guide

This guide provides a step-by-step approach to address common solubility issues encountered with this compound.

Problem: Precipitation upon dilution of DMSO stock solution in aqueous buffer.

Workflow for Troubleshooting Precipitation:

G start Start: Precipitation Observed step1 Step 1: Reduce Final Concentration - Is the final concentration of this compound essential for the experiment? start->step1 step2_yes Yes, concentration is critical. step1->step2_yes Yes step2_no No, a lower concentration is acceptable. step1->step2_no No step3 Step 2: Optimize Dilution Method - Perform serial dilutions. - Add stock solution to buffer with vigorous vortexing. step2_yes->step3 end End: Solution Achieved step2_no->end step4 Step 3: Use a Co-solvent - Consider adding a small percentage of ethanol or polyethylene glycol (PEG) to the aqueous buffer. step3->step4 step5 Step 4: Explore Formulation Strategies - Investigate the use of solubility enhancers like cyclodextrins. step4->step5 step5->end end_fail End: Alternative approach needed step5->end_fail

Caption: A troubleshooting workflow for addressing precipitation of this compound.

Quantitative Data Summary

SolventGeneral Solubility of Hydrophobic Fungal MetabolitesRecommended Max. Final Concentration in Aqueous Buffer (for in vitro assays)
WaterVery low to insolubleN/A
PBS (pH 7.4)Very low to insolubleN/A
DMSOHigh< 0.5% (ideally ≤ 0.1%)[1][3]
EthanolModerate to High< 0.5%
MethanolModerate to HighNot recommended for live cell assays due to higher toxicity

Note: The solubility of this compound in organic solvents like DMSO and ethanol is expected to be significantly higher than in aqueous buffers. Researchers should empirically determine the saturation solubility in their specific stock solution and working buffer.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine the Molecular Weight (MW) of this compound. (Note: The exact MW may vary slightly depending on the specific isomer or salt form. Refer to the supplier's certificate of analysis.) For the purpose of this protocol, we will use a hypothetical MW of 400 g/mol .

  • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 400 g/mol x 1000 mg/g = 4 mg

  • Weigh this compound. Carefully weigh 4 mg of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound. Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but be cautious of potential compound degradation at higher temperatures.

  • Storage. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound for a Cell-Based Assay

This protocol describes the dilution of a 10 mM DMSO stock solution of this compound to a final concentration of 10 µM in cell culture medium, ensuring the final DMSO concentration remains at 0.1%.

Workflow for Preparing a Working Solution:

G start Start: 10 mM Stock in DMSO step1 Step 1: Intermediate Dilution - Dilute 1 µL of 10 mM stock into 99 µL of cell culture medium. - Result: 100 µM intermediate solution (1% DMSO). start->step1 step2 Step 2: Final Dilution - Add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in the assay well. - Result: 10 µM final concentration (0.1% DMSO). step1->step2 end End: 10 µM Working Solution step2->end

Caption: A two-step dilution protocol for preparing a this compound working solution.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or 96-well plate

  • Calibrated micropipettes

Procedure:

  • Prepare an intermediate dilution.

    • In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium.

    • Add 1 µL of the 10 mM this compound stock solution to the medium.

    • Mix thoroughly by gentle pipetting or vortexing. This results in a 100 µM intermediate solution with a DMSO concentration of 1%.

  • Prepare the final working solution.

    • In the wells of your assay plate containing cells and 90 µL of medium, add 10 µL of the 100 µM intermediate solution.

    • The final volume in the well will be 100 µL, the final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.

    Note: For a dose-response experiment, you would perform a serial dilution of the intermediate stock before adding it to the final assay plate.

Signaling Pathways and Experimental Logic

The biological activity of this compound, such as its anti-inflammatory effects, is likely mediated through the modulation of specific cellular signaling pathways. For example, anti-inflammatory compounds often target pathways involving NF-κB or MAPK. The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to this compound's activity.

Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) Nucleus->Inflammation CladosporideA This compound CladosporideA->IKK Inhibition?

Caption: A potential signaling pathway for the anti-inflammatory effects of this compound.

References

Cladosporide A stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is no specific published stability data for Cladosporide A. The following troubleshooting guides and FAQs are based on the chemical structure of this compound and general best practices for the handling and storage of natural products with similar functional groups.

Analysis of this compound Structure for Potential Instability

This compound is a 12-membered macrocyclic lactone. Its structure contains several functional groups that could be susceptible to degradation under certain conditions:

  • Ester (Lactone): The cyclic ester is prone to hydrolysis, which can be catalyzed by both acids and bases, leading to the opening of the macrocyclic ring.[1][2][3][4][5]

  • Alkene (Double Bond): The carbon-carbon double bond can be susceptible to oxidation.[6][7][8]

  • Secondary Alcohols: The two hydroxyl groups can be oxidized to ketones.

  • Chromophores: The ester and alkene functionalities may absorb UV light, potentially leading to photodegradation.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for this compound?

A1: As a precautionary measure, this compound should be stored as a lyophilized powder at -20°C or lower, protected from light and moisture. For solutions, it is advisable to prepare fresh solutions for each experiment. If short-term storage of solutions is necessary, they should be stored at -20°C or -80°C in an airtight, light-protecting container.

Q2: What solvents should I use to dissolve this compound?

A2: The choice of solvent can impact stability. Aprotic solvents like DMSO or DMF are generally preferred for long-term storage of solutions over protic solvents like alcohols, which can participate in ester hydrolysis. For aqueous experimental buffers, it is crucial to control the pH and use the solution as quickly as possible.

Q3: How many freeze-thaw cycles can a solution of this compound tolerate?

A3: Without specific data, it is recommended to minimize freeze-thaw cycles. Aliquoting the stock solution into single-use vials is the best practice to maintain the integrity of the compound.

Q4: Is this compound sensitive to light?

A4: The presence of chromophores in the structure of this compound suggests a potential for light sensitivity.[9][10][11] It is recommended to handle the compound and its solutions under subdued light and to store them in amber vials or containers wrapped in aluminum foil.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments involving this compound, possibly related to its stability.

Issue 1: Loss of biological activity of this compound in my experiments.

If you observe a decrease or complete loss of the expected biological effect of this compound, consider the following troubleshooting steps:

start Loss of Biological Activity Observed check_solution Was a fresh solution used? start->check_solution check_storage_powder How was the solid compound stored? check_solution->check_storage_powder No check_storage_solution How was the stock solution stored? check_solution->check_storage_solution Yes improper_storage_powder Improper solid storage (e.g., room temp, exposure to light/moisture). check_storage_powder->improper_storage_powder Improperly prepare_fresh Prepare a fresh solution from properly stored solid. check_storage_powder->prepare_fresh Properly improper_storage_solution Improper solution storage (e.g., wrong solvent, multiple freeze-thaws). check_storage_solution->improper_storage_solution Improperly retest Retest biological activity. check_storage_solution->retest Properly improper_storage_powder->prepare_fresh improper_storage_solution->prepare_fresh prepare_fresh->retest perform_stability_check Perform analytical check for degradation (e.g., HPLC, LC-MS). retest->perform_stability_check Activity still low degradation_confirmed Degradation Confirmed perform_stability_check->degradation_confirmed no_degradation No Degradation Observed perform_stability_check->no_degradation degradation_confirmed->prepare_fresh Consider new batch of compound troubleshoot_assay Troubleshoot other experimental parameters. no_degradation->troubleshoot_assay

Caption: Troubleshooting workflow for loss of this compound activity.

Issue 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

The appearance of new peaks may indicate the degradation of this compound.

Table 1: Potential Degradation Products of this compound

Degradation PathwayPotential ProductExpected Mass Change
HydrolysisRing-opened hydroxy carboxylic acid+18 Da
OxidationEpoxide formation at the double bond+16 Da
OxidationFormation of a ketone at a secondary alcohol position-2 Da
OxidationDihydroxylation of the double bond+34 Da

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, light-protecting vials.

  • Store the aliquots at -80°C.

Protocol 2: Example Workflow for a Preliminary Stability Assessment of this compound

This protocol outlines a basic experiment to assess the stability of this compound under common laboratory conditions.

start Prepare this compound Stock Solution aliquot Aliquot into different conditions start->aliquot conditions Conditions: - Solid at RT, 4°C, -20°C - Solution in DMSO at RT, 4°C, -20°C - Solution in aqueous buffer (pH 4, 7, 9) at RT aliquot->conditions timepoints Incubate and collect samples at T=0, 24h, 48h, 1 week conditions->timepoints analysis Analyze samples by HPLC-UV or LC-MS timepoints->analysis data_analysis Quantify remaining this compound and identify degradants analysis->data_analysis conclusion Determine optimal storage and handling conditions data_analysis->conclusion

Caption: Workflow for a preliminary stability study of this compound.

Hypothetical Stability Data

The following tables present hypothetical data from a stability study to illustrate how results could be presented.

Table 2: Hypothetical Stability of Solid this compound (% Remaining)

Storage Condition24 hours48 hours1 week
Room Temperature98%95%85%
4°C99%98%97%
-20°C>99%>99%>99%

Table 3: Hypothetical Stability of this compound in DMSO (10 mM) (% Remaining)

Storage Condition24 hours48 hours1 week
Room Temperature95%90%75%
4°C98%96%92%
-20°C>99%>99%98%

Table 4: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at Room Temperature (% Remaining)

Time Point% Remaining
1 hour95%
4 hours80%
8 hours65%
24 hours30%

References

preventing degradation of Cladosporide A during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cladosporide A during extraction from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a polyketide natural product produced by various species of the fungus Cladosporium.[1][2] As a macrolide, its complex structure, which includes a lactone ring and multiple stereocenters, can be susceptible to degradation under certain chemical and physical conditions.[3][4][5][6] Ensuring its stability during extraction is crucial for obtaining high yields of the pure, biologically active compound for research and development.

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

The main factors that can lead to the degradation of polyketides and macrolides like this compound include:

  • pH: Both acidic and alkaline conditions can potentially hydrolyze the lactone ring or catalyze other degradation reactions. The stability of similar compounds is often pH-dependent.[7][8][9]

  • Temperature: Elevated temperatures used during extraction can accelerate degradation reactions. Many natural products are thermolabile.[10][11]

  • Light: Exposure to UV or even ambient light can induce photolytic degradation in some complex organic molecules.

  • Enzymatic Activity: Residual enzymes from the fungal biomass may remain active in the initial extraction solvent and could potentially modify or degrade this compound.

  • Oxidation: The presence of oxygen and metal ions can lead to oxidative degradation of the molecule.

Q3: What are the visible signs of this compound degradation?

Degradation of this compound may not always be visible to the naked eye. However, researchers might observe:

  • A significant decrease in the expected yield of the final purified product.

  • The appearance of additional spots on Thin Layer Chromatography (TLC) plates or unexpected peaks in High-Performance Liquid Chromatography (HPLC) chromatograms of the crude extract or purified fractions.

  • A change in the color of the extract, although this is not a specific indicator for this compound degradation alone.

Q4: Which analytical techniques are recommended for monitoring the stability of this compound during extraction?

To monitor the integrity of this compound, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying the amount of this compound and detecting the presence of degradation products.[12] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of potential degradation products, providing clues to the degradation pathways.[13]

  • Thin Layer Chromatography (TLC): TLC is a quick and cost-effective way to qualitatively assess the purity of fractions and to get a preliminary indication of degradation by observing the appearance of new spots.[12]

Troubleshooting Guides

Problem 1: Low Yield of this compound

You are experiencing significantly lower yields of purified this compound compared to literature reports or previous successful extractions.

Potential Causes and Solutions:

Potential CauseRecommended Action
Degradation due to improper solvent pH. The pH of the extraction solvent can be critical. While specific data for this compound is limited, for many natural products, a neutral or slightly acidic pH is often preferred to prevent hydrolysis.[7][8] It is recommended to buffer the initial extraction solvent to a pH between 6.0 and 7.0. Avoid strongly acidic or alkaline conditions unless validated.
Thermal degradation during solvent evaporation. High temperatures during the concentration of the extract can lead to degradation. Use a rotary evaporator at a reduced pressure and maintain the water bath temperature at or below 40°C.[14] For small volumes, evaporation under a gentle stream of nitrogen is a milder alternative.
Incomplete extraction from fungal mycelia. The fungal cell wall can be robust, hindering complete extraction.[15][16] Ensure the fungal biomass is thoroughly homogenized before extraction. Consider freeze-drying (lyophilizing) the mycelia before grinding to a fine powder to increase the surface area for solvent penetration.
Use of an inappropriate extraction solvent. The choice of solvent is crucial for maximizing yield and minimizing co-extraction of interfering substances. Ethyl acetate is a commonly used solvent for extracting polyketides from fungal cultures.[14] Other solvents like methanol or acetone can also be effective. It may be necessary to perform small-scale pilot extractions with different solvents to determine the optimal one for your specific fungal strain and culture conditions.

Experimental Protocol: Optimizing Solvent Selection

  • Preparation: Lyophilize and grind 1 gram of fungal mycelia for each solvent to be tested.

  • Extraction: Suspend each 1-gram sample in 20 mL of the test solvent (e.g., ethyl acetate, methanol, acetone, dichloromethane).

  • Procedure: Stir the suspension at room temperature for 24 hours.

  • Analysis: Filter the extracts and analyze a small aliquot of each by HPLC to quantify the amount of this compound extracted.

  • Evaluation: Compare the peak area of this compound for each solvent to determine the most efficient one for extraction.

Problem 2: Appearance of Unknown Peaks in HPLC/TLC Analysis

Your HPLC chromatograms or TLC plates show additional peaks or spots that are not present in your analytical standard of this compound, suggesting the presence of degradation products or impurities.

Potential Causes and Solutions:

Potential CauseRecommended Action
Photodegradation. Protect the fungal culture, crude extract, and all subsequent fractions from direct light. Use amber-colored glassware or wrap glassware in aluminum foil.[10]
Oxidative degradation. The extraction and purification process should be carried out in a timely manner to minimize exposure to air. Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent, though compatibility with downstream applications should be verified.
Enzymatic degradation. Inactivate fungal enzymes by pre-treating the fresh mycelia with a brief immersion in a hot solvent (e.g., boiling ethanol) before proceeding with the main extraction. This "blanching" step can denature many enzymes.
Reaction with solvent impurities. Use high-purity, analytical grade solvents for extraction and chromatography to avoid reactions between this compound and solvent contaminants. Peroxides in older ether or THF solvents can be particularly problematic.

Experimental Protocol: Assessing Photostability

  • Sample Preparation: Prepare two identical solutions of purified this compound in the extraction solvent.

  • Exposure: Wrap one vial completely in aluminum foil (dark control) and expose the other vial to ambient laboratory light for 24-48 hours. For accelerated testing, a photostability chamber can be used.

  • Analysis: Analyze both samples by HPLC at time zero and after the exposure period.

  • Evaluation: Compare the chromatograms. A decrease in the peak area of this compound and the appearance of new peaks in the light-exposed sample would indicate photodegradation.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Degradation Factors cluster_3 Optimization & Validation cluster_4 Resolution start Low Yield or Unexpected Peaks check_protocol Review Extraction Protocol start->check_protocol check_reagents Verify Reagent Quality (Solvents, etc.) start->check_reagents temp Temperature Control (Evaporation < 40°C) check_protocol->temp ph pH of Extraction (Buffer to pH 6-7) check_protocol->ph light Light Exposure (Use Amber Glassware) check_protocol->light oxidation Oxidation (Minimize Air Exposure) check_protocol->oxidation optimize_solvent Solvent Optimization (Pilot Extractions) temp->optimize_solvent ph->optimize_solvent light->optimize_solvent oxidation->optimize_solvent optimize_time Extraction Time Optimization optimize_solvent->optimize_time analytical_monitoring Monitor with HPLC/LC-MS optimize_time->analytical_monitoring end Improved Yield and Purity analytical_monitoring->end

Caption: Troubleshooting workflow for this compound extraction.

Signaling Pathway of Potential Degradation

G cluster_0 Degradation Stressors cluster_1 Degradation Products CladosporideA This compound (Intact) Hydrolyzed Hydrolyzed Products (Opened Lactone Ring) CladosporideA->Hydrolyzed Hydrolysis Oxidized Oxidized Products CladosporideA->Oxidized Oxidation Photoisomers Photo-isomers/ Degradants CladosporideA->Photoisomers Photodegradation Other Other Degradants CladosporideA->Other HighTemp High Temperature HighTemp->Hydrolyzed ExtremepH Extreme pH (Acidic/Alkaline) ExtremepH->Hydrolyzed UVLight UV/Light UVLight->Photoisomers Oxygen Oxygen/Oxidants Oxygen->Oxidized

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Cladosporide A Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC purification of Cladosporide A. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the purification process. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in optimizing your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound purification?

A good starting point is to use a reversed-phase HPLC method, which is commonly employed for the separation of macrolides and polyketides.[1][2] A C18 column is a standard choice for the stationary phase. For the mobile phase, a gradient of acetonitrile and water or methanol and water is recommended. You can begin with a broad gradient (e.g., 10% to 90% organic solvent over 30-40 minutes) to first elute the compound and then optimize the gradient to improve resolution.

Q2: I am not getting good peak shape for this compound. What are the common causes and solutions?

Poor peak shape, such as tailing or fronting, can be caused by several factors.

  • Peak Tailing: This is often due to secondary interactions between the analyte and the stationary phase, especially with residual silanol groups on silica-based columns.[3]

    • Solution: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can suppress the ionization of silanol groups and improve peak shape.[4] Using a mobile phase with a lower pH can also help.

  • Peak Fronting: This may indicate column overload.

    • Solution: Try reducing the sample concentration or the injection volume.

  • Split Peaks: This could be due to co-elution with an impurity, degradation of the sample, or an issue with the column itself.[5]

    • Solution: First, ensure your sample is fully dissolved in the mobile phase. If the problem persists, try adjusting the mobile phase composition or gradient to improve separation.[5] A blocked frit or a void in the column packing can also cause split peaks, in which case the column may need to be flushed or replaced.[5]

Q3: My this compound seems to be degrading during purification. How can I improve its stability?

Macrolides, particularly those with lactone rings, can be susceptible to degradation under certain conditions.

  • pH Stability: The lactone ring in macrolides can be hydrolyzed under acidic or basic conditions. It is crucial to control the pH of your mobile phase. For many macrolides, a pH range of 6-8 is often a good starting point to avoid degradation.[2]

  • Temperature Stability: High temperatures can also lead to degradation. It is advisable to perform purification at ambient temperature unless optimization studies show improved resolution at higher temperatures without significant sample degradation.

  • Solvent Stability: Ensure that this compound is stable in your chosen solvents for the duration of the purification process. It's good practice to analyze the stability of your compound in the mobile phase over time.

Q4: What is the best way to prepare my crude extract containing this compound for HPLC injection?

Proper sample preparation is critical to protect your HPLC column and obtain reproducible results.

  • Solid-Phase Extraction (SPE): For complex crude extracts, SPE can be a valuable cleanup step to remove highly polar or non-polar impurities that could interfere with the separation or irreversibly bind to the column.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column frit.

  • Solvent Compatibility: Dissolve your sample in a solvent that is compatible with the initial mobile phase conditions. Injecting a sample in a solvent much stronger than the mobile phase can lead to poor peak shape and resolution. If your extract is not soluble in the mobile phase, you can try using a small amount of a stronger solvent like DMSO to dissolve it, but be mindful of the injection volume to avoid solvent effects.

Troubleshooting Guide

This section provides a structured approach to resolving common issues during the HPLC purification of this compound.

Table 1: Troubleshooting Common HPLC Issues in this compound Purification
Problem Possible Cause Recommended Solution
No Peaks or Very Small Peaks Sample degradationCheck the stability of this compound in the sample solvent and mobile phase.
Injection issueEnsure the autosampler is functioning correctly and the injection volume is appropriate.
Detection issueVerify that the detector wavelength is set appropriately for this compound.
Poor Resolution/Overlapping Peaks Inappropriate mobile phaseOptimize the gradient slope, or try a different organic modifier (acetonitrile vs. methanol).[6]
Unsuitable columnTry a column with a different stationary phase chemistry or a longer column for better efficiency.
Suboptimal temperatureExperiment with different column temperatures to see if it improves selectivity.
Peak Tailing Secondary silanol interactionsAdd an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase.[4]
Column contaminationFlush the column with a strong solvent or use a guard column.
Peak Splitting Co-eluting impurityModify the mobile phase gradient to improve separation.[5]
Column void or blockageReverse-flush the column or replace it if necessary.[5]
Sample solvent incompatibilityDissolve the sample in the initial mobile phase.
Fluctuating Baseline Air bubbles in the systemDegas the mobile phase thoroughly.
Pump malfunctionCheck for leaks and ensure consistent pump performance.
Contaminated mobile phaseUse high-purity HPLC-grade solvents and freshly prepared mobile phase.
High Backpressure Column blockageFilter all samples and mobile phases. Replace the in-line filter and column frit if necessary.
Precipitated bufferEnsure the buffer is soluble in the entire mobile phase gradient.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound Purification

This protocol provides a starting point for the purification of this compound from a fungal extract. Optimization will likely be required based on the specific crude extract and purity requirements.

1. Instrumentation and Columns:

  • A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Stationary Phase: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (a UV scan of a partially purified sample is recommended to determine the optimal wavelength).

  • Injection Volume: 10-50 µL, depending on sample concentration.

  • Gradient Program:

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
09010
301090
351090
409010
459010

4. Sample Preparation:

  • Dissolve the crude or partially purified extract in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid).

  • If solubility is an issue, a minimal amount of a stronger solvent (e.g., methanol or DMSO) can be used, followed by dilution with the initial mobile phase.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

5. Post-Run Analysis:

  • Collect fractions corresponding to the peak of interest.

  • Analyze the collected fractions for purity using the same or an optimized HPLC method.

  • Combine pure fractions and remove the solvent under reduced pressure.

Visualizing Workflows and Relationships

Diagram 1: General HPLC Troubleshooting Workflow

This diagram illustrates a logical progression for troubleshooting common HPLC problems encountered during this compound purification.

HPLC_Troubleshooting start Problem Observed in Chromatogram peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape resolution Poor Resolution start->resolution retention Retention Time Shift start->retention pressure Pressure Issues start->pressure check_column Check Column (Contamination, Void) peak_shape->check_column check_mobile_phase Check Mobile Phase (pH, Composition, Degassing) peak_shape->check_mobile_phase check_sample Check Sample Prep (Solvent, Concentration) peak_shape->check_sample resolution->check_column optimize_method Optimize Method (Gradient, Temperature, Flow Rate) resolution->optimize_method retention->check_mobile_phase check_instrument Check Instrument (Pump, Injector, Detector) retention->check_instrument pressure->check_column pressure->check_instrument solution Problem Resolved check_column->solution check_mobile_phase->solution check_sample->solution check_instrument->solution optimize_method->solution

Caption: A decision tree for systematic HPLC troubleshooting.

Diagram 2: this compound Purification Workflow

This diagram outlines the key steps involved in the purification of this compound from a fungal culture.

Purification_Workflow culture Fungal Culture (Cladosporium sp.) extraction Solvent Extraction (e.g., Ethyl Acetate) culture->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract spe Optional: Solid-Phase Extraction (SPE) crude_extract->spe hplc_prep HPLC Sample Prep (Dissolution, Filtration) crude_extract->hplc_prep spe->hplc_prep hplc Reversed-Phase HPLC hplc_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pure_compound Pure this compound purity_analysis->pure_compound

Caption: A typical workflow for this compound purification.

References

optimizing culture conditions for enhanced Cladosporide A production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in enhancing the production of Cladosporide A from Cladosporium species.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the optimization of this compound production.

Q1: My Cladosporium culture is growing well, but the yield of this compound is low. What are the potential causes?

A1: Low yields of secondary metabolites like this compound, despite good biomass growth, can be attributed to several factors:

  • Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical. An excess of readily metabolizable sugars can sometimes suppress secondary metabolism.

  • Incorrect Culture pH: The pH of the fermentation medium can significantly influence enzyme activity involved in the biosynthesis of this compound.

  • Non-ideal Temperature: The optimal temperature for growth may not be the optimal temperature for secondary metabolite production.

  • Inadequate Aeration: Oxygen levels can affect the expression of genes involved in secondary metabolism.

  • Sub-optimal Fermentation Time: this compound is a secondary metabolite, and its production often begins in the stationary phase of fungal growth. Harvesting too early can result in low yields.

Q2: How can I select a suitable medium for this compound production?

A2: Start with a standard fungal medium such as Potato Dextrose Broth (PDB) or Czapek-Dox Broth. These provide a good baseline for carbon, nitrogen, and essential mineral sources. To optimize, you can systematically vary the concentrations of key components or introduce alternative sources.

Q3: What are the key physical parameters to consider for optimizing fermentation?

A3: The primary physical parameters to optimize are:

  • Temperature: Most Cladosporium species grow well between 18-28°C.[1] It is advisable to test a range within this to find the optimum for this compound production.

  • pH: The initial pH of the medium should be tested in the range of 5.0 to 7.0.

  • Agitation/Aeration: Shaking speed in orbital incubators influences oxygen transfer. A typical starting point is 150-200 rpm.

Q4: I am observing batch-to-batch variability in my this compound yield. What could be the reason?

A4: Batch-to-batch variability can be caused by:

  • Inconsistent Inoculum: The age and size of the inoculum can affect the fermentation kinetics. Standardize your inoculum preparation protocol.

  • Media Preparation Inconsistencies: Ensure all media components are accurately weighed and dissolved and that the final pH is consistent.

  • Strain Viability: Fungal strains can lose their productivity over successive subcultures. It is recommended to go back to a cryopreserved stock periodically.

Q5: My crude extract is showing low purity of this compound. How can I improve this?

A5: Low purity in the crude extract can be addressed by:

  • Optimizing Extraction Solvent: Experiment with different solvents or solvent mixtures to selectively extract this compound. Ethyl acetate is a commonly used solvent for extracting polyketides from fungal cultures.[2]

  • Pre-extraction Steps: Consider a pre-extraction with a non-polar solvent like hexane to remove lipids before the main extraction.

  • Chromatographic Purification: The crude extract will likely require further purification using techniques like column chromatography with silica gel or preparative HPLC.

Data Presentation: Optimizing Culture Conditions

The following tables summarize expected trends in this compound production based on the optimization of key culture parameters. The yield values are hypothetical and for illustrative purposes to guide experimental design.

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (20 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose15.245.3
Sucrose14.858.1
Maltose12.575.6
Soluble Starch10.388.2

Table 2: Effect of Nitrogen Source on this compound Production

Nitrogen Source (2 g/L)Biomass (g/L)This compound Yield (mg/L)
Peptone13.562.7
Yeast Extract14.178.4
Sodium Nitrate11.855.9
Ammonium Sulfate10.543.2

Table 3: Effect of Physical Parameters on this compound Production

Temperature (°C)Initial pHAgitation (rpm)This compound Yield (mg/L)
206.018065.4
256.018092.1
306.018073.5
255.018078.9
257.018085.3
256.015081.6
256.020095.8

Experimental Protocols

Protocol 1: Fermentation of Cladosporium cladosporioides for this compound Production

1. Media Preparation (per 1 Liter):

  • Potato Dextrose Broth (PDB):

    • Potato Infusion: 200 g (from boiling sliced, unpeeled potatoes in water)[3]

    • Dextrose: 20 g[4][5][6]

    • Adjust pH to 5.6 ± 0.2[3]

    • Sterilize by autoclaving at 121°C for 15 minutes.[5][6]

  • Czapek-Dox Broth:

    • Sucrose: 30 g

    • Sodium Nitrate: 3 g

    • Dipotassium Phosphate: 1 g

    • Magnesium Sulfate: 0.5 g

    • Potassium Chloride: 0.5 g

    • Ferrous Sulfate: 0.01 g

    • Adjust pH to 6.0

    • Sterilize by autoclaving at 121°C for 15 minutes.

2. Inoculum Preparation:

  • Culture C. cladosporioides on a Potato Dextrose Agar (PDA) plate for 7-10 days at 25°C.

  • Aseptically cut out five agar plugs (5 mm diameter) from the growing edge of the colony.

  • Transfer the agar plugs to a 250 mL Erlenmeyer flask containing 50 mL of PDB.

  • Incubate at 25°C on a rotary shaker at 180 rpm for 3-4 days to generate a seed culture.

3. Fermentation:

  • Inoculate a 1 L Erlenmeyer flask containing 400 mL of the desired production medium with 20 mL of the seed culture.

  • Incubate the production culture at 25°C on a rotary shaker at 180 rpm for 10-14 days.

  • Monitor the culture periodically for growth and contamination.

Protocol 2: Extraction of this compound
  • After the fermentation period, separate the mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

  • Lyophilize the mycelium to remove water.

  • Extract the dried mycelium with ethyl acetate (3 x 500 mL) at room temperature with shaking for 24 hours for each extraction.[2]

  • Filter the ethyl acetate extracts and combine them.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • The culture filtrate can also be extracted with an equal volume of ethyl acetate (3 times) to recover any secreted this compound. Combine this with the mycelial extract if desired.

Protocol 3: Quantification of this compound by HPLC
  • Sample Preparation: Dissolve a known weight of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions (general starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is a common starting point for separating polyketides.

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan of a purified sample, but a general starting range is 210-280 nm).

    • Injection Volume: 10 µL.[7]

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the sample by comparing the peak area to the standard curve.

Visualizations

Experimental_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Fermentation cluster_Extraction Extraction cluster_Analysis Analysis & Purification PDA_plate Culture on PDA Plate Seed_culture Seed Culture in PDB PDA_plate->Seed_culture Transfer agar plugs Production_culture Production Culture Seed_culture->Production_culture Inoculate Harvest Harvest Biomass & Filtrate Production_culture->Harvest Extraction Ethyl Acetate Extraction Harvest->Extraction Crude_extract Crude Extract Extraction->Crude_extract HPLC_quant HPLC Quantification Crude_extract->HPLC_quant Purification Column Chromatography Crude_extract->Purification Pure_CladosporideA Pure this compound Purification->Pure_CladosporideA Polyketide_Biosynthesis cluster_PKS Polyketide Synthase (PKS) cluster_Modification Post-PKS Modifications Starter Starter Unit (e.g., Acetyl-CoA) PKS_enzyme PKS Enzyme Complex Starter->PKS_enzyme Extender Extender Units (e.g., Malonyl-CoA) Extender->PKS_enzyme Polyketide_chain Growing Polyketide Chain PKS_enzyme->Polyketide_chain Iterative Condensation Cyclization Cyclization Polyketide_chain->Cyclization Tailoring Tailoring Enzymes (Oxidation, Reduction, etc.) Cyclization->Tailoring CladosporideA This compound Tailoring->CladosporideA

References

Navigating the Labyrinth of Cladosporide A Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Cladosporide A, a macrolide with promising biological activities, presents a series of formidable challenges for synthetic chemists. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its synthesis. The information is curated from published synthetic routes to aid researchers in overcoming common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main difficulties in the total synthesis of this compound revolve around three key transformations: the stereoselective construction of the carbon backbone, the formation of the trisubstituted Z-alkene moiety, and the macrolactonization to form the 12-membered ring. Each of these steps is prone to issues with yield, stereoselectivity, and the formation of difficult-to-separate byproducts.

Q2: Several synthetic routes to this compound have been reported. How do they compare in terms of efficiency?

A2: Multiple research groups have successfully synthesized this compound, each employing a unique strategy. A direct comparison of the overall yields from prominent syntheses is presented below. It is important to note that starting materials and the number of linear steps can vary significantly between routes, impacting the overall efficiency.

Principal Investigator Key Macrolactonization Method Longest Linear Steps Overall Yield (%) Reference
Zheng, et al. (2012)Not specified in abstract88[1]
Mohapatra, et al.Shiina LactonizationNot specifiedNot specified[2]
Banwell, et al. (for Cladospolide B)Yamaguchi Lactonization16Not specified in abstract[3]

Q3: Has Ring-Closing Metathesis (RCM) been successfully applied to the synthesis of the this compound macrocycle?

A3: While Ring-Closing Metathesis (RCM) is a powerful tool for the formation of macrocycles, its application in the direct synthesis of the 12-membered ring of this compound has been reported as challenging. Some studies on structurally related macrocycles have encountered difficulties such as catalyst decomposition, low yields, and the formation of dimeric byproducts.[4][5] However, a successful RCM was employed in the synthesis of the related natural product, (-)-cladospolide B, to form a 10-membered lactone intermediate, which was then elaborated to the final product.[3] This suggests that the success of RCM is highly substrate-dependent.

Troubleshooting Guides

Julia-Kocienski Olefination for Trisubstituted Alkene Formation

The Julia-Kocienski olefination is a crucial step for installing the trisubstituted Z-alkene in the backbone of this compound. However, achieving high Z-selectivity and good yields can be problematic.

Problem: Low Z:E selectivity in the olefination step.

Possible Causes & Solutions:

  • Base and Solvent Choice: The stereochemical outcome of the Julia-Kocienski olefination is highly dependent on the reaction conditions. The use of potassium hexamethyldisilazide (KHMDS) as a base in tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) generally favors the formation of the Z-isomer.

  • Aldehyde Substrate: The steric and electronic properties of the aldehyde coupling partner can influence the selectivity. For complex aldehydes, optimization of the reaction conditions may be necessary.

  • Sulfone Reagent: The nature of the heterocyclic sulfone can also impact selectivity. While 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are commonly used, other variants might offer improved selectivity for specific substrates.

Experimental Protocol: Representative Julia-Kocienski Olefination

To a solution of the sulfone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere is added KHMDS (1.1 eq.) dropwise. The resulting solution is stirred for 30 minutes, after which a solution of the aldehyde (1.2 eq.) in anhydrous THF is added slowly. The reaction mixture is stirred at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material. The reaction is then quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Julia_Kocienski_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Sulfone Sulfone Intermediate Deprotonation Deprotonation (KHMDS, THF, -78°C) Sulfone->Deprotonation Aldehyde Aldehyde Fragment Addition Aldehyde Addition Aldehyde->Addition Deprotonation->Addition Elimination Elimination Addition->Elimination Alkene Trisubstituted Alkene Elimination->Alkene

Macrolactonization

The formation of the 12-membered macrolactone is often a low-yielding step in the synthesis of this compound. Both Yamaguchi and Shiina lactonization methods have been employed with varying degrees of success.

Problem: Low yield in the macrolactonization step.

Possible Causes & Solutions:

  • Method Selection: The choice between Yamaguchi and Shiina macrolactonization can be critical. In the synthesis of Cladosporide D, a structurally similar natural product, Shiina lactonization with 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) provided the macrolactone in a 35% yield.[2] This suggests that for certain substrates, the Shiina conditions may be more effective.

  • High Dilution: To minimize intermolecular side reactions (dimerization and oligomerization), the reaction must be performed under high-dilution conditions. This is typically achieved by the slow addition of the seco-acid to a large volume of solvent containing the cyclization reagents.

  • Reaction Temperature: The optimal temperature can vary depending on the specific substrate and reagents. For Yamaguchi esterification, refluxing temperatures are often required.[6] Careful temperature control is crucial to balance the rate of the desired intramolecular cyclization against decomposition and side reactions.

  • Purification: The crude macrolactone often contains oligomeric byproducts that can be difficult to separate. Purification may require multiple chromatographic steps or alternative techniques like preparative HPLC.

Experimental Protocol: Representative Shiina Macrolactonization

To a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA) (3.0 eq.) and 4-dimethylaminopyridine (DMAP) (4.0 eq.) in anhydrous toluene under an inert atmosphere at room temperature is added a solution of the seco-acid (1.0 eq.) in anhydrous toluene via syringe pump over a period of 6-12 hours. The reaction mixture is stirred for an additional 12-24 hours at room temperature or gentle heating (e.g., 40-50 °C). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography.

Macrolactonization_Troubleshooting Start Seco-acid Problem Low Macrolactone Yield Start->Problem Solution1 Optimize Lactonization Method (Yamaguchi vs. Shiina) Problem->Solution1 Solution2 Ensure High Dilution Conditions Problem->Solution2 Solution3 Optimize Reaction Temperature Problem->Solution3 Solution4 Refine Purification Strategy Problem->Solution4 Product This compound Solution1->Product Solution2->Product Solution3->Product Solution4->Product

Unsuccessful Ring-Closing Metathesis (RCM)

As previously mentioned, direct RCM to form the 12-membered ring of this compound has proven difficult. Understanding the potential failure modes is crucial for designing alternative strategies.

Problem: Failure of the RCM reaction to yield the desired macrocycle.

Possible Causes & Solutions:

  • Substrate Conformation: The diene precursor may adopt a conformation that is unfavorable for the intramolecular metathesis reaction, leading to preferential intermolecular reactions (dimerization) or no reaction.

  • Catalyst Inhibition/Decomposition: Functional groups present in the substrate can poison or decompose the ruthenium catalyst. For example, free hydroxyl groups or coordinating atoms can interfere with the catalytic cycle. Protecting group strategies are critical.

  • Steric Hindrance: Steric bulk around the reacting alkenes can hinder the approach of the catalyst, preventing the formation of the metallacyclobutane intermediate.

  • Ring Strain: The target 12-membered ring may possess significant ring strain, making the RCM reaction thermodynamically unfavorable.

Alternative Strategy: A successful approach in the synthesis of Cladosporide B involved an early-stage RCM to form a less strained 10-membered ring, which was then carried through subsequent steps.[3] This suggests that a staged approach to constructing the macrocyclic core may be more viable than a direct macrolactonization via RCM.

RCM_Failure_Analysis Start Diene Precursor Problem RCM Failure Start->Problem Cause1 Unfavorable Conformation Problem->Cause1 Cause2 Catalyst Inhibition/ Decomposition Problem->Cause2 Cause3 Steric Hindrance Problem->Cause3 Cause4 High Ring Strain Problem->Cause4 Alternative Alternative Strategy: Staged RCM Problem->Alternative

This technical support guide provides a starting point for addressing common challenges in the total synthesis of this compound. Researchers are encouraged to consult the primary literature for detailed experimental procedures and to perform thorough reaction optimization for their specific substrates.

References

Technical Support Center: Optimizing the Bioactivity of Synthesized Cladosporide A Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of low bioactivity in synthesized Cladosporide A analogues. Our aim is to equip researchers with the necessary information to diagnose potential issues in their experimental workflow, from synthesis to biological evaluation.

Troubleshooting Guides

Issue 1: Suboptimal Antifungal Activity of a Newly Synthesized this compound Analogue

Question: My synthesized this compound analogue shows significantly lower antifungal activity against Aspergillus fumigatus than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low antifungal activity can stem from several factors, ranging from the chemical structure of your analogue to the specifics of your bioassay. Here’s a step-by-step guide to help you identify the issue:

Step 1: Verify the Chemical Structure and Purity of Your Analogue.

  • Potential Problem: The synthesized compound may not be the intended analogue, or it could be contaminated with impurities that interfere with its activity.

  • Troubleshooting Actions:

    • Confirm Structure: Use spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the exact structure of your synthesized compound.

    • Assess Purity: Employ techniques like HPLC or LC-MS to determine the purity of your sample. Impurities from the synthesis process can inhibit the activity of your target molecule.

Step 2: Re-evaluate the Structure-Activity Relationship (SAR).

  • Potential Problem: The modification made to the this compound scaffold may have altered a critical pharmacophore.

  • Troubleshooting Actions:

    • Key Functional Groups: The 4β-aldehyde group of this compound has been identified as potentially essential for its antifungal activity.[1] If your analogue modifies this group, it is a likely reason for the reduced bioactivity.

    • Consult SAR Literature: Review published structure-activity relationship studies on this compound and related compounds to guide the design of new analogues with a higher probability of success.

Step 3: Scrutinize Your Antifungal Susceptibility Testing Protocol.

  • Potential Problem: The bioassay conditions may not be optimal for observing the antifungal effects of your compound.

  • Troubleshooting Actions:

    • Inoculum Preparation: Ensure the fungal inoculum is prepared correctly and is at the appropriate concentration.

    • Media and Incubation: Verify that the growth medium (e.g., RPMI-1640) and incubation conditions (temperature, time) are suitable for Aspergillus fumigatus and the class of compound you are testing.

    • Solubility: Poor solubility of your analogue in the assay medium can drastically reduce its effective concentration. Consider using a small percentage of a biocompatible solvent like DMSO to dissolve your compound, ensuring the final solvent concentration does not affect fungal growth.

Step 4: Consider Compound Stability.

  • Potential Problem: The synthesized analogue may be unstable under the experimental conditions.

  • Troubleshooting Actions:

    • Stability in Solution: Assess the stability of your compound in the assay medium over the duration of the experiment. This can be done by incubating the compound in the medium and analyzing its integrity by HPLC at different time points.

    • Light and Temperature Sensitivity: Protect your compound from light and store it at the recommended temperature to prevent degradation.

Below is a DOT script illustrating a logical workflow for troubleshooting low bioactivity.

Troubleshooting_Workflow start Low Bioactivity Observed verify_structure Verify Structure & Purity (NMR, HRMS, HPLC) start->verify_structure sar_review Review Structure-Activity Relationship (SAR) verify_structure->sar_review Structure Correct & Pure end_inactive Rationale for Low Activity Identified verify_structure->end_inactive Incorrect Structure or Impure assay_optimization Optimize Bioassay Protocol sar_review->assay_optimization SAR Favorable sar_review->end_inactive Critical Group Modified stability_check Check Compound Stability assay_optimization->stability_check Assay Optimized assay_optimization->end_inactive Suboptimal Assay Conditions end_active Bioactivity Confirmed stability_check->end_active Compound Stable stability_check->end_inactive Compound Unstable

Troubleshooting workflow for low bioactivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields during the synthesis of this compound analogues?

A1: Low yields in complex organic syntheses are common and can be attributed to several factors:

  • Reaction Conditions: Inconsistent or incorrect temperature, improper stirring, or incorrect reaction time can all negatively impact yield.[2][3]

  • Reagent Quality: The purity of starting materials, reagents, and solvents is critical. Old or improperly stored reagents can be a source of failure.[2][3]

  • Moisture and Air Sensitivity: Many organic reactions are sensitive to moisture and oxygen. Ensuring a properly dried, inert atmosphere is crucial for success.[2][3]

  • Work-up and Purification Losses: Significant amounts of product can be lost during extraction, washing, and purification steps like column chromatography.[4] Careful technique is essential to minimize these losses.

Q2: Are there any known molecular targets for this compound that I should be aware of when designing analogues?

A2: While the precise molecular target of this compound is not definitively established in the currently available literature, its specific and potent antifungal activity against Aspergillus fumigatus suggests a targeted mechanism of action rather than a general cytotoxic effect.[1][5] The inhibitory activity of some Cladosporium-derived compounds against enzymes like protein tyrosine phosphatase 1B (PTP1B) has been reported, suggesting that enzymes in key signaling pathways could be potential targets.[5] When designing analogues, it is crucial to consider how modifications might affect binding to a specific, yet-to-be-identified fungal protein.

Q3: My analogue has poor solubility. How can I improve its delivery in a bioassay?

A3: Poor aqueous solubility is a common issue with natural product analogues. Here are some strategies to address this:

  • Co-solvents: As mentioned, using a minimal amount of a biocompatible solvent like DMSO is a standard approach.

  • Formulation Strategies: For more advanced studies, formulation approaches such as the use of cyclodextrins, liposomes, or nanoparticles can be explored to improve solubility and bioavailability.

  • Prodrug Approach: Chemical modification of the analogue to create a more soluble prodrug that is converted to the active form in situ can also be a viable strategy.

Q4: Could the observed low bioactivity be due to the development of resistance in the fungal strain?

A4: While possible, it is less likely to be the initial cause of low bioactivity for a novel compound. Fungal resistance is typically observed after repeated exposure to an antifungal agent. However, if you are using a lab- C. auris has demonstrated the ability to develop resistance through various mechanisms, including alterations in drug targets and efflux pump overexpression.[6][7] To rule this out, ensure you are using a well-characterized, sensitive strain of Aspergillus fumigatus for your primary screening.

Data Presentation

Table 1: Antifungal Activity of Selected this compound and its Analogues against Aspergillus fumigatus

CompoundModification from this compoundIC80 (µg/mL)Reference
This compound-0.5 - 4.0[1]
23,24,25,26,27-pentanorlanost-8-ene-3β,22-diolLacks the 4β-aldehyde groupNo inhibition[1]
Cladosporide BVaries from this compoundData not available[8]
Cladosporide CVaries from this compoundData not available[8]
Cladosporide DVaries from this compoundData not available[8]

Note: This table is intended as a template. Researchers should populate it with their own experimental data and data from relevant literature for a comprehensive comparison.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing for Aspergillus fumigatus

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST guidelines.

1. Preparation of Fungal Inoculum: a. Grow Aspergillus fumigatus on potato dextrose agar (PDA) at 35°C for 5-7 days to allow for sufficient conidiation. b. Harvest conidia by flooding the plate with sterile 0.9% saline containing 0.05% Tween 80. c. Gently scrape the surface with a sterile loop to dislodge the conidia. d. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes. e. Adjust the conidial suspension to a concentration of 0.5-2.5 x 10⁶ CFU/mL using a hemocytometer. f. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

2. Preparation of Antifungal Solutions: a. Prepare a stock solution of the this compound analogue in DMSO. b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

3. Assay Procedure: a. Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound. b. Include a positive control (fungal inoculum without compound) and a negative control (medium only). c. If using a co-solvent, include a solvent control (fungal inoculum with the highest concentration of the solvent used). d. Incubate the plates at 35°C for 48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of the antifungal agent that causes a complete or significant (≥80%) inhibition of fungal growth compared to the positive control. b. The endpoint can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Below is a DOT script for the experimental workflow of the broth microdilution assay.

Broth_Microdilution_Workflow prep_inoculum Prepare Fungal Inoculum inoculate_plate Inoculate 96-Well Plate prep_inoculum->inoculate_plate prep_compounds Prepare Serial Dilutions of Analogues prep_compounds->inoculate_plate incubate Incubate at 35°C for 48h inoculate_plate->incubate read_results Read MIC Endpoint (Visually or Spectrophotometrically) incubate->read_results Hypothetical_Signaling_Pathway cladosporide_a This compound Analogue target_enzyme Putative Target Enzyme (e.g., in cell wall synthesis) cladosporide_a->target_enzyme Inhibition downstream_effector Downstream Effector Protein target_enzyme->downstream_effector Blocks Activation cell_wall_integrity Cell Wall Integrity Pathway downstream_effector->cell_wall_integrity Disrupts stress_response Stress Response Pathway downstream_effector->stress_response Disrupts growth_inhibition Fungal Growth Inhibition cell_wall_integrity->growth_inhibition stress_response->growth_inhibition

References

Technical Support Center: Refining MIC Assay Protocols for Consistent Cladosporide A Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable Minimum Inhibitory Concentration (MIC) assay results for Cladosporide A.

Troubleshooting Guide

This guide addresses common issues encountered during MIC assays with this compound in a question-and-answer format.

Q1: My MIC results for this compound against Aspergillus fumigatus are inconsistent between experiments. What are the most likely causes?

A1: Inconsistent MIC values for this compound can stem from several factors. The most critical to investigate are:

  • Inoculum Variability: The size of the fungal inoculum is a major variable. A higher concentration of spores can lead to apparently higher MIC values. It is crucial to standardize the inoculum concentration, typically to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL, for each experiment.[1]

  • Solubility of this compound: As a natural product, this compound may have limited aqueous solubility. If it precipitates out of solution in the growth medium, the effective concentration will be lower and variable. Using a small, consistent percentage of a solvent like DMSO (dimethyl sulfoxide) to prepare the stock solution can mitigate this. Ensure the final solvent concentration in the assay wells is low enough (typically ≤1%) to not affect fungal growth.

  • Incubation Time and Temperature: Variations in incubation time and temperature can significantly impact fungal growth rates and, consequently, MIC readings. Adhere strictly to a standardized incubation period (e.g., 48 hours) and temperature (e.g., 35°C).[1]

  • Media Composition: The composition of the culture medium, such as RPMI 1640, can influence the activity of antimicrobial compounds. Ensure the same batch and formulation of media are used for comparative experiments.

Q2: I am observing no antifungal activity of this compound against my fungal strain. What should I check?

A2: If this compound appears inactive, consider the following:

  • Fungal Species Specificity: this compound has demonstrated characteristic inhibitory activity specifically against Aspergillus fumigatus.[2][3] It has been reported to be inactive against other fungi such as Aspergillus niger, Aspergillus flavus, Candida albicans, and Cryptococcus neoformans.[2] Confirm that you are testing against a susceptible species.

  • Compound Integrity: Ensure the this compound stock has not degraded. Proper storage, protected from light and at a suitable temperature (e.g., -20°C), is essential.

  • Concentration Range: The effective concentration range for this compound against A. fumigatus has been reported with an IC80 (the concentration that inhibits 80% of growth) between 0.5-4.0 µg/mL.[2] Verify that your tested concentration range is appropriate to detect this level of activity.

Q3: The color of my this compound solution appears to be interfering with the visual or spectrophotometric reading of the MIC endpoint. How can I address this?

A3: Interference from colored compounds is a known challenge when testing natural products. To overcome this:

  • Use a Colorimetric Indicator: Incorporate a growth indicator dye, such as resazurin, into your assay. Resazurin is blue in its oxidized state and changes to pink in the presence of viable, metabolically active cells. This color change can provide a clearer endpoint than turbidity, especially if the compound itself is colored.

  • Establish a Drug-Only Control: Include control wells containing only the medium and this compound at each tested concentration. This will allow you to subtract the background absorbance of the compound when using a spectrophotometer to determine the MIC.

Q4: I am observing "trailing" or "paradoxical" growth, where there is reduced but not completely inhibited growth over a wide range of this compound concentrations. How should I interpret the MIC?

A4: Trailing growth is a phenomenon where fungal growth is suppressed but not eliminated across several dilutions of an antifungal agent. For filamentous fungi like Aspergillus, the MIC is typically defined as the lowest concentration of the drug that shows 100% or complete inhibition of visible growth.[1] It is important to read the plates at a standardized time point (e.g., 48 hours) and be consistent with the endpoint definition across all experiments.

Frequently Asked Questions (FAQs)

What is the expected MIC range for this compound against Aspergillus fumigatus?

The 80% inhibitory concentration (IC80) for this compound against Aspergillus fumigatus has been reported to be in the range of 0.5-4.0 µg/mL.[2] The MIC, representing complete visual inhibition, may be slightly higher. For comparison, a disc diffusion assay showed characteristic inhibition at 6.25 µ g/disc .[3]

What solvent should I use to dissolve this compound?

For natural products with poor water solubility, dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions. It is important to ensure the final concentration of DMSO in the assay wells is not inhibitory to the fungus, typically at or below 1%.

Is this compound active against other fungi?

Current literature indicates that this compound's antifungal activity is quite specific. It has been shown to be inactive against Aspergillus niger, Aspergillus flavus, Candida albicans, and Cryptococcus neoformans.[2]

What are the standard guidelines for performing a broth microdilution MIC assay for fungi?

The Clinical and Laboratory Standards Institute (CLSI) document M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antifungal susceptibility testing of filamentous fungi. These guidelines detail standardized media (RPMI 1640), inoculum preparation, incubation conditions, and endpoint reading criteria.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound and common antifungal drugs against Aspergillus fumigatus.

CompoundOrganismMIC Range (µg/mL)Method
This compound Aspergillus fumigatus0.5 - 4.0 (IC80)Broth Microdilution
Amphotericin BAspergillus fumigatus≤1Broth Microdilution
VoriconazoleAspergillus fumigatus≤0.125Broth Microdilution
ItraconazoleAspergillus fumigatus≤1Broth Microdilution
PosaconazoleAspergillus fumigatus≤0.25Broth Microdilution

Data for Amphotericin B, Voriconazole, Itraconazole, and Posaconazole are based on established susceptible breakpoints or epidemiological cutoff values.[1][4][5]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the CLSI M38 guidelines for antifungal susceptibility testing of filamentous fungi.

1. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to a concentration of 1 mg/mL. b. Prepare subsequent dilutions in RPMI 1640 medium to create a 2x working stock solution series.

2. Inoculum Preparation: a. Grow Aspergillus fumigatus on potato dextrose agar (PDA) at 35°C for 5-7 days to obtain mature conidia. b. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. c. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. d. Adjust the conidial suspension concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer. This is the final inoculum.

3. Assay Plate Preparation: a. In a sterile 96-well microtiter plate, add 100 µL of the 2x this compound working stock solutions to the corresponding wells. b. Include a positive control (no drug) and a negative control (no inoculum).

4. Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to each well (except the negative control). The final volume in each well will be 200 µL. b. Seal the plate and incubate at 35°C for 48 hours.

5. MIC Determination: a. After incubation, visually inspect the wells for fungal growth. b. The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of visible growth compared to the positive control.

Visualizations

MIC_Workflow Experimental Workflow for this compound MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Create 2x Serial Dilutions of this compound in RPMI prep_compound->serial_dilution prep_inoculum Prepare A. fumigatus Inoculum (0.4-5x10^4 CFU/mL) add_inoculum Add 100 µL of Inoculum to Each Well prep_inoculum->add_inoculum plate_setup Add 100 µL of 2x Drug Dilutions to 96-well Plate serial_dilution->plate_setup plate_setup->add_inoculum incubate Incubate at 35°C for 48 hours add_inoculum->incubate read_mic Visually Determine MIC (100% Growth Inhibition) incubate->read_mic

Caption: Workflow for determining the MIC of this compound.

Troubleshooting_Tree Troubleshooting Inconsistent MIC Results start Inconsistent MIC Results check_inoculum Is Inoculum Standardized? (0.4-5x10^4 CFU/mL) start->check_inoculum check_solubility Is this compound Soluble? (Check for Precipitation) check_inoculum->check_solubility Yes sol_inoculum Standardize Inoculum Using a Hemocytometer check_inoculum->sol_inoculum No check_incubation Are Incubation Conditions Consistent? (Time/Temp) check_solubility->check_incubation Yes sol_solubility Use Co-solvent (e.g., DMSO) and Verify Final Concentration check_solubility->sol_solubility No check_controls Are Controls Behaving as Expected? check_incubation->check_controls Yes sol_incubation Strictly Adhere to Protocol Parameters check_incubation->sol_incubation No sol_controls Repeat Assay with Fresh Reagents check_controls->sol_controls No

Caption: Decision tree for troubleshooting inconsistent MIC results.

References

Technical Support Center: Enhancing the Antifungal Potency of Cladosporide A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cladosporide A and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and antifungal evaluation of these promising compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary antifungal spectrum of this compound?

A1: this compound exhibits characteristic and potent antifungal activity specifically against the human pathogenic filamentous fungus Aspergillus fumigatus.[1][2][3] It has shown weak or no inhibitory activity against other fungi such as Aspergillus niger, and pathogenic yeasts like Candida albicans and Cryptococcus neoformans.[1][2][3]

Q2: What is the known mechanism of action for this compound?

A2: The precise molecular target and signaling pathway for this compound have not been definitively elucidated in the current literature. However, based on its chemical structure (a pentanorlanostane derivative) and the known mechanisms of other antifungal agents that affect the fungal cell envelope, it is hypothesized that this compound may interfere with the cell wall integrity (CWI) pathway in Aspergillus fumigatus. This pathway is crucial for maintaining the structural integrity of the fungal cell wall, and its disruption can lead to cell lysis and death.

Q3: Which structural features of this compound are critical for its antifungal activity?

A3: Structure-activity relationship studies have indicated that the 4β-aldehyde residue is essential for the antifungal activity of this compound.[3] Derivatives lacking this functional group have demonstrated a significant loss of inhibitory activity against Aspergillus fumigatus.[3]

Q4: Are there naturally occurring derivatives of this compound with antifungal activity?

A4: Yes, Cladosporides B, C, and D are also pentanorlanostane derivatives isolated from Cladosporium species and have demonstrated characteristic antifungal activity against Aspergillus fumigatus.[4]

Troubleshooting Guides

Synthesis & Purification

Q5: I am having difficulty with the solubility of my this compound derivative during purification by reverse-phase HPLC. What can I do?

A5: this compound and its derivatives are lipophilic. For reverse-phase HPLC, you can try dissolving your compound in a minimal amount of a strong, water-miscible organic solvent like isopropanol, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) before diluting it with the mobile phase. Always perform a small-scale solubility test first. If using DMSO, be mindful of its high boiling point and potential to interfere with detection if not used sparingly.

Q6: My final synthesized product shows multiple spots on TLC, even after column chromatography. How can I improve the purity?

A6: This could be due to several factors:

  • Incomplete reaction: Monitor your reaction progress closely using TLC to ensure it has gone to completion.

  • Product degradation: Pentanorlanostane derivatives can be sensitive to strong acids or bases. Ensure your workup and purification conditions are mild.

  • Isomers: If your synthesis creates stereoisomers, they may be difficult to separate on standard silica gel. Consider using a different stationary phase (e.g., alumina, or a chiral column if applicable) or a different solvent system for better separation. Preparative HPLC is often necessary for separating closely related isomers.

Q7: I am struggling to remove a persistent impurity from my synthesized this compound analog. What are my options?

A7: If standard chromatographic methods are failing, consider these alternative purification techniques:

  • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small quantities of material, prep-TLC can provide excellent separation of closely related compounds.

  • Size-Exclusion Chromatography (SEC): If the impurity has a significantly different molecular weight, SEC can be an effective separation method.

Antifungal Susceptibility Testing

Q8: My MIC (Minimum Inhibitory Concentration) results for a this compound derivative are not reproducible. What could be the cause?

A8: Lack of reproducibility in MIC assays can stem from several factors:

  • Inoculum preparation: Ensure a consistent and standardized inoculum of Aspergillus fumigatus spores is used for each experiment, as variations in spore concentration can significantly impact MIC values.

  • Compound precipitation: Due to the lipophilic nature of this compound derivatives, they may precipitate in aqueous broth media. Consider using a small percentage of a non-ionic surfactant like Tween 80 (e.g., 0.002%) in your media to improve solubility. Always include a solvent control to ensure the surfactant itself does not inhibit fungal growth.

  • Plate reading: The endpoint for MIC determination with filamentous fungi can be subjective. Ensure consistent lighting and a standardized method for reading the plates (e.g., the lowest concentration with ≥50% or ≥90% growth inhibition compared to the control).

Q9: I am observing "trailing growth" in my microdilution wells, making it difficult to determine the MIC. How should I interpret these results?

A9: Trailing growth, where a small amount of residual growth is observed over a range of concentrations, can be an issue with some antifungal agents. It is important to adhere to a strict endpoint definition. For azoles and other fungistatic agents, the MIC is often defined as the concentration that causes a significant reduction in growth (e.g., 50%) rather than complete inhibition. Refer to the latest CLSI (Clinical and Laboratory Standards Institute) guidelines for detailed recommendations on endpoint determination for Aspergillus species.

Data Presentation

Table 1: Antifungal Activity of this compound and its Derivatives against Aspergillus fumigatus

CompoundAssay TypePotency (µ g/disc )Inhibition Zone (mm)IC80 (µg/mL)Reference
This compound Disc Diffusion6.25--[2]
This compound Broth Microdilution--0.5 - 4.0[3]
Cladosporide B Disc Diffusion311-[2]
Cladosporide C Disc Diffusion1.511-[2]
Cladosporide D Not Specified---[2]

Note: Data for Cladosporide D's activity against A. fumigatus was noted but specific values were not provided in the reviewed literature.

Experimental Protocols

Protocol 1: Representative Synthesis of a this compound Derivative (Oxidation of a Hydroxyl Group)

This protocol describes a general method for oxidizing a secondary hydroxyl group on a this compound analog to a ketone, a common derivatization to explore structure-activity relationships.

  • Dissolution: Dissolve the starting this compound analog (containing a secondary hydroxyl group) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidizing Agent: To the stirred solution, add a mild oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure oxidized derivative.

Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method (Adapted from CLSI M38)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against Aspergillus fumigatus.

  • Media Preparation: Prepare RPMI 1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid).

  • Inoculum Preparation: Harvest A. fumigatus conidia from a 5-7 day old culture on potato dextrose agar (PDA). Suspend the conidia in sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a clear reduction in growth (typically ≥50% or ≥90% inhibition) compared to the drug-free growth control.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_testing Antifungal Evaluation start This compound Analog reaction Chemical Modification (e.g., Oxidation) start->reaction workup Reaction Workup & Extraction reaction->workup purification Chromatographic Purification (HPLC) workup->purification characterization Structure Confirmation (NMR, MS) purification->characterization prep_compound Prepare Stock Solution (DMSO) characterization->prep_compound Pure Derivative mic_assay Broth Microdilution Assay prep_compound->mic_assay prep_fungus Prepare A. fumigatus Inoculum prep_fungus->mic_assay incubation Incubate at 35°C mic_assay->incubation read_results Determine MIC incubation->read_results

Caption: Experimental workflow for the synthesis and antifungal evaluation of this compound derivatives.

hypothetical_pathway cluster_stimulus Cell Wall Stress cluster_membrane Plasma Membrane cluster_mapk MAPK Cascade cluster_nucleus Nucleus cluster_response Cellular Response stress This compound Derivative (Hypothesized Stressor) pkc1 PkcA stress->pkc1 Inhibits? rho1 Rho1-GTP pkc1->rho1 bck1 Bck1 (MAPKKK) rho1->bck1 mkk2 Mkk2 (MAPKK) bck1->mkk2 mpka MpkA (MAPK) mkk2->mpka rlma RlmA (Transcription Factor) mpka->rlma genes Cell Wall Gene Expression rlma->genes synthesis Cell Wall Synthesis & Remodeling genes->synthesis integrity Cell Wall Integrity synthesis->integrity

Caption: Hypothetical signaling pathway for this compound derivatives in A. fumigatus.

logical_relationship cluster_structure Chemical Structure cluster_activity Antifungal Potency cladosporide_a This compound Core aldehyde 4β-Aldehyde Group other_groups Other Functional Groups (e.g., Hydroxyls) high_activity High Potency aldehyde->high_activity Essential for Activity modification Modification/ Removal of 4β-Aldehyde aldehyde->modification other_groups->high_activity Modulates Potency low_activity Low/No Potency modification->low_activity

Caption: Logical relationship between the structure of this compound and its antifungal activity.

References

method validation issues for Cladosporide A analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common method validation issues encountered during the analysis of Cladosporide A.

Troubleshooting Guides

This section addresses specific problems that may arise during the chromatographic analysis of this compound, offering potential causes and solutions in a structured question-and-answer format.

Question: Why am I observing no peaks or very small peaks for this compound in my chromatogram?

Possible Causes and Solutions:

Cause Solution
Improper Sample Preparation Ensure complete extraction of this compound from the fungal culture. Consider alternative extraction solvents or optimizing extraction time and temperature. Solid-phase extraction (SPE) may be necessary for sample cleanup and concentration.
Analyte Degradation This compound may be susceptible to degradation under certain pH, light, or temperature conditions. Prepare fresh samples and standards. Investigate the stability of this compound in the chosen solvent and storage conditions.
Incorrect Injection Volume or Concentration Verify the concentration of your standard and sample solutions. Ensure the injection volume is appropriate for the sensitivity of your method.
HPLC System Issues Check for leaks in the HPLC system. Ensure the pump is delivering the mobile phase at the correct flow rate. Verify that the autosampler is injecting the sample correctly.
Detector Malfunction Confirm that the detector is turned on and the lamp (for UV detectors) is functioning correctly. Check the detector wavelength setting; for this compound, a wavelength around 210-230 nm is a reasonable starting point, but should be optimized based on its UV spectrum.

Question: I am seeing peak tailing or fronting for my this compound peak. What could be the cause?

Possible Causes and Solutions:

Cause Solution
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions The mobile phase pH may be inappropriate for this compound, leading to interactions with residual silanols on the column. Adjust the mobile phase pH with a suitable buffer.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Use a guard column to protect the analytical column.
Inappropriate Sample Solvent The sample solvent should be similar in composition and strength to the mobile phase. If a stronger solvent is used for sample dissolution, reduce the injection volume.
Dead Volume Check for and minimize any dead volume in the system, particularly in the connections between the injector, column, and detector.

Question: My retention times for this compound are shifting between injections. What should I do?

Possible Causes and Solutions:

Cause Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially when using gradient elution.
Mobile Phase Composition Changes Prepare fresh mobile phase daily. If using a multi-solvent mobile phase, ensure proper mixing and check for solvent evaporation.
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.

Below is a logical workflow for troubleshooting common HPLC issues that may be encountered during this compound analysis.

G cluster_0 Problem Identification cluster_1 Investigation & Solution start Start Troubleshooting no_peaks No or Small Peaks start->no_peaks bad_peak_shape Peak Tailing/Fronting start->bad_peak_shape shifting_rt Shifting Retention Times start->shifting_rt check_sample_prep Verify Sample Prep & Stability no_peaks->check_sample_prep check_hplc_system Inspect HPLC System no_peaks->check_hplc_system check_detector Check Detector Settings no_peaks->check_detector optimize_mobile_phase Optimize Mobile Phase/pH bad_peak_shape->optimize_mobile_phase reduce_load Reduce Injection Volume/Concentration bad_peak_shape->reduce_load check_column Inspect/Replace Column bad_peak_shape->check_column shifting_rt->optimize_mobile_phase check_equilibration Ensure Proper Equilibration shifting_rt->check_equilibration check_temp Verify Column Temperature shifting_rt->check_temp

Figure 1. Troubleshooting workflow for this compound HPLC analysis.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding method validation for this compound analysis.

Q1: What are the critical parameters to consider for the validation of an HPLC method for this compound?

A1: According to ICH guidelines, the key validation parameters for a quantitative impurity method, which would be applicable to this compound analysis, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q2: How can I perform a forced degradation study for this compound?

A2: Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. For this compound, this would typically involve subjecting a solution of the compound to various stress conditions, including:

  • Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic hydrolysis: e.g., 0.1 M NaOH at room temperature.

  • Oxidative degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal degradation: Heating the solid compound or a solution at a high temperature (e.g., 60-80 °C).

  • Photodegradation: Exposing a solution to UV light.

The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the degradation products can be detected and resolved from the parent this compound peak.

Q3: What are typical acceptance criteria for method validation parameters for this compound analysis?

A3: While specific acceptance criteria may vary depending on the application and regulatory requirements, general guidelines are provided in the table below.

Parameter Typical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (RSD) Repeatability (Intra-day): ≤ 15% Intermediate Precision (Inter-day): ≤ 20%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Q4: What type of HPLC column is suitable for this compound analysis?

A4: A reversed-phase C18 column is a common and suitable choice for the analysis of macrolide compounds like this compound. The specific column dimensions and particle size will depend on the desired resolution and analysis time.

The following diagram illustrates the typical workflow for developing and validating an HPLC method for this compound.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation select_column Select Column & Mobile Phase optimize_conditions Optimize Gradient, Flow Rate, Temp. select_column->optimize_conditions sample_prep Develop Sample Prep Protocol optimize_conditions->sample_prep specificity Specificity (Forced Degradation) sample_prep->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Analysis robustness->routine_analysis

Figure 2. HPLC method development and validation workflow for this compound.

Experimental Protocol Example: HPLC-UV Method for this compound

The following is a hypothetical but representative experimental protocol for the analysis of this compound. This should be optimized and validated for your specific application.

1. Sample Preparation (from Fungal Culture):

  • Lyophilize the fungal mycelium and broth.

  • Extract the dried material with methanol (e.g., 3 x 50 mL) with sonication.

  • Combine the methanolic extracts and evaporate to dryness under reduced pressure.

  • Re-dissolve the residue in a known volume of methanol for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A, 5% B.

    • Ramp to 5% A, 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

3. Standard Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

This technical support guide provides a starting point for addressing method validation issues for this compound analysis. For further assistance, please consult relevant regulatory guidelines and scientific literature.

Technical Support Center: Scale-Up of Cladosporide A Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of Cladosporide A production for preclinical studies.

Frequently Asked Questions (FAQs)

General Information

Q1.1: What is this compound and what is its therapeutic potential?

This compound is a pentanorlanostane derivative isolated from the filamentous fungus Cladosporium sp.[1]. It has demonstrated characteristic antifungal activity, particularly against the human pathogenic fungus Aspergillus fumigatus[1]. Its potential as an antifungal agent makes it a candidate for preclinical drug development.

Q1.2: What are the major challenges in scaling up this compound production?

Scaling up the production of secondary metabolites from filamentous fungi like Cladosporium sp. presents several challenges. These include:

  • Maintaining consistent fungal morphology: The morphology of filamentous fungi (pellets vs. dispersed mycelia) significantly impacts broth rheology, mass transfer, and ultimately, product yield[2][3].

  • Process optimization and control: Transferring optimal laboratory-scale conditions to large-scale bioreactors is often not linear. Parameters such as aeration, agitation, and nutrient distribution need to be carefully re-optimized[4].

  • Downstream processing: Efficiently extracting and purifying this compound from a large volume of fermentation broth can be complex and costly.

  • Regulatory compliance: Production of an Active Pharmaceutical Ingredient (API) for preclinical studies must adhere to Good Manufacturing Practice (GMP) guidelines to ensure quality and safety[5][6].

Fermentation

Q2.1: What are suitable media for the cultivation of Cladosporium cladosporioides for secondary metabolite production?

While a specific, optimized medium for large-scale this compound production is not publicly available, various media are known to support the growth and secondary metabolite production of Cladosporium species. These can serve as a starting point for optimization. Common media include Potato Dextrose Broth (PDB), Malt Extract (ME) broth, and Czapek Dox (CD) broth[7]. The production of secondary metabolites can be highly dependent on the media composition, so screening different media and optimizing nutrient sources is crucial[8].

Q2.2: How does fungal morphology affect this compound production during scale-up?

The morphology of Cladosporium sp. in submerged culture, whether as dispersed mycelia or pellets, is a critical factor.

  • Dispersed Mycelia: Can lead to a highly viscous fermentation broth, which complicates mixing and oxygen transfer, potentially limiting growth and product formation[9].

  • Pellets: Can improve mass transfer and reduce viscosity. However, large, dense pellets may have mass transfer limitations within the pellet itself, leading to inactive or dead cells at the core[3][10]. The feeding strategy during fermentation can strongly influence fungal morphology[10].

Extraction and Purification

Q3.1: What general methods can be used to extract this compound from the fermentation broth?

For fungal secondary metabolites, a common initial step is the separation of the biomass (mycelia) from the liquid broth via filtration or centrifugation. This compound, being a lipophilic compound, can then be extracted from the mycelial biomass using organic solvents. A typical procedure involves:

  • Filtering the fermentation broth to collect the fungal mycelia.

  • Extracting the mycelia with a solvent such as methanol or ethyl acetate. This process may need to be repeated to ensure complete extraction[1][11].

  • Concentrating the solvent extract under reduced pressure to obtain a crude extract.

Q3.2: What chromatographic techniques are suitable for the purification of this compound?

Purification of triterpenoid-like compounds such as this compound often involves a multi-step chromatographic process.

  • Silica Gel Column Chromatography: This is a common initial purification step to separate compounds based on polarity[12]. A crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient)[13].

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is used for final purification to achieve the high purity required for preclinical studies[14]. A C18 column is often used with a mobile phase consisting of acetonitrile and water or methanol and water[15][16].

Analytical Methods

Q4.1: How can this compound be quantified in fermentation and purification samples?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for the quantification of lanostane-type triterpenes like this compound[15]. Due to the lack of strong chromophores in some triterpenoids, detection at low wavelengths (around 205-210 nm) may be necessary[14]. The development of a stability-indicating HPLC method is crucial for accurately tracking the concentration of this compound and its degradation products during stability studies[17][18][19].

Preclinical Considerations

Q5.1: What are the regulatory requirements for producing this compound as an API for preclinical studies?

The manufacturing of an Active Pharmaceutical Ingredient (API) for preclinical studies should follow Good Manufacturing Practice (GMP) guidelines to ensure the quality, safety, and consistency of the product[20][21]. Key considerations include:

  • Quality Control: Establishing specifications for the API, including identity, purity, and strength[5].

  • Process Validation: Demonstrating that the manufacturing process consistently produces an API meeting the predetermined specifications.

  • Stability Testing: Evaluating the stability of the API under various environmental conditions to establish a re-test date or shelf life[5][22].

Troubleshooting Guides

Fermentation Issues
Problem Potential Cause Troubleshooting Steps
Low or No Production of this compound - Inappropriate fermentation medium. - Suboptimal fermentation parameters (pH, temperature, aeration, agitation). - Fungal strain degradation or mutation.- Screen different media compositions (carbon/nitrogen sources, trace elements). - Optimize fermentation parameters using a design of experiments (DoE) approach. - Re-culture from a master cell bank to ensure strain viability.
High Broth Viscosity - Excessive mycelial growth in a dispersed form.- Modify agitation speed and impeller design to promote pellet formation. - Adjust media composition (e.g., nutrient limitation) to control biomass density.
Poor Oxygen Transfer - High broth viscosity. - Inadequate aeration or agitation.- Increase agitation and/or aeration rates. - Consider oxygen-enriched air supply. - Implement strategies to control morphology and reduce viscosity.
Inconsistent Fungal Morphology (Batch-to-Batch Variation) - Inoculum quality and quantity. - Shear stress variation in the bioreactor.- Standardize inoculum preparation and transfer procedures. - Characterize and control shear forces in the bioreactor.
Extraction and Purification Issues
Problem Potential Cause Troubleshooting Steps
Low Extraction Yield - Incomplete cell lysis. - Inefficient solvent penetration. - Degradation of this compound during extraction.- Employ cell disruption techniques (e.g., sonication, bead milling) prior to extraction. - Optimize solvent-to-biomass ratio and extraction time. - Conduct extractions at a controlled, lower temperature to minimize degradation.
Poor Separation in Column Chromatography - Inappropriate stationary or mobile phase. - Column overloading.- Screen different solvent systems for optimal separation on TLC plates before scaling to column chromatography. - Reduce the amount of crude extract loaded onto the column.
Co-elution of Impurities in HPLC - Suboptimal HPLC method.- Optimize mobile phase composition, gradient, and column temperature. - Try a different column chemistry (e.g., different stationary phase).
Product Degradation During Purification - Exposure to harsh pH, high temperature, or light.- Maintain neutral pH and low temperatures throughout the purification process. - Protect samples from light by using amber vials or covering glassware with foil.

Experimental Protocols & Methodologies

Fermentation of Cladosporium cladosporioides

This is a general protocol that should be optimized for this compound production.

  • Inoculum Preparation:

    • Grow C. cladosporioides on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C.

    • Aseptically transfer a few agar plugs of the mycelium to a 250 mL flask containing 50 mL of Potato Dextrose Broth (PDB).

    • Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.

  • Bioreactor Fermentation:

    • Aseptically transfer the seed culture (typically 5-10% v/v) to a sterilized bioreactor containing the production medium (e.g., optimized PDB or another suitable medium).

    • Maintain fermentation parameters at their optimized setpoints. Starting points for optimization could be:

      • Temperature: 25-28°C

      • pH: 5.0-6.5 (controlled with automated addition of acid/base)

      • Dissolved Oxygen (DO): >20% (controlled by agitation and aeration rate)

      • Agitation: 200-400 rpm (impeller tip speed is a more scalable parameter)

    • Monitor the fermentation by taking periodic sterile samples to measure biomass, substrate consumption, and this compound concentration.

Extraction of this compound
  • Harvest the fermentation broth and separate the mycelia from the supernatant by filtration or centrifugation.

  • Wash the mycelial biomass with distilled water to remove residual media components.

  • Lyophilize (freeze-dry) the biomass to remove water.

  • Extract the dried biomass with methanol (e.g., 1:10 w/v) in a shaker flask at room temperature for 24 hours. Repeat the extraction 2-3 times.

  • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Purification by Column Chromatography
  • Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) in a suitable non-polar solvent like hexane.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel.

  • Dry the adsorbed sample and load it onto the top of the prepared column.

  • Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Pool the pure fractions and evaporate the solvent.

HPLC Analysis of this compound

The following is a starting point for developing a quantitative HPLC-UV method for a lanostane-type triterpenoid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water. For example, a linear gradient from 60% acetonitrile to 100% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30°C.

  • Quantification: Create a calibration curve using a purified and quantified standard of this compound.

Mandatory Visualizations

experimental_workflow cluster_fermentation Fermentation Scale-Up cluster_downstream Downstream Processing cluster_analysis Analysis & Formulation inoculum Inoculum Development bioreactor Bioreactor Fermentation inoculum->bioreactor extraction Extraction bioreactor->extraction Harvest purification Purification extraction->purification hplc HPLC Analysis purification->hplc In-process Control stability Stability Testing hplc->stability api API Formulation stability->api preclinical preclinical api->preclinical Preclinical Studies

Caption: Experimental workflow for this compound production.

troubleshooting_fermentation start Low this compound Yield media Suboptimal Media? start->media params Incorrect Parameters? start->params morphology Unfavorable Morphology? start->morphology optimize_media Optimize Media Composition media->optimize_media Yes optimize_params Optimize pH, Temp, DO, Agitation params->optimize_params Yes control_morphology Control Shear & Inoculum morphology->control_morphology Yes

Caption: Troubleshooting low this compound fermentation yield.

antifungal_mechanism cladosporide_a This compound lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) cladosporide_a->lanosterol_demethylase Inhibits cell_membrane Fungal Cell Membrane ergosterol_synthesis Ergosterol Biosynthesis Pathway ergosterol Ergosterol lanosterol_demethylase->ergosterol Required for membrane_integrity Loss of Membrane Integrity lanosterol_demethylase->membrane_integrity Inhibition leads to ergosterol->cell_membrane Component of

Caption: Postulated antifungal mechanism of this compound.

References

addressing batch-to-batch variability in Cladosporide A isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Cladosporide A. Our goal is to help you address common challenges, particularly batch-to-batch variability, and provide standardized protocols to improve reproducibility.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability in the yield and purity of this compound is a significant challenge. This guide provides a question-and-answer format to address specific issues you may encounter during your experiments.

Question: We are observing significant variations in the final yield of this compound between different fermentation batches. What are the potential causes and how can we mitigate this?

Answer:

Variability in final yield is a common issue in fungal fermentation and can be attributed to several factors throughout the workflow. Here’s a systematic approach to troubleshooting:

1. Inconsistent Fungal Culture and Inoculum:

  • Potential Cause: The age, viability, and genetic stability of the Cladosporium sp. inoculum can drastically affect secondary metabolite production.

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Use a consistent method for preparing your inoculum, including the age of the culture and the concentration of spores or mycelial fragments.

    • Cryopreserve a Master Stock: Maintain a cryopreserved master stock of your Cladosporium sp. strain to ensure genetic consistency across experiments.

    • Monitor Culture Morphology: Regularly check the morphology of your fungal cultures. Any significant changes could indicate contamination or genetic drift.

2. Variations in Fermentation Conditions:

  • Potential Cause: Minor deviations in fermentation parameters can lead to significant differences in the production of secondary metabolites like this compound.

  • Troubleshooting Steps:

    • Strictly Control Fermentation Parameters: Tightly control and monitor pH, temperature, agitation speed, and aeration rate. Even small fluctuations can impact fungal metabolism. Studies have shown that lower temperatures (10-15°C) can sometimes favor mycotoxin production in Cladosporium species.

    • Ensure Consistent Media Composition: Use high-quality, consistent sources for all media components. Prepare media in large batches when possible to minimize variation.

    • Monitor Nutrient Consumption: Track the consumption of key nutrients like carbon and nitrogen sources throughout the fermentation. This can help identify inconsistencies in metabolic activity.

3. Inefficient Extraction and Purification:

  • Potential Cause: Inconsistencies in the extraction and purification process can lead to variable loss of the target compound.

  • Troubleshooting Steps:

    • Standardize Extraction Solvents and Volumes: Use the same grade and volume of extraction solvents for each batch.

    • Optimize and Validate Chromatography Methods: Ensure your chromatography protocol is robust and reproducible. This includes consistent column packing, mobile phase composition, and flow rates.

    • Monitor Recovery at Each Step: If possible, perform analytical checks (e.g., by HPLC) at different stages of the purification process to identify where product loss is occurring.

Question: The purity of our isolated this compound is inconsistent between batches, with varying levels of contaminating compounds. How can we improve purity?

Answer:

Achieving consistent purity requires a focus on both the fermentation and the downstream processing steps.

1. Suboptimal Fermentation for Target Compound Production:

  • Potential Cause: The fermentation conditions may be promoting the growth of the fungus but not optimally inducing the biosynthetic pathway for this compound, leading to a higher proportion of other secondary metabolites.

  • Troubleshooting Steps:

    • Optimize Fermentation Time: Harvest the culture at the optimal time point for this compound production. This can be determined by performing a time-course study and analyzing the product concentration at different time points.

    • Media Optimization: Experiment with different media compositions to find one that specifically enhances the production of this compound over other metabolites.

2. Ineffective Purification Strategy:

  • Potential Cause: The chosen chromatography method may not be providing sufficient resolution to separate this compound from closely related impurities.

  • Troubleshooting Steps:

    • Multi-Step Purification: Employ a multi-step purification strategy using different chromatography techniques (e.g., normal-phase followed by reverse-phase HPLC) to remove a wider range of impurities.

    • Gradient Optimization in HPLC: If using HPLC, optimize the solvent gradient to achieve better separation of the target peak from contaminants.

    • Use High-Resolution Columns: Invest in high-resolution chromatography columns for improved separation efficiency.

Data Presentation: Batch-to-Batch Variability Analysis

The following table provides a representative example of how to track and compare quantitative data from different batches of this compound isolation. This will help in identifying the sources of variability.

Parameter Batch 1 Batch 2 Batch 3 Mean Standard Deviation
Fermentation Volume (L) 101010100
Dry Mycelial Mass (g/L) 15.218.514.816.172.02
Crude Extract Yield (g) 2.53.12.32.630.42
Final this compound Yield (mg) 55724858.3312.22
This compound Purity (%) 92.595.189.892.472.65

Experimental Protocols

Fermentation of Cladosporium sp. for this compound Production

Objective: To cultivate Cladosporium sp. under controlled conditions to produce this compound.

Materials:

  • Cladosporium sp. culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB) medium

  • Sterile flasks or bioreactor

  • Incubator shaker

Protocol:

  • Inoculum Preparation:

    • Grow the Cladosporium sp. on PDA plates at 25°C for 7-10 days.

    • Prepare a spore suspension by flooding the plate with sterile water and gently scraping the surface.

    • Alternatively, use mycelial plugs from the agar plate to inoculate a seed culture in PDB.

    • Incubate the seed culture at 25°C, 150 rpm for 3-4 days.

  • Production Culture:

    • Inoculate the production culture medium (PDB) with the seed culture (5% v/v).

    • Incubate the production culture at 25°C, 150 rpm for 14-21 days.

    • Monitor the culture for growth and contamination.

Extraction and Purification of this compound

Objective: To extract and purify this compound from the fungal culture.

Materials:

  • Ethyl acetate

  • Silica gel for column chromatography

  • Hexane

  • Acetone

  • Methanol

  • Reverse-phase C18 HPLC column

  • Acetonitrile

  • Water

Protocol:

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the mycelia and the culture filtrate separately with an equal volume of ethyl acetate three times.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Pack a silica gel column with hexane.

    • Apply the adsorbed sample to the top of the column.

    • Elute the column with a stepwise gradient of hexane-acetone or hexane-ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Pool the fractions containing this compound and evaporate the solvent.

    • Dissolve the residue in methanol.

    • Purify the sample using a reverse-phase C18 HPLC column with a gradient of acetonitrile in water.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Inoculum Inoculum Preparation Fermentation Production Fermentation Inoculum->Fermentation Harvest Harvest Culture Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Silica Silica Gel Chromatography Extraction->Silica HPLC Reverse-Phase HPLC Silica->HPLC QC Purity & Yield Analysis HPLC->QC

Caption: Workflow for this compound isolation and purification.

Troubleshooting Logic for Low this compound Yield

G cluster_Inoculum Inoculum Issues cluster_Fermentation Fermentation Issues cluster_Extraction Extraction Issues cluster_Purification Purification Issues Start Low this compound Yield Check_Inoculum Check Inoculum Quality Start->Check_Inoculum Check_Fermentation Review Fermentation Parameters Start->Check_Fermentation Check_Extraction Evaluate Extraction Efficiency Start->Check_Extraction Check_Purification Assess Purification Steps Start->Check_Purification Inoculum_Age Inconsistent Age/Viability Check_Inoculum->Inoculum_Age Inoculum_Contamination Contamination Check_Inoculum->Inoculum_Contamination Fermentation_Params Parameter Deviation (pH, Temp) Check_Fermentation->Fermentation_Params Fermentation_Media Media Inconsistency Check_Fermentation->Fermentation_Media Extraction_Solvent Incorrect Solvent/Volume Check_Extraction->Extraction_Solvent Extraction_Loss Product Loss Check_Extraction->Extraction_Loss Purification_Resolution Poor Resolution Check_Purification->Purification_Resolution Purification_Loss Product Loss on Column Check_Purification->Purification_Loss

Caption: Troubleshooting flowchart for low this compound yield.

Postulated Signaling Pathway for this compound Antifungal Activity

G cluster_CellWall Fungal Cell Wall Synthesis cluster_TOR TOR Signaling Pathway CladosporideA This compound GlucanSynthase β-1,3-Glucan Synthase CladosporideA->GlucanSynthase TOR TOR Kinase CladosporideA->TOR CellWallIntegrity Cell Wall Integrity Pathway GlucanSynthase->CellWallIntegrity Inhibition Inhibition of Fungal Growth CellWallIntegrity->Inhibition ProteinSynth Protein Synthesis TOR->ProteinSynth CellGrowth Cell Growth & Proliferation TOR->CellGrowth ProteinSynth->Inhibition CellGrowth->Inhibition

Caption: Hypothesized antifungal mechanism of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of this compound I can expect from a lab-scale fermentation?

A1: The yield of this compound can vary significantly depending on the specific Cladosporium strain, fermentation conditions, and extraction efficiency. Reported yields are often in the range of 5-10 mg/L of culture, but this can be optimized.

Q2: How can I confirm the identity and purity of my isolated this compound?

A2: The identity of this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) with a UV detector.

Q3: Are there any specific safety precautions I should take when working with Cladosporium sp.?

A3: Cladosporium species are common molds and are generally considered low-risk for healthy individuals. However, some species can be opportunistic pathogens, especially in immunocompromised individuals. It is recommended to work with Cladosporium cultures in a biosafety cabinet and follow standard microbiological laboratory practices.

Q4: Can this compound be produced by other fungal species?

A4: this compound was originally isolated from a Cladosporium species. While other related compounds may be produced by other fungi, this compound is primarily associated with the Cladosporium genus.

Q5: What is the known biological activity of this compound?

A5: this compound has been reported to exhibit specific antifungal activity against the human pathogenic fungus Aspergillus fumigatus.[1] It is a polyketide, a class of compounds known for a wide range of biological activities.

References

Validation & Comparative

The Untapped Potential of Cladosporide A: A Guide to Investigating Synergistic Antifungal Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Antifungal Properties of Cladosporide A and a Framework for Future Synergistic Studies

This compound, a pentanorlanostane derivative isolated from Cladosporium sp., has demonstrated notable antifungal activity, particularly against the significant human pathogen Aspergillus fumigatus.[1][2] While its intrinsic efficacy is established, the exploration of its synergistic potential when combined with other antifungal agents remains a nascent field of study. To date, published literature lacks specific experimental data on the synergistic effects of this compound with other drugs.

This guide provides a comprehensive overview of the known antifungal characteristics of this compound and, in the absence of direct combinatorial studies, furnishes researchers with the necessary protocols and theoretical frameworks to investigate its synergistic potential. We present standardized methodologies for assessing antifungal synergy and propose hypothetical combinations based on established antifungal mechanisms of action against Aspergillus fumigatus.

Understanding this compound: Standalone Antifungal Activity

This compound has been identified as a characteristic antifungal agent against Aspergillus fumigatus.[1][2] The structural integrity of this compound, specifically its 4β-aldehyde residue, is thought to be crucial for its antifungal properties.[1]

Table 1: Antifungal Spectrum of this compound

Fungal SpeciesActivityReference
Aspergillus fumigatusActive[1][2]
Aspergillus nigerInactive[1]
Candida albicansInactive[1]
Cryptococcus neoformansInactive[1]

Framework for Investigating Synergistic Effects

To unlock the full therapeutic potential of this compound, rigorous investigation into its effects when combined with other antifungal drugs is paramount. The following experimental protocols provide a standardized approach to quantify synergistic, additive, indifferent, or antagonistic interactions.

Experimental Protocols

1. Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.

  • Objective: To determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.

  • Methodology:

    • Prepare serial twofold dilutions of this compound and a second antifungal agent in a 96-well microtiter plate. The dilutions of this compound are made along the x-axis, and the second agent along the y-axis.

    • Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a drug-free well as a growth control.

    • Inoculate each well with a standardized suspension of the target fungal species (e.g., Aspergillus fumigatus).

    • Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

    • Determine the MIC of each drug alone and in combination by visual inspection or spectrophotometric reading. The MIC is the lowest concentration that inhibits fungal growth.

    • Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of FICI Values:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

2. Time-Kill Assay

Time-kill assays provide dynamic information about the rate and extent of fungal killing over time.

  • Objective: To assess the fungicidal or fungistatic activity of drug combinations over a specified period.

  • Methodology:

    • Prepare tubes containing a standardized fungal inoculum in a suitable broth medium.

    • Add the antifungal agents, alone and in combination, at concentrations relevant to their MICs (e.g., 0.5x, 1x, 2x MIC). Include a drug-free growth control.

    • Incubate the tubes at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

    • Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable fungal cells (colony-forming units per milliliter, CFU/mL).

    • Plot the log10 CFU/mL against time for each drug regimen.

  • Interpretation:

    • Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the least active single agent.

Hypothetical Synergistic Combinations with this compound

While the precise mechanism of action for this compound is yet to be elucidated, we can hypothesize potential synergistic interactions by targeting key fungal pathways in Aspergillus fumigatus. The two primary targets for existing antifungal drugs are the fungal cell wall and the ergosterol biosynthesis pathway.

Targeting the Fungal Cell Wall

The fungal cell wall is a dynamic and essential structure, absent in human cells, making it an excellent target for antifungal therapy. Key components of the Aspergillus fumigatus cell wall include β-(1,3)-glucan and chitin.

Proposed Combination: this compound + Echinocandins (e.g., Caspofungin)

Rationale: Echinocandins inhibit the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall. If this compound disrupts a different aspect of cell wall integrity or a compensatory pathway, the combination could lead to a more profound disruption of the cell wall, resulting in fungal cell death.

cell_wall_pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CW_Stress Cell Wall Stress (e.g., this compound - Hypothetical) CWI_Pathway Cell Wall Integrity (CWI) Pathway CW_Stress->CWI_Pathway Activates Echinocandins Echinocandins (e.g., Caspofungin) BGS β-(1,3)-glucan synthase Echinocandins->BGS Inhibits Beta_Glucan β-(1,3)-glucan Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Component BGS->Beta_Glucan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->BGS Substrate CWI_Pathway->BGS Regulates

Caption: Hypothetical targeting of the A. fumigatus cell wall synthesis pathway.

Targeting Ergosterol Biosynthesis

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its synthesis is a multi-step process that is a common target for antifungal drugs.

Proposed Combination: this compound + Azoles (e.g., Voriconazole)

Rationale: Azoles inhibit the enzyme lanosterol 14-α-demethylase, a key step in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane integrity and function. If this compound were to inhibit a different enzyme in this pathway or a related cellular process, the combination could create a synergistic effect by blocking the pathway at multiple points.

ergosterol_pathway Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14-α-demethylase (CYP51A/B) Lanosterol->Lanosterol_Demethylase Ergosterol_Intermediates Ergosterol Intermediates Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Azoles Azoles (e.g., Voriconazole) Azoles->Lanosterol_Demethylase Inhibits Cladosporide_A This compound (Hypothetical Target) Cladosporide_A->Ergosterol_Intermediates Inhibits (Hypothetical) Lanosterol_Demethylase->Ergosterol_Intermediates Catalyzes

Caption: Hypothetical targeting of the A. fumigatus ergosterol biosynthesis pathway.

Conclusion and Future Directions

This compound presents an intriguing avenue for the development of new antifungal strategies. While its standalone efficacy against Aspergillus fumigatus is a promising starting point, its true potential may lie in combination therapies. The lack of existing data on its synergistic effects highlights a critical gap in current research.

By employing the standardized protocols outlined in this guide, researchers can systematically evaluate the interactions of this compound with a range of existing antifungal agents. Elucidating its mechanism of action will be pivotal in rationally designing effective combination therapies. The proposed hypothetical combinations targeting the cell wall and ergosterol biosynthesis pathways provide a logical starting point for these investigations. The insights gained from such studies will be invaluable for the drug development pipeline and could ultimately lead to more effective treatments for invasive fungal infections.

References

Comparative Analysis of Cladosporide A and its Analogues in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the naturally occurring antifungal agent Cladosporide A and its known analogues. The following sections present a summary of their biological activities, supported by available experimental data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antifungal therapeutics.

Introduction to this compound

This compound is a pentanorlanostane derivative isolated from the fungus Cladosporium sp. It has demonstrated characteristic and potent antifungal activity, particularly against the human pathogenic filamentous fungus Aspergillus fumigatus.[1] The emergence of drug-resistant fungal strains necessitates the exploration of novel antifungal agents like this compound and the development of synthetic analogues with potentially improved efficacy and pharmacological properties.

Comparative Biological Activity

The antifungal activity of this compound and its naturally occurring analogues, Cladosporide B and C, has been evaluated against Aspergillus fumigatus. The available data, while limited, provides initial insights into the structure-activity relationships of this compound class.

Table 1: Antifungal Activity of this compound and its Natural Analogues against Aspergillus fumigatus

CompoundTypeDosage/ConcentrationActivity MeasurementResultReference
This compound Natural Product0.5-4.0 µg/mLIC80Potent Inhibition[1]
Cladosporide B Natural Analogue3 µ g/disc Zone of Inhibition11 mm[2]
Cladosporide C Natural Analogue1.5 µ g/disc Zone of Inhibition11 mm[2]
23,24,25,26,27-pentanorlanost-8-ene-3β,22-diol Natural AnalogueNot specifiedNot specifiedNo Inhibition[1]

Note: IC80 represents the concentration required to inhibit 80% of fungal growth. The disc diffusion assay results indicate the diameter of the zone of growth inhibition around a disc impregnated with the test compound.

A critical observation from preliminary studies is the apparent necessity of the 4β-aldehyde group for the antifungal activity of this compound. An analogue lacking this functional group, 23,24,25,26,27-pentanorlanost-8-ene-3β,22-diol, exhibited no inhibitory activity against A. fumigatus.[1] This finding provides a crucial starting point for the rational design of synthetic analogues. To date, the scientific literature available through extensive searches does not contain reports on the synthesis and biological evaluation of synthetic analogues of this compound.

Experimental Protocols

The following are generalized protocols for the types of assays used to evaluate the antifungal activity of compounds like this compound. Specific parameters may vary between studies.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate (e.g., Aspergillus fumigatus) is prepared in a suitable broth medium (e.g., RPMI-1640). The final inoculum concentration is adjusted to a specific range (e.g., 0.5 x 10^5 to 2.5 x 10^5 CFU/mL).

  • Preparation of Antifungal Agent: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent. The plate is then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, often observed visually or measured using a spectrophotometer.

Antifungal Susceptibility Testing: Disc Diffusion Method

This method provides a qualitative assessment of antifungal activity.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into Petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the fungal isolate is swabbed uniformly across the surface of the agar.

  • Application of Discs: Sterile paper discs impregnated with a known amount of the test compound are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at a controlled temperature for a specified period.

  • Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the zone of complete growth inhibition around each disc.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for this compound has not yet been elucidated in the reviewed literature. However, based on the mechanisms of other antifungal agents that target the fungal cell membrane, a hypothetical signaling pathway can be proposed. Many antifungal drugs interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis leads to membrane instability and ultimately cell death.

The diagram below illustrates a generalized pathway for ergosterol biosynthesis, a common target for antifungal drugs. It is plausible that this compound or its future synthetic analogues could act on one or more enzymes within this pathway.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Potential Inhibition by this compound Analogues acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibitor This compound Analogues inhibitor->lanosterol

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound analogues.

Experimental and Logical Workflows

The development and evaluation of novel antifungal agents like this compound analogues typically follow a structured workflow, from initial discovery or synthesis to biological characterization.

Antifungal_Drug_Development_Workflow cluster_discovery Discovery & Synthesis cluster_screening Biological Screening cluster_evaluation Further Evaluation discovery Natural Product Isolation (this compound) synthesis Analogue Synthesis discovery->synthesis primary_screening Primary Antifungal Screening (e.g., Disc Diffusion) synthesis->primary_screening secondary_screening Secondary Screening (e.g., Broth Microdilution for MIC) primary_screening->secondary_screening sar Structure-Activity Relationship (SAR) Analysis secondary_screening->sar moa Mechanism of Action Studies secondary_screening->moa toxicity Cytotoxicity & Selectivity Assays secondary_screening->toxicity sar->synthesis Iterative Design

Caption: A typical workflow for the development and evaluation of antifungal compounds.

Conclusion and Future Directions

This compound represents a promising natural product lead for the development of new antifungal agents against Aspergillus fumigatus. The limited data on its natural analogues underscores the importance of the 4β-aldehyde moiety for its biological activity. Significant further research is required, particularly in the area of synthetic chemistry, to generate a library of analogues for comprehensive structure-activity relationship studies. Elucidating the precise mechanism of action will be crucial for optimizing the therapeutic potential of this class of compounds. This guide serves as a foundational document to stimulate and inform these future research endeavors.

References

Unmasking the Foe: A Comparative Guide to Confirming the Molecular Target of Cladosporide A in Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aspergillus fumigatus, a ubiquitous filamentous fungus, poses a significant threat to immunocompromised individuals, causing life-threatening invasive aspergillosis. The quest for novel antifungal agents with unique mechanisms of action is paramount to combat emerging drug resistance. Cladosporide A, a pentanorlanostane derivative isolated from Cladosporium sp., has demonstrated promising and specific antifungal activity against A. fumigatus. However, its precise molecular target within the fungal cell remains to be elucidated. This guide provides a comparative framework for researchers aiming to identify and validate the molecular target of this compound, contrasting its known properties with those of established antifungal agents and outlining key experimental strategies.

Comparative Antifungal Activity

This compound exhibits potent inhibitory effects on the growth of A. fumigatus. Structure-activity relationship studies, based on the initial characterization of this compound and its derivatives, suggest that specific chemical moieties are crucial for its antifungal action.

CompoundStructureIC80 against A. fumigatus (µg/mL)Key Structural FeatureReference
This compound Pentanorlanostane with a 4β-aldehyde group0.5 - 4.04β-aldehyde group[1]
Cladosporide B Pentanorlanostane derivativeStrong inhibition (3.0 µ g/disc )Not specified in detail[2]
Cladosporide C Pentanorlanostane derivativeNo antifungal activityNot specified in detail[2]
Cladosporide D Pentanorlanostane derivativeNo antifungal activityNot specified in detail[2]
23,24,25,26,27-pentanorlanost-8-ene-3β,22-diol Precursor lacking the 4β-aldehyde groupNo inhibitionLacks 4β-aldehyde group[1]

Table 1: Comparative in vitro activity of this compound and its derivatives against Aspergillus fumigatus.

The lack of activity in the precursor molecule strongly indicates that the 4β-aldehyde residue is essential for the antifungal properties of this compound[1].

The Landscape of Antifungal Targets in Aspergillus fumigatus

To contextualize the search for this compound's target, it is crucial to understand the mechanisms of action of existing antifungal drugs and other potential targets within A. fumigatus.

Antifungal ClassMolecular TargetCellular PathwayRepresentative Drug(s)
Azoles Lanosterol 14-α-demethylase (Erg11/Cyp51)Ergosterol BiosynthesisVoriconazole, Itraconazole
Polyenes ErgosterolCell Membrane IntegrityAmphotericin B
Echinocandins β-(1,3)-D-glucan synthaseCell Wall BiosynthesisCaspofungin, Micafungin
Potential Future Targets Cell Wall Integrity (CWI) Signaling Pathway Kinases, Ras Pathway Components, Calcineurin, Heat Shock ProteinsSignal Transduction, Stress Response(Investigational)

Table 2: Established and potential molecular targets for antifungal agents in Aspergillus fumigatus.

Experimental Strategies for Target Identification

Confirming the molecular target of a novel compound like this compound requires a multi-pronged approach, combining genetic, biochemical, and proteomic techniques.

Experimental Workflow for Target Identification

G cluster_0 Genetic Approaches cluster_1 Biochemical & Proteomic Approaches cluster_2 Transcriptomic & Phenotypic Analysis a1 Generation of Resistant Mutants a2 Whole Genome Sequencing a1->a2 a3 Gene Deletion/Overexpression a2->a3 c2 Phenotypic Microarrays a3->c2 d1 Target Confirmation & Validation a3->d1 b1 Affinity Chromatography b2 Mass Spectrometry b1->b2 b2->a3 Identify Candidate Genes b3 Enzyme Inhibition Assays b3->d1 c1 RNA-Sequencing c1->a1 Inform Mutant Screening c1->c2 c2->d1 CWI_Pathway stress Cell Wall Stress (e.g., Antifungal) pkcA PkcA stress->pkcA bck1 Bck1 (MAPKKK) pkcA->bck1 mkk2 Mkk2 (MAPKK) bck1->mkk2 mpkA MpkA (MAPK) mkk2->mpkA rlmA RlmA (Transcription Factor) mpkA->rlmA response Cell Wall Synthesis & Remodeling rlmA->response

References

Assessing the Potential for Resistance Development to Cladosporide A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential for resistance development to the novel antifungal agent, Cladosporide A. Due to the limited specific data on this compound's mechanism and resistance profiles, this document synthesizes current knowledge on related compounds and established antifungal resistance paradigms in Aspergillus fumigatus to build a framework for its evaluation. Experimental data from studies on comparator antifungal agents are provided to offer context for the methodologies required to assess this compound's long-term viability as a therapeutic agent.

Introduction to this compound and Its Antifungal Activity

This compound is a pentanorlanostane derivative isolated from Cladosporium sp. that has demonstrated characteristic and potent inhibitory activity against the significant human pathogen Aspergillus fumigatus.[1] Structurally, it is established as 3β,22-dihydroxy-23,24,25,26,27-pentanorlanostane-29-al.[1] The presence of a 4β-aldehyde residue is suggested to be crucial for its antifungal properties.[1] While its precise mechanism of action has not been elucidated, its structural classification as a triterpenoid derivative suggests a potential mode of action similar to other antifungal triterpenoids.

Postulated Mechanism of Action and Comparison with Other Triterpenoids

While the molecular target of this compound is currently unknown, other antifungal triterpenoids, such as enfumafungin and its derivative ibrexafungerp, function by inhibiting (1,3)-β-D-glucan synthase, a critical enzyme in the synthesis of the fungal cell wall.[2] This mode of action is distinct from the major classes of currently used antifungals. Given its triterpenoid-like core, a hypothetical mechanism for this compound could involve disruption of the fungal cell wall or membrane integrity.

Below is a diagram illustrating the potential, though unconfirmed, signaling pathway for this compound, drawing a parallel to the known mechanism of other antifungal triterpenoids.

G cluster_cladosporide_a Hypothetical Pathway for this compound cluster_ibrexafungerp Established Pathway for Ibrexafungerp This compound This compound Fungal Cell Wall Synthesis Fungal Cell Wall Synthesis This compound->Fungal Cell Wall Synthesis Inhibition (?) Cell Wall Integrity Cell Wall Integrity Fungal Cell Wall Synthesis->Cell Wall Integrity Disruption Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis Leads to Ibrexafungerp Ibrexafungerp 1,3-beta-D-glucan synthase 1,3-beta-D-glucan synthase Ibrexafungerp->1,3-beta-D-glucan synthase Inhibition Glucan Synthesis Glucan Synthesis 1,3-beta-D-glucan synthase->Glucan Synthesis Blocks Glucan Synthesis->Cell Wall Integrity Maintains G Start with susceptible A. fumigatus Start with susceptible A. fumigatus Determine Baseline MIC Determine Baseline MIC Start with susceptible A. fumigatus->Determine Baseline MIC Culture in 0.5x MIC this compound Culture in 0.5x MIC this compound Determine Baseline MIC->Culture in 0.5x MIC this compound Passage 1 Passage 1 Culture in 0.5x MIC this compound->Passage 1 Increase this compound concentration Increase this compound concentration Passage 1->Increase this compound concentration Passage 'n' Passage 'n' Increase this compound concentration->Passage 'n' Repeat Isolate with stable increased MIC Isolate with stable increased MIC Passage 'n'->Isolate with stable increased MIC Whole Genome Sequencing Whole Genome Sequencing Isolate with stable increased MIC->Whole Genome Sequencing Transcriptomic Analysis (RNA-seq) Transcriptomic Analysis (RNA-seq) Isolate with stable increased MIC->Transcriptomic Analysis (RNA-seq) Biochemical Assays Biochemical Assays Isolate with stable increased MIC->Biochemical Assays

References

Cladosporide A: A Highly Specific Antifungal Agent Targeting Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cladosporide A, a pentanorlanostane derivative isolated from Cladosporium species, has demonstrated notable and specific antifungal activity against the opportunistic human pathogen Aspergillus fumigatus. This guide provides a comparative evaluation of this compound, summarizing the available experimental data and offering insights into its potential as a targeted antifungal agent. While direct comparative quantitative data with standard antifungals is limited, the existing evidence highlights its unique specificity.

High Specificity Against Aspergillus fumigatus

This compound has shown significant inhibitory effects on the growth of Aspergillus fumigatus. Studies report an 80% inhibitory concentration (IC80) ranging from 0.5 to 4.0 µg/mL.[1] What makes this compound a compound of particular interest is its narrow spectrum of activity. Experimental data indicates no inhibitory activity against other pathogenic filamentous fungi such as Aspergillus niger and Aspergillus flavus, nor against pathogenic yeasts like Candida albicans and Cryptococcus neoformans.[1] This high degree of specificity suggests a potentially novel mechanism of action that is unique to A. fumigatus, offering the prospect of a targeted therapy with potentially fewer off-target effects compared to broad-spectrum antifungal agents.

Comparative Data and Experimental Protocols

Table 1: Antifungal Activity of this compound and Standard Antifungals against various fungal pathogens
Antifungal AgentAspergillus fumigatusAspergillus nigerAspergillus flavusCandida albicansCryptococcus neoformans
This compound IC80: 0.5-4.0 µg/mL[1]No Activity Reported[1]No Activity Reported[1]No Activity Reported[1]No Activity Reported[1]
Voriconazole MIC Range: 0.06 to >8 mg/L----
Itraconazole MIC Range: ≤0.03 to >16 µg/ml[2]----
Amphotericin B MIC Range: 0.06 to 4 µg/mL[3]----

Note: MIC (Minimum Inhibitory Concentration) and IC80 (80% Inhibitory Concentration) are different metrics. The data is presented as available in the cited literature and is not a direct head-to-head comparison under the same experimental conditions.

Experimental Protocols

The evaluation of antifungal activity is typically conducted using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for Antifungal Susceptibility Testing
  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates (e.g., Potato Dextrose Agar) to obtain sporulating cultures. Conidia are harvested and suspended in sterile saline containing a surfactant (e.g., Tween 80). The conidial suspension is then adjusted to a standardized concentration using a spectrophotometer or hemocytometer.

  • Preparation of Antifungal Agent: The antifungal compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI 1640).

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The microtiter plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth in the drug-free control well. Inhibition can be assessed visually or by using a spectrophotometric reader.

Visualizing the Research Workflow and Potential Mechanisms

While the precise mechanism of action for this compound is yet to be elucidated, we can visualize the general workflow for evaluating antifungal specificity and a known signaling pathway in fungi that is a target for other antifungal drugs.

G Experimental Workflow for Antifungal Specificity cluster_0 Compound Preparation cluster_1 Pathogen Preparation cluster_2 Antifungal Susceptibility Testing cluster_3 Data Analysis This compound Stock This compound Stock Serial Dilutions Serial Dilutions This compound Stock->Serial Dilutions Broth Microdilution Assay Broth Microdilution Assay Serial Dilutions->Broth Microdilution Assay Standard Antifungals Stock Standard Antifungals Stock Standard Antifungals Stock->Serial Dilutions Aspergillus fumigatus Culture Aspergillus fumigatus Culture Inoculum Prep Inoculum Prep Aspergillus fumigatus Culture->Inoculum Prep Inoculum Prep->Broth Microdilution Assay Other Fungal Pathogens Culture Other Fungal Pathogens Culture Other Fungal Pathogens Culture->Inoculum Prep MIC Determination MIC Determination Broth Microdilution Assay->MIC Determination Specificity Profile Specificity Profile MIC Determination->Specificity Profile

Caption: Workflow for determining the antifungal specificity of a compound.

G Illustrative Fungal Cell Wall Integrity Pathway Cell Wall Stress Cell Wall Stress PKC1 PKC1 Cell Wall Stress->PKC1 MAPK Cascade MAPK Cascade PKC1->MAPK Cascade Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors Cell Wall Synthesis Genes Cell Wall Synthesis Genes Transcription Factors->Cell Wall Synthesis Genes Cell Wall Repair Cell Wall Repair Cell Wall Synthesis Genes->Cell Wall Repair Echinocandins (e.g., Caspofungin) Echinocandins (e.g., Caspofungin) β-(1,3)-glucan synthase β-(1,3)-glucan synthase Echinocandins (e.g., Caspofungin)->β-(1,3)-glucan synthase Inhibition β-(1,3)-glucan synthase->Cell Wall Stress Disruption leads to

References

The Potential of Cladosporide A in Combination Therapy to Combat Antifungal Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The rise of antifungal resistance necessitates the exploration of novel therapeutic strategies. Combination therapy, a cornerstone of antibacterial and antiviral treatment, presents a promising avenue to enhance efficacy, reduce toxicity, and overcome resistance in the management of invasive fungal infections.[1][2][3][4][5] This guide explores the potential of Cladosporide A, a pentanorlanostane derivative isolated from Cladosporium sp., as a candidate for combination therapy. While research on this compound in combination with other antifungals is still in its nascent stages, its unique properties warrant investigation.

This compound: A Profile

This compound has demonstrated characteristic antifungal activity, particularly against the human pathogenic filamentous fungus Aspergillus fumigatus.[6][7] Unlike broad-spectrum antifungals, early studies indicate that this compound's activity is more targeted. No significant activity has been observed against pathogenic yeasts such as Candida albicans and Cryptococcus neoformans, nor against other filamentous fungi like Aspergillus niger and Aspergillus flavus.[6] This specificity suggests a potentially novel mechanism of action that could be exploited in combination with existing drugs.

Comparative Analysis of Antifungal Agents

To understand the potential role of this compound in combination therapy, it is essential to compare its known characteristics with those of established antifungal drug classes.

Drug ClassMechanism of ActionPrimary Spectrum of ActivityCommon Resistance Mechanisms
Azoles (e.g., Fluconazole, Voriconazole)Inhibit lanosterol 14-α-demethylase, disrupting ergosterol synthesis.[2]Broad-spectrum, including Candida spp., Cryptococcus neoformans, and Aspergillus spp.Target site mutations (ERG11), overexpression of the target enzyme, and drug efflux pumps.[4][8]
Polyenes (e.g., Amphotericin B)Bind to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.[2][9]Broad-spectrum, including most Candida and Aspergillus species.Alterations in membrane sterol composition, reducing drug binding.[9]
Echinocandins (e.g., Caspofungin, Micafungin)Inhibit β-(1,3)-D-glucan synthase, disrupting cell wall integrity.[2]Active against most Candida species and Aspergillus spp.Mutations in the FKS genes encoding the target enzyme.[8]
This compound The precise mechanism is not fully elucidated, but the 4β-aldehyde residue is suggested to be essential for its activity.[6]Primarily active against Aspergillus fumigatus.[6][7]Not yet characterized.

Hypothetical Combination Strategies with this compound

Given the targeted activity of this compound against Aspergillus fumigatus, combination with a broad-spectrum antifungal could provide a powerful synergistic or additive effect. A potential strategy would be to combine this compound with an azole, such as voriconazole, which is a first-line treatment for invasive aspergillosis. The rationale is that a multi-targeted approach could prevent the emergence of resistance and potentially achieve a fungicidal effect at lower, less toxic concentrations of each agent.

Experimental Protocols for Evaluating Combination Therapy

To investigate the efficacy of a hypothetical this compound and voriconazole combination, the following experimental protocols would be employed.

Checkerboard Microdilution Assay

This assay is used to determine the in vitro interaction between two antimicrobial agents.

Protocol:

  • Fungal Inoculum Preparation: Aspergillus fumigatus spores are harvested and suspended in RPMI 1640 medium. The suspension is adjusted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • Drug Dilution: Serial twofold dilutions of this compound and voriconazole are prepared.

  • Assay Plate Preparation: In a 96-well microtiter plate, the diluted drugs are combined in a checkerboard fashion. Each well will contain a unique combination of concentrations of both drugs.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well. The plate is then incubated at 35°C for 48 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined visually or spectrophotometrically. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Assay

This assay assesses the rate and extent of fungal killing over time.

Protocol:

  • Fungal Culture: Aspergillus fumigatus is grown to the logarithmic phase.

  • Drug Exposure: The fungal culture is exposed to this compound and voriconazole alone and in combination at concentrations relative to their MICs (e.g., 1x MIC, 2x MIC).

  • Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Quantification: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable colonies (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each drug and combination. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

Visualizing Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate key fungal cell targets, resistance mechanisms, and a typical experimental workflow for evaluating combination therapies.

Antifungal_Targets cluster_cell Fungal Cell cluster_drugs Antifungal Drug Classes CellWall Cell Wall (β-glucans, chitin) CellMembrane Cell Membrane (Ergosterol) Nucleus Nucleus (DNA/RNA Synthesis) Echinocandins Echinocandins Echinocandins->CellWall Inhibit β-glucan synthase Polyenes Polyenes Polyenes->CellMembrane Bind to ergosterol Azoles Azoles Azoles->CellMembrane Inhibit ergosterol synthesis

Figure 1. Major targets of common antifungal drug classes.

Antifungal_Resistance cluster_drugs Affected Drug Classes ResistanceMechanisms Mechanisms of Antifungal Resistance Target Alteration (e.g., ERG11/FKS mutations) Target Overexpression Efflux Pump Overexpression (e.g., CDR1/MDR1) Biofilm Formation Azoles Azoles ResistanceMechanisms:f1->Azoles ResistanceMechanisms:f2->Azoles ResistanceMechanisms:f3->Azoles Echinocandins Echinocandins ResistanceMechanisms:f1->Echinocandins Experimental_Workflow start Isolate Fungal Strain mic Determine MIC of Single Agents start->mic checkerboard Checkerboard Assay (Determine FICI) mic->checkerboard timekill Time-Kill Assay mic->timekill invivo In Vivo Model (e.g., Murine Model) checkerboard->invivo timekill->invivo end Evaluate Efficacy and Synergy Potential invivo->end

References

A Head-to-Head Comparison of Cladosporide A with Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal drug discovery is rapidly evolving, with several novel agents emerging to address the growing challenge of invasive fungal infections and the rise of drug-resistant pathogens. This guide provides a head-to-head comparison of Cladosporide A, a naturally derived antifungal compound, with four novel agents currently in advanced stages of development or recently approved: Ibrexafungerp, Rezafungin, Olorofim, and Fosmanogepix. This objective analysis is based on available preclinical and clinical data, focusing on mechanism of action, in vitro activity, in vivo efficacy, and available experimental protocols.

Executive Summary

This compound, a pentanorlanostane derivative isolated from Cladosporium sp., has demonstrated specific in vitro activity against Aspergillus fumigatus. However, its broader spectrum of activity, in vivo efficacy, and toxicity profile remain largely uncharacterized in publicly available literature. In contrast, the novel agents Ibrexafungerp, Rezafungin, Olorofim, and Fosmanogepix have undergone extensive preclinical and clinical evaluation, demonstrating broad-spectrum efficacy against a range of fungal pathogens, including resistant strains. This guide synthesizes the current data to offer a comparative perspective for researchers engaged in antifungal drug development.

Mechanism of Action: A Divergence of Targets

The novel antifungal agents each possess a distinct mechanism of action, targeting different essential components of the fungal cell. This diversity is crucial in overcoming resistance mechanisms that affect existing antifungal classes. The precise mechanism of action for this compound has not been fully elucidated.

  • This compound: The exact molecular target is not yet known.

  • Ibrexafungerp: This first-in-class triterpenoid antifungal inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2][3] This disruption of the cell wall leads to cell lysis and death.[2]

  • Rezafungin: As a novel echinocandin, Rezafungin also inhibits the 1,3-β-D-glucan synthase enzyme complex, disrupting the integrity of the fungal cell wall and leading to cell death.[4][5][6][7] Its structure provides greater stability and a longer half-life compared to earlier echinocandins.[6]

  • Olorofim: This agent represents a new class of antifungals called the orotomides. Olorofim inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is a key step in the de novo pyrimidine biosynthesis pathway in fungi.[8][9][10][11] This disruption of DNA and RNA synthesis ultimately inhibits fungal growth.

  • Fosmanogepix: This is a first-in-class antifungal prodrug. Its active form, manogepix, inhibits the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[12][13][14][15] These proteins are crucial for fungal cell wall integrity and virulence.[13][14]

Antifungal Mechanisms of Action Figure 1. Mechanisms of Action of Novel Antifungal Agents cluster_CellWall Fungal Cell Wall Synthesis cluster_Pyrimidine Pyrimidine Biosynthesis cluster_GPI GPI-Anchor Biosynthesis Ibrexafungerp Ibrexafungerp β-(1,3)-D-glucan Synthase β-(1,3)-D-glucan Synthase Ibrexafungerp->β-(1,3)-D-glucan Synthase inhibits Rezafungin Rezafungin Rezafungin->β-(1,3)-D-glucan Synthase inhibits β-(1,3)-D-glucan β-(1,3)-D-glucan β-(1,3)-D-glucan Synthase->β-(1,3)-D-glucan synthesizes Cell Wall Integrity Cell Wall Integrity β-(1,3)-D-glucan->Cell Wall Integrity GPI-anchored Proteins GPI-anchored Proteins Cell Wall Integrity->GPI-anchored Proteins Olorofim Olorofim DHODH DHODH Olorofim->DHODH inhibits Pyrimidines Pyrimidines DHODH->Pyrimidines DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidines->DNA/RNA Synthesis Fosmanogepix Fosmanogepix Gwt1 Gwt1 Fosmanogepix->Gwt1 inhibits Gwt1->GPI-anchored Proteins

Caption: Mechanisms of Action of Novel Antifungal Agents.

In Vitro Activity: A Comparative Overview

The in vitro activity of an antifungal agent is a critical indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) is a standard measure of in vitro potency.

Table 1: In Vitro Activity (MIC/IC in µg/mL) of this compound and Novel Antifungal Agents against Key Fungal Pathogens

Antifungal AgentAspergillus fumigatusCandida albicansCandida glabrataCandida aurisSpectrum of Activity
This compound 0.5-4.0 (IC80)[13]No Activity[13]Not ReportedNot ReportedNarrow, primarily A. fumigatus[13]
Ibrexafungerp 0.03-0.12 (MEC50)0.06-0.5 (MIC)0.12-1 (MIC)0.25-2 (MIC)Broad (Candida, Aspergillus)[16]
Rezafungin ≤0.06 (MEC100)[4]0.03-0.06 (MIC90)[4]0.06-0.12 (MIC90)[4]Not Reported in detailBroad (Candida, Aspergillus)[4]
Olorofim 0.025-0.058 (GM-MIC)[5]No ActivityNo ActivityNo ActivityMolds (Aspergillus, Scedosporium)[1][8]
Fosmanogepix <0.03 (MEC)[14]0.002-0.008 (MIC)0.004-0.015 (MIC)0.008-0.015 (MIC)[14][17]Broad (Candida, Aspergillus, rare molds)[15][18]

IC80: Inhibitory concentration required to inhibit 80% of fungal growth. MEC: Minimum Effective Concentration. MIC: Minimum Inhibitory Concentration. GM-MIC: Geometric Mean MIC.

In Vivo Efficacy: Preclinical Models

Animal models of invasive fungal infections are essential for evaluating the in vivo efficacy of new antifungal agents.

Table 2: Summary of In Vivo Efficacy in Murine Models

Antifungal AgentFungal PathogenMouse ModelKey Findings
This compound Not ReportedNot ReportedNo publicly available in vivo efficacy data.
Ibrexafungerp A. fumigatusNeutropenicSignificantly increased survival and reduced fungal burden.[19]
C. aurisNeutropenicMarked improvements in survival and reductions in kidney fungal burden.[16][20]
Rezafungin C. albicansNeutropenicDemonstrated efficacy in treating disseminated candidiasis.[5]
A. fumigatusImmunosuppressedIncreased survival rates in a prophylactic model.[2][4][12]
Olorofim A. fumigatusNeutropenic, CGD80-88% survival in treated mice versus <10% in controls.[6]
A. nidulans, A. tanneriNeutropenic, CGD63-88% survival in treated mice.[1][6]
Fosmanogepix C. albicans, C. glabrata, C. aurisDisseminatedSignificant in vivo efficacy demonstrated.[15][21]
A. fumigatus, A. flavusPulmonaryImproved survival rates and reduced fungal burden.[15][18][21]

CGD: Chronic Granulomatous Disease.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of antifungal drug efficacy data.

In Vitro Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) provides standardized reference methods for broth dilution antifungal susceptibility testing.

Protocol for Broth Microdilution Antifungal Susceptibility Testing of Yeasts (CLSI M27)[7][9][11][22]

This method is used for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates such as Candida species.

CLSI_M27_Workflow Figure 2. CLSI M27 Workflow for Yeasts start Start prep_inoculum Prepare standardized yeast inoculum start->prep_inoculum inoculate_plate Inoculate microdilution plate with yeast and antifungal dilutions prep_inoculum->inoculate_plate prep_antifungal Prepare serial dilutions of antifungal agent prep_antifungal->inoculate_plate incubate Incubate at 35°C for 24-48 hours inoculate_plate->incubate read_mic Read MIC endpoint (turbidity) incubate->read_mic end End read_mic->end

Caption: CLSI M27 Workflow for Yeasts.

Protocol for Broth Microdilution Antifungal Susceptibility Testing of Filamentous Fungi (CLSI M38)[3][10][17][23]

This method is employed to determine the MIC or Minimum Effective Concentration (MEC) of antifungal agents against filamentous fungi like Aspergillus species.

CLSI_M38_Workflow Figure 3. CLSI M38 Workflow for Molds start Start prep_spore Prepare standardized spore suspension start->prep_spore inoculate_plate Inoculate microdilution plate with spores and antifungal dilutions prep_spore->inoculate_plate prep_antifungal Prepare serial dilutions of antifungal agent prep_antifungal->inoculate_plate incubate Incubate at 35°C for 48-72 hours inoculate_plate->incubate read_mic_mec Read MIC/MEC endpoint (visual or spectrophotometric) incubate->read_mic_mec end End read_mic_mec->end

Caption: CLSI M38 Workflow for Molds.

In Vivo Efficacy Murine Model (General Protocol)

The following represents a generalized workflow for assessing in vivo antifungal efficacy in a murine model of invasive aspergillosis. Specific parameters such as mouse strain, immunosuppressive regimen, inoculum size, and treatment details vary between studies.

InVivo_Workflow Figure 4. General In Vivo Efficacy Workflow start Start immunosuppress Immunosuppress mice (e.g., cyclophosphamide) start->immunosuppress infect Infect mice with fungal pathogen (e.g., intranasal inoculation of A. fumigatus) immunosuppress->infect treat Administer antifungal agent (test compound vs. control) infect->treat monitor Monitor survival and clinical signs treat->monitor assess_burden Assess fungal burden in target organs (e.g., lungs, kidneys) (CFU, qPCR, histopathology) monitor->assess_burden end End assess_burden->end

Caption: General In Vivo Efficacy Workflow.

Cytotoxicity

Conclusion

This comparative guide highlights the significant progress made in the development of novel antifungal agents. Ibrexafungerp, Rezafungin, Olorofim, and Fosmanogepix each offer unique mechanisms of action and have demonstrated potent in vitro and in vivo activity against a broad range of clinically important fungal pathogens, including those resistant to existing therapies.

This compound, while showing specific activity against Aspergillus fumigatus, requires further extensive investigation to determine its full potential as a therapeutic agent. Key data on its broad-spectrum activity, in vivo efficacy, and safety profile are currently lacking in the public domain. Future research should focus on elucidating its mechanism of action, expanding its in vitro testing against a wider panel of fungi, and conducting in vivo studies to assess its therapeutic potential. For researchers and drug development professionals, the novel agents represent promising avenues for addressing the unmet medical needs in the treatment of invasive fungal infections.

References

A Comprehensive Guide to Validating HPLC Methods for Cladosporide A Purity and Identity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a proposed methodology for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity and identity of Cladosporide A. This document is intended to serve as a practical resource, offering a comparative framework and supporting data to aid in the development and validation of analytical methods for this promising antifungal compound.

Introduction to this compound and the Importance of HPLC Analysis

This compound is a macrolide natural product isolated from fungi of the Cladosporium genus.[1] It has demonstrated notable antifungal activity, particularly against Aspergillus fumigatus, making it a compound of interest for further pharmaceutical development.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound, ensuring its purity and identity in research and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds, offering high resolution, sensitivity, and reproducibility.[2]

This guide outlines a proposed HPLC method for this compound, based on common practices for the analysis of macrolide antibiotics, and details the validation of this method in accordance with international guidelines.

Proposed HPLC Method for this compound Analysis

Based on the macrolide structure of this compound (C₁₂H₂₀O₄), which contains a UV-absorbing enone chromophore, a reversed-phase HPLC method with UV detection is proposed.

Table 1: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 10 minutes

Experimental Protocols for Method Validation

To ensure the reliability and suitability of the proposed HPLC method, a thorough validation should be performed. The following experimental protocols are recommended.

Specificity

The specificity of the method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of this compound.

    • Inject a solution of this compound standard to determine its retention time.

    • Inject a sample of this compound that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that degradation product peaks are resolved from the main this compound peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 10, 25, 50, 75, and 100 µg/mL).

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept of the regression line.

Precision

Precision is the measure of the degree of repeatability of the analytical method under normal operating conditions. It is typically assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.

  • Procedure for Repeatability (Intra-day Precision):

    • Prepare six replicate samples of this compound at 100% of the test concentration (e.g., 50 µg/mL).

    • Analyze these samples on the same day and by the same analyst.

    • Calculate the relative standard deviation (RSD) of the peak areas.

  • Procedure for Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day with a different analyst and/or different equipment.

    • Calculate the RSD of the peak areas across both days.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.

  • Procedure:

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these spiked samples in triplicate.

    • Calculate the percentage recovery of the analyte at each level.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters, one at a time. Examples of variations include:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)

      • Column temperature (± 2 °C)

      • Detection wavelength (± 2 nm)

    • Analyze a standard solution of this compound under each varied condition.

    • Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Comparative Data Presentation

The following tables summarize the expected performance data for a validated HPLC method for this compound, based on typical results for macrolide analysis.

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10150,234
25375,890
50751,456
751,126,789
1001,502,112
Correlation Coefficient (r²) > 0.999

Table 3: Precision Data

Precision LevelParameterAcceptance Criteria
Repeatability (Intra-day) RSD of peak areas (n=6)≤ 2.0%
Intermediate Precision (Inter-day) RSD of peak areas (n=12)≤ 2.0%

Table 4: Accuracy (Recovery) Data

Spiked LevelMean Recovery (%) (n=3)Acceptance Criteria
80%99.598.0% - 102.0%
100%100.298.0% - 102.0%
120%101.198.0% - 102.0%

Table 5: Robustness Data

Parameter VariedEffect on System Suitability
Flow Rate (± 0.1 mL/min)Within acceptance criteria
Mobile Phase Composition (±2%)Within acceptance criteria
Column Temperature (± 2 °C)Within acceptance criteria
Detection Wavelength (± 2 nm)Within acceptance criteria

Visualization of the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method for this compound.

HPLC_Validation_Workflow start Start: Method Development for this compound system_suitability System Suitability Testing start->system_suitability Define SST Criteria specificity Specificity (Peak Purity & Resolution) linearity Linearity (Calibration Curve) specificity->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy (Spike Recovery) precision->accuracy robustness Robustness (Method Parameter Variation) accuracy->robustness documentation Validation Report & Documentation robustness->documentation All parameters meet criteria system_suitability->specificity end Validated HPLC Method documentation->end

Caption: Workflow for HPLC method validation of this compound.

Conclusion

The proposed HPLC method and validation guidelines presented here provide a solid foundation for researchers and drug development professionals working with this compound. By following these protocols and comparing their results to the provided benchmarks, laboratories can confidently establish a reliable and robust analytical method for the routine quality control of this important natural product. The successful validation of an HPLC method is a critical step in ensuring the integrity of research data and the quality of potential pharmaceutical products.

References

Safety Operating Guide

Safe Disposal of Cladosporide A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cladosporide A, a secondary metabolite isolated from fungi of the Cladosporium genus, has demonstrated notable biological activities, including antifungal and cytotoxic effects.[1] Due to its potential cytotoxicity, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to manage it as a cytotoxic compound. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated waste.

Core Principles of Cytotoxic Waste Management

Cytotoxic substances are toxic to cells and can pose significant health risks, including carcinogenicity, mutagenicity, and reproductive toxicity.[2] Therefore, all waste contaminated with this compound, including stock solutions, used consumables, and personal protective equipment (PPE), must be treated as cytotoxic waste.[3]

Quantitative Data Summary
ParameterGuidelineSource
Waste Segregation All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from other laboratory waste streams.[2][3]
Container Labeling Waste containers must be clearly labeled with "Cytotoxic Waste" and the universal cytotoxic hazard symbol.[3][4]
Container Type Use rigid, leak-proof, and puncture-resistant containers. For sharps, a designated cytotoxic sharps container is mandatory.[2][4]
PPE for Handling Waste Wear two pairs of chemotherapy-grade gloves, a disposable gown, safety goggles, and a face shield.[4][5]
Final Disposal Method High-temperature incineration is the required method for the ultimate disposal of cytotoxic waste.[2]

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol outlines the detailed methodology for the safe disposal of various forms of this compound waste generated in a laboratory setting.

Solid Waste Disposal (e.g., contaminated labware, gloves, paper towels)
  • Step 1: Segregation at the Point of Generation. Immediately after use, place all solid waste contaminated with this compound into a designated, leak-proof plastic bag or container lined with a plastic bag. This container should be clearly labeled as "Cytotoxic Waste."[3][4]

  • Step 2: Container Sealing. When the container is three-quarters full, securely seal the plastic bag.

  • Step 3: Final Packaging. Place the sealed bag into a rigid, secondary container that is also clearly labeled with "Cytotoxic Waste" and the appropriate hazard symbols.[4]

  • Step 4: Storage. Store the sealed secondary container in a designated, secure area away from general laboratory traffic until it is collected by a licensed hazardous waste disposal service.

Liquid Waste Disposal (e.g., stock solutions, cell culture media)
  • Step 1: Collection. Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container. This container must be compatible with the solvents used.

  • Step 2: Labeling. Clearly label the container with "Cytotoxic Liquid Waste," the name "this compound," and the approximate concentration and solvent.

  • Step 3: Secure Storage. Keep the liquid waste container tightly sealed and store it in a secondary containment bin within a designated hazardous waste accumulation area.

  • Step 4: Professional Disposal. Arrange for the collection and disposal of the liquid waste by a certified hazardous waste management company. Do not dispose of liquid cytotoxic waste down the drain.

Sharps Waste Disposal (e.g., needles, syringes, contaminated glassware)
  • Step 1: Immediate Disposal. Immediately following use, place all sharps contaminated with this compound into a designated, puncture-resistant, and leak-proof sharps container labeled for cytotoxic waste.[2][5]

  • Step 2: Do Not Recap. Do not recap, bend, or break needles.

  • Step 3: Container Closure. Once the sharps container is three-quarters full, securely lock the lid.

  • Step 4: Final Disposal. Place the sealed sharps container into the secondary container for solid cytotoxic waste for collection and incineration.

Mandatory Visualizations

Logical Workflow for this compound Disposal

CladosporideA_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Immediate Segregation & Containment cluster_storage Secure Temporary Storage cluster_disposal Final Disposal Solid Solid Waste (Gloves, Tubes) Solid_Container Labeled Cytotoxic Solid Waste Bin Solid->Solid_Container Liquid Liquid Waste (Solutions, Media) Liquid_Container Labeled Cytotoxic Liquid Waste Bottle Liquid->Liquid_Container Sharps Sharps Waste (Needles, Glassware) Sharps_Container Labeled Cytotoxic Sharps Container Sharps->Sharps_Container Storage_Area Designated Hazardous Waste Accumulation Area Solid_Container->Storage_Area Liquid_Container->Storage_Area Sharps_Container->Storage_Area Incineration High-Temperature Incineration Storage_Area->Incineration

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

This guidance is intended to provide a framework for the safe handling and disposal of this compound in a laboratory setting. Researchers are strongly encouraged to consult their institution's Environmental Health and Safety (EHS) department for specific policies and procedures regarding cytotoxic waste management.

References

Personal protective equipment for handling Cladosporide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Personal Protective Equipment (PPE)

Cladosporide A is a polyketide, a class of fungal secondary metabolites known for a wide range of biological activities, including antifungal properties.[1] While specific toxicological data for this compound is limited, its demonstrated bioactivity necessitates careful handling to avoid potential health effects. The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times to protect against splashes.
Hand Protection Nitrile GlovesDisposable, powder-free. Change gloves immediately if contaminated.
Body Protection Laboratory CoatFully buttoned to protect skin and personal clothing.
Respiratory Protection N95 Respirator or higherRecommended when handling the powdered form of the compound or when there is a risk of aerosol generation.

Safe Handling and Operational Plan

A designated area within the laboratory should be established for handling this compound. This area should be equipped with a chemical fume hood to minimize inhalation exposure, especially when working with the solid compound or preparing stock solutions.

Workflow for Handling this compound:

prep Preparation (Don PPE) weigh Weighing (in fume hood) prep->weigh dissolve Dissolution (in fume hood) weigh->dissolve experiment Experimental Use dissolve->experiment cleanup Decontamination & Cleanup experiment->cleanup disposal Waste Disposal cleanup->disposal

Caption: A typical workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

All materials contaminated with this compound, including pipette tips, gloves, and empty containers, should be treated as hazardous chemical waste.

Disposal Procedures:

Waste TypeDisposal Method
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.
Contaminated Glassware Decontaminate by soaking in a suitable solvent (e.g., ethanol or isopropanol) before washing. The decontamination solvent should be disposed of as hazardous liquid waste.

Experimental Protocols

Culturing of Cladosporium sp. for this compound Production

This protocol is a general guideline for the cultivation of a Cladosporium species to produce secondary metabolites.

Methodology:

  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of the Cladosporium species.

  • Incubation: Incubate the culture at an appropriate temperature (typically 25-28°C) with shaking for a period of 7-21 days to allow for fungal growth and metabolite production.[2]

  • Monitoring: Monitor the culture for growth and signs of contamination.

Extraction and Purification of this compound

The following is a general procedure for the solvent extraction and chromatographic purification of fungal secondary metabolites.

Methodology:

  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration.

    • Extract the culture filtrate and/or the mycelial mass with an appropriate organic solvent, such as ethyl acetate.[2][3]

    • Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography using a stationary phase like silica gel.[3]

    • Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate the different components.

    • Collect fractions and analyze them using techniques like Thin Layer Chromatography (TLC) to identify fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Biological Activity and Signaling

This compound has been identified as a characteristic antifungal agent, showing inhibitory activity against the human pathogenic fungus Aspergillus fumigatus.[1] While the precise mechanism of action is a subject of ongoing research, many antifungal compounds work by disrupting the fungal cell wall or cell membrane integrity, or by inhibiting essential cellular processes.

Hypothesized Antifungal Mechanism of Action:

cluster_cladosporide This compound cluster_fungus Aspergillus fumigatus Cladosporide_A This compound Cell_Wall Cell Wall Synthesis Cladosporide_A->Cell_Wall Inhibits Cell_Membrane Cell Membrane Integrity Cladosporide_A->Cell_Membrane Inhibits Protein_Synthesis Protein Synthesis Cladosporide_A->Protein_Synthesis Inhibits Fungal_Growth Fungal Growth Inhibition

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.